3'-Amino-3'-deoxycytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-7(15)6(11)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUKHTBSBVGAKT-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Chemical Synthesis of 3'-Amino-3'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary chemical synthesis protocols for 3'-Amino-3'-deoxycytidine, a crucial nucleoside analog in biomedical research and drug development. The document details established synthetic pathways, including the conversion from its 3'-azido precursor and innovative prebiotic synthesis methodologies. Quantitative data from key experimental steps are summarized, and detailed protocols are provided to facilitate replication and further investigation.
Core Synthetic Strategies
The synthesis of this compound predominantly follows two well-established routes:
-
Reduction of a 3'-Azido Precursor: This conventional and widely adopted method involves the synthesis of a 3'-azido-3'-deoxycytidine intermediate, followed by the reduction of the azido (B1232118) group to the desired primary amine. This pathway offers high yields and stereochemical control.
-
Prebiotic Synthesis: A more recent and novel approach explores the formation of this compound from simple, prebiotically plausible starting materials. This method provides insights into the potential origins of life and offers alternative, potentially more efficient, synthetic routes.
I. Synthesis via Reduction of 3'-Azido-3'-deoxycytidine
This synthetic approach is a cornerstone for producing this compound. The overall workflow involves the initial synthesis of a 3'-azido-3'-deoxyuridine (B13995833) or cytidine (B196190) precursor, followed by the critical reduction step to yield the final product.
Experimental Workflow: Synthesis via Azido Precursor
Caption: General workflow for the synthesis of this compound from Uridine via a 3'-azido intermediate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3'-Azido-3'-deoxyuridine
Two effective routes for the synthesis of 3'-deoxy-3'-azido nucleosides have been described, which can serve as precursors.[1]
-
Materials: Uridine, Protecting agents (e.g., TBDMSCl), Activating agents (e.g., MsCl or TsCl), Sodium azide (NaN3), Deprotecting agents (e.g., TBAF), Solvents (e.g., Pyridine, DMF).
-
Procedure:
-
Protection: Protect the 5' and 2'-hydroxyl groups of uridine. For example, react uridine with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole (B134444) in DMF.
-
Activation: Activate the 3'-hydroxyl group for nucleophilic substitution. This is typically achieved by mesylation (using methanesulfonyl chloride, MsCl) or tosylation (using p-toluenesulfonyl chloride, TsCl) in pyridine.
-
Azide Substitution: Introduce the azido group at the 3' position via an SN2 reaction. The activated intermediate is reacted with sodium azide (NaN3) in a polar aprotic solvent like DMF. This reaction proceeds with inversion of stereochemistry.
-
Deprotection: Remove the protecting groups from the 5' and 2'-hydroxyls. For silyl (B83357) groups, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) is commonly used.
-
Protocol 2: Conversion of 3'-Azido-3'-deoxyuridine to 3'-Azido-3'-deoxycytidine
-
Materials: 3'-Azido-3'-deoxyuridine, 1,2,4-Triazole (B32235), Phosphoryl chloride (POCl3), Ammonia (B1221849) (aqueous or in methanol).
-
Procedure:
-
Activate the 4-position of the uracil (B121893) ring by reacting 3'-Azido-3'-deoxyuridine with 1,2,4-triazole and phosphoryl chloride (POCl3).
-
Displace the activated triazolyl group with ammonia to form the cytosine base.
-
Protocol 3: Reduction of 3'-Azido-3'-deoxycytidine to this compound
-
Materials: 3'-Azido-3'-deoxycytidine, Reducing agent (e.g., Palladium on carbon (Pd/C) with H2 gas, or Triphenylphosphine (B44618) (PPh3)), Solvent (e.g., Methanol, Ethanol).
-
Procedure:
-
Dissolve 3'-Azido-3'-deoxycytidine in a suitable solvent like methanol.
-
Method A (Catalytic Hydrogenation): Add a catalytic amount of Pd/C and subject the mixture to a hydrogen atmosphere. The reaction progress can be monitored by TLC.
-
Method B (Staudinger Reduction): Treat the solution with triphenylphosphine (PPh3) followed by the addition of water.
-
Upon completion, filter off the catalyst (for Method A) and purify the product by chromatography to obtain this compound.
-
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Azide Substitution | 3'-O-Mesyl-2',5'-di-O-protected Uridine | 3'-Azido-3'-deoxy-2',5'-di-O-protected Uridine | NaN3, DMF | 80-90 |
| Deprotection | 3'-Azido-3'-deoxy-2',5'-di-O-protected Uridine | 3'-Azido-3'-deoxyuridine | TBAF | >90 |
| Uridine to Cytidine Conversion | 3'-Azido-3'-deoxyuridine | 3'-Azido-3'-deoxycytidine | 1,2,4-Triazole, POCl3, NH3 | 70-85 |
| Azide Reduction | 3'-Azido-3'-deoxycytidine | This compound | H2, Pd/C or PPh3, H2O | >95 |
II. Prebiotic Synthesis of 3'-Amino-3'-deoxyribocytidine
A potentially prebiotic synthesis of a 3′-amino-3′-deoxyribocytidine from simple feedstocks has been reported, suggesting a plausible pathway for its formation on the early Earth.[2] This approach highlights the possibility that 3'-amino-modified ribonucleotides could have been substrates for nonenzymatic nucleic acid synthesis.[2]
Conceptual Workflow: Prebiotic Synthesis
Caption: Simplified conceptual workflow for the prebiotic synthesis of this compound.
Key Features of the Prebiotic Synthesis
-
Starting Materials: The synthesis utilizes simple, prebiotically plausible molecules such as cyanamide, glycolaldehyde, and glyceraldehyde.
-
Key Intermediates: The pathway proceeds through the formation of 2-aminooxazole, which then reacts with aldehydes to generate pentose-aminooxazolines. These intermediates are crucial for the subsequent steps leading to the formation of the nucleoside.
-
Significance: This synthetic route is significant as it demonstrates that 3'-amino-modified nucleosides could have been available on the early Earth, potentially playing a role in the origin of genetic material. The presence of the 3'-amino group has been shown to enhance nonenzymatic template-directed oligomerization.[2]
Conclusion
The chemical synthesis of this compound is well-established, with the reduction of a 3'-azido precursor being the most common and reliable method. This guide provides detailed protocols and quantitative data to aid researchers in the successful synthesis of this important molecule. Furthermore, the emerging field of prebiotic synthesis offers exciting alternative routes that may lead to more efficient and sustainable production methods in the future, while also shedding light on the origins of life. The choice of synthetic route will depend on the specific requirements of the research, including scale, purity, and available resources.
References
A Technical Guide to the Prebiotic Synthesis of 3'-Amino-3'-deoxyribocytidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a plausible prebiotic synthesis pathway for 3'-amino-3'-deoxyribocytidine, a ribonucleoside analog with significant implications for origins of life research and drug development. The substitution of the 3'-hydroxyl group with a more nucleophilic 3'-amino group has been shown to significantly enhance non-enzymatic, template-directed oligomerization.[1][2][3][4] This property suggests that 3'-amino-modified nucleotides could have been crucial substrates for the formation of primordial genetic polymers before the evolution of enzymatic catalysis.[1][2][3][4] This document provides a comprehensive overview of the synthetic route from simple prebiotic feedstocks, detailed experimental protocols, and quantitative data to support further research and application.
Rationale: The Significance of 3'-Amino Functionality
The central challenge in non-enzymatic replication of RNA is the slow rate and low fidelity of phosphodiester bond formation. The 3'-hydroxyl group of a canonical ribonucleotide is a relatively weak nucleophile. Studies have demonstrated that replacing this group with a 3'-amino (-NH2) group dramatically increases the rate of template-directed copying.[1][3][4] This enhancement is attributed to the greater nucleophilicity of the amino group, which facilitates the attack on the activated 5'-phosphate of an incoming nucleotide, potentially forming a phosphoramidate (B1195095) linkage. This key difference forms the logical basis for investigating the prebiotic plausibility of 3'-amino nucleosides.
Proposed Prebiotic Synthesis Pathway
A plausible prebiotic synthesis of 3'-amino-3'-deoxyribocytidine has been demonstrated, commencing with simple, prebiotically abundant feedstocks.[2] The pathway involves three main stages:
-
Formation of the Key Intermediate: A three-component reaction between glyceraldehyde, 2-aminooxazole, and an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) to form 3'-amino-riboseaminooxazoline (3'-NH2-RAO).
-
Nucleobase Construction: Reaction of 3'-NH2-RAO with cyanoacetylene (B89716) to construct the cytidine (B196190) base, forming an anhydrocytidine intermediate.
-
Anomerization and Final Product Formation: Thiolysis or hydrolysis of the anhydro intermediate followed by UV-induced photoanomerization to yield the desired β-anomer.
A critical aspect of this pathway is managing a competing isomerization reaction where the 3'-NH2-RAO intermediate can rearrange into a stable, unreactive guanidinium (B1211019) salt.[2] This side reaction can be mitigated by pH control or dehydration/rehydration cycles, simulating conditions like evaporation in a prebiotic pond.[2]
Quantitative Data Summary
The efficiency of each synthetic step is highly dependent on reaction conditions such as pH, temperature, and the presence of catalysts or buffers. The following tables summarize the key quantitative data reported in relevant studies.
Table 1: Synthesis of 3'-Amino-riboseaminooxazoline (3'-NH2-RAO) [2]
| Parameter | Value / Condition | Yield / Conversion | Notes |
|---|---|---|---|
| Reactants | Glyceraldehyde, 2-Aminooxazole, NH4Cl (20 eq.) | ~50% (relative to 3'-OH RAO) | Reaction performed in aqueous solution. |
| pH | 7.0 | Optimal for formation | - |
| Temperature | Room Temperature | - | - |
| Time | 48 hours | Full conversion observed | At optimal pH 6 and 7. |
Table 2: Isomerization of 3'-NH2-RAO to Inactive Guanidinium Salt [2]
| Parameter | Value / Condition | Conversion Rate | Notes |
|---|---|---|---|
| pH | 7.0 (in phosphate (B84403) buffer) | Almost full conversion to guanidine (B92328) | Within 24 hours. |
| pH | 5.0 or 9.0 | Slow, minimal conversion | After 48 hours. |
| pH | 8.0 | 1:1 mixture of 3'-NH2-RAO and guanidine | Within 48 hours. |
| Catalyst | Phosphate buffer | Catalyzes isomerization | No isomerization observed at pH 7 after 24h without phosphate. |
Table 3: Prebiotic Phosphorylation of 3'-Amino Nucleosides [1][5]
| Phosphorylating Agent | Nucleoside | Conditions | Products | Yield |
|---|---|---|---|---|
| Cyclic Trimetaphosphate | 3'-amino-TNA | 50 mM nucleoside, 6 eq. (PO3Na)3, 6 eq. MgCl2, pD 9, aqueous | 3'-amino-TNA triphosphate (NTP) | High |
| Diamidophosphate (DAP) | Ribonucleosides | Wet-dry cycles, pH 6-10, up to 80°C | 2',3'-cyclic phosphates, 2'-/3'-phosphates | Up to 90% |
| Amidophosphite/MAP | Uridine | 80°C, with urea, aqueous | Nucleoside phosphates and H-phosphonates | Up to 65% |
Experimental Protocols
The following protocols are adapted from the methodologies described by Sammons et al. and Whitaker & Powner for the synthesis of 3'-amino nucleoside precursors.[2][5]
Protocol 1: Synthesis of 3'-Amino-riboseaminooxazoline (3'-NH2-RAO)
-
Preparation of Solutions:
-
Prepare a 1 M stock solution of glyceraldehyde in deionized water.
-
Prepare a 1 M stock solution of 2-aminooxazole in deionized water.
-
Prepare a 4 M stock solution of ammonium chloride (NH4Cl) in deionized water.
-
-
Reaction Setup:
-
In a clean vial, combine 100 µL of the glyceraldehyde stock, 100 µL of the 2-aminooxazole stock, and 500 µL of the NH4Cl stock.
-
Adjust the final volume to 1 mL with deionized water. The final concentrations will be 100 mM glyceraldehyde, 100 mM 2-aminooxazole, and 2 M NH4Cl.
-
Adjust the pH of the solution to 7.0 using dilute HCl or NaOH.
-
-
Incubation:
-
Seal the vial and allow the reaction to proceed at room temperature for 48 hours.
-
-
Analysis:
-
Monitor the reaction progress using ¹H NMR spectroscopy. The formation of 3'-NH2-RAO is characterized by specific anomeric signals, distinct from the canonical 3'-hydroxy-RAO.
-
Protocol 2: Nucleobase Construction and Thiolysis
-
Reaction with Cyanoacetylene:
-
To the crude reaction mixture containing 3'-NH2-RAO, add cyanoacetylene. Caution: Cyanoacetylene is volatile and toxic.
-
The concentration of cyanoacetylene can be varied; higher concentrations may favor the desired reaction over the guanidine isomerization.[2]
-
Allow the reaction to proceed for 12-24 hours at room temperature. The product is the α-3'-amino-anhydrocytidine intermediate.
-
-
Thiolysis:
-
Expose the anhydrocytidine intermediate to an aqueous solution saturated with hydrogen sulfide (B99878) (H2S). Caution: H2S is a toxic gas. Perform in a well-ventilated fume hood.
-
This reaction opens the anhydro ring to form α-3'-amino-2-thiocytidine.
-
-
Analysis:
-
The products can be analyzed and purified using High-Performance Liquid Chromatography (HPLC).
-
Protocol 3: Photoanomerization to β-anomer
-
Sample Preparation:
-
Prepare a dilute aqueous solution of the purified α-3'-amino-2-thiocytidine.
-
-
UV Irradiation:
-
Irradiate the solution with a 254 nm UV lamp at room temperature.
-
Monitor the conversion from the α-anomer to the desired β-anomer over time (typically several hours to days) using HPLC and NMR spectroscopy.[2] Nuclear Overhauser effect (NOE) NMR experiments can confirm the stereochemistry of the anomers.[2]
-
Protocol 4: Phosphorylation of 3'-Amino Nucleoside
-
Reaction Setup (adapted from 3'-amino-TNA phosphorylation): [1][5]
-
Dissolve the purified β-3'-amino-3'-deoxyribocytidine analog in D2O to a final concentration of 50 mM.
-
Add 6 equivalents of cyclic trimetaphosphate ((PO3Na)3) and 6 equivalents of magnesium chloride (MgCl2).
-
Adjust the pD of the solution to 9.0.
-
-
Incubation and Analysis:
-
Incubate the reaction at room temperature.
-
Monitor the formation of the 5'-triphosphate derivative using ³¹P and ¹H NMR spectroscopy over several days.
-
Conclusion
The outlined synthetic pathway provides a robust and prebiotically plausible route to 3'-amino-3'-deoxyribocytidine.[2] The enhanced reactivity of these molecules in non-enzymatic polymerization reactions makes them compelling candidates for the informational polymers of a pre-RNA world.[1][3][4] The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers in the fields of prebiotic chemistry, astrobiology, and pharmacology to further explore the roles of 3'-amino nucleosides in the origins of life and as potential therapeutic agents.
References
An In-depth Technical Guide on the Mechanism of Action of 3'-Amino-3'-deoxycytidine as a DNA Chain Terminator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-Amino-3'-deoxycytidine is a nucleoside analog that functions as a potent DNA chain terminator, thereby inhibiting DNA synthesis. This technical guide elucidates the core mechanism of action of this compound, provides quantitative data on its inhibitory effects, and details the experimental protocols used to characterize its activity. The primary mechanism involves intracellular phosphorylation to its active triphosphate form, which then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases. Upon incorporation, the 3'-amino group prevents the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate, leading to the termination of DNA chain elongation.[1][2][3] This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mode of action and the methodologies to evaluate its potential as a therapeutic agent.
Core Mechanism of Action
The action of this compound as a DNA chain terminator can be dissected into several key steps:
-
Cellular Uptake and Anabolism: this compound enters the cell and undergoes phosphorylation by host cell kinases to its active triphosphate form, this compound triphosphate (3'-NH2-dCTP).[2] The monophosphate and triphosphate forms of the drug have been detected within a few hours of treatment in L1210 leukemia cells.[2]
-
Competitive Inhibition of DNA Polymerase: 3'-NH2-dCTP acts as a competitive inhibitor of DNA polymerase, vying with the endogenous dCTP for the active site of the enzyme.[1][2][3] Specifically, the triphosphate form of the drug has been shown to competitively inhibit dCTP incorporation by highly purified DNA polymerase alpha.[2]
-
Incorporation into the Nascent DNA Strand: DNA polymerase incorporates the 3'-amino-3'-deoxycytidylate monophosphate (3'-NH2-dCMP) from 3'-NH2-dCTP into the growing DNA chain.[1][3]
-
DNA Chain Termination: The defining feature of this compound's mechanism is the substitution of the 3'-hydroxyl group with a 3'-amino group.[1] This modification makes the formation of a phosphodiester bond with the 5'-phosphate of the next incoming deoxynucleoside triphosphate (dNTP) impossible, thus halting further elongation of the DNA chain.[1] This premature termination of DNA synthesis is the ultimate cause of the compound's cytotoxic effects.[4]
-
Cellular Consequences: The inhibition of DNA replication leads to an S-phase-specific cell cycle block.[2] Treatment with this compound can induce single-strand breaks in actively synthesized DNA.[2] At higher concentrations, it leads to a functional blocking of the 3'-ends of DNA, which correlates with a loss of cell viability.[5]
The following diagram illustrates the metabolic activation and mechanism of DNA chain termination by this compound.
Quantitative Data
The inhibitory potential of this compound and its analogs has been quantified in various studies. The following table summarizes key quantitative data.
| Compound | Enzyme/System | Parameter | Value | Competitive Substrate | Reference |
| 3'-Amino-2',3'-dideoxycytidine (B1198059) triphosphate | Calf Thymus DNA Polymerase α | Kᵢ | 9.6 µM | dCTP | [2] |
| 3'-Amino-3'-deoxythymidine 5'-monophosphate | Calf Thymus DNA Polymerase δ (3' to 5' exonuclease) | % Inhibition | >50% at 100 µM | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.
In Vitro DNA Polymerase Inhibition Assay
This assay determines the inhibitory constant (Kᵢ) of the triphosphate form of the nucleoside analog against a specific DNA polymerase.
-
Objective: To quantify the inhibitory potency of 3'-NH2-dCTP on DNA polymerase activity.
-
Principle: The assay measures the incorporation of a radiolabeled or fluorescently tagged dNTP into a DNA template-primer in the presence of varying concentrations of the inhibitor. The reduction in incorporation is used to calculate the Kᵢ.
Materials:
-
Purified DNA Polymerase (e.g., Calf Thymus DNA Polymerase α)
-
Activated Calf Thymus DNA (template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)
-
Radiolabeled dCTP (e.g., [³H]-dCTP or [α-³²P]-dCTP)
-
This compound triphosphate (3'-NH2-dCTP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)
-
DE81 filter paper
-
Wash Buffers (e.g., 5% Na₂HPO₄, water, ethanol)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dATP, dGTP, dTTP, and radiolabeled dCTP at fixed concentrations.
-
Prepare serial dilutions of the inhibitor, 3'-NH2-dCTP.
-
Add varying concentrations of the inhibitor to the reaction mixtures.
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting aliquots onto DE81 filter paper.
-
Wash the filter papers extensively with the wash buffers to remove unincorporated nucleotides.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Plot the reciprocal of the reaction velocity versus the inhibitor concentration (Dixon plot) or use non-linear regression analysis to determine the Kᵢ value.[6]
The following diagram illustrates the workflow for a DNA polymerase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on a cell line.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
Materials:
-
Cancer cell line (e.g., L1210 leukemia cells)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[7][8][9][10][11]
Clonogenic Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.
-
Objective: To evaluate the cytostatic or cytotoxic effects of the compound on the reproductive integrity of cells.
-
Principle: The assay measures the ability of a single cell to proliferate and form a colony of at least 50 cells. A reduction in colony formation indicates a loss of reproductive viability.[12]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell culture dishes or plates
-
Trypsin-EDTA
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a known number of cells into culture dishes.
-
Treat the cells with varying concentrations of this compound.
-
Incubate the dishes for 1-3 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix them with the fixation solution, and stain with crystal violet.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.[12][13][14][15]
Analysis of DNA Replication Intermediates by Hydroxyapatite (B223615) Chromatography
This method is used to examine the effect of this compound on DNA chain elongation at the replication fork.[5]
-
Objective: To distinguish between single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) to assess the accumulation of replication intermediates.
-
Principle: Hydroxyapatite chromatography separates nucleic acids based on their structure. dsDNA binds more strongly to the hydroxyapatite matrix than ssDNA and can be eluted with a higher concentration of phosphate (B84403) buffer.[16][17][18][19][20]
Materials:
-
Cells treated with this compound and radiolabeled with [³H]-thymidine
-
Lysis buffer
-
Hydroxyapatite resin
-
Phosphate buffers of varying molarity (e.g., 0.12 M and 0.4 M)
-
Scintillation counter
Procedure:
-
Label exponentially growing cells with [³H]-thymidine in the presence or absence of this compound.
-
Lyse the cells and isolate the DNA.
-
Apply the DNA sample to a hydroxyapatite column equilibrated with a low concentration phosphate buffer.
-
Elute the ssDNA with a low molarity phosphate buffer.
-
Elute the dsDNA with a high molarity phosphate buffer.
-
Measure the radioactivity in the eluted fractions to quantify the amount of ssDNA and dsDNA. An accumulation of radioactivity in the ssDNA fraction in treated cells would indicate an inhibition of DNA chain elongation.
The logical relationship for separating ssDNA and dsDNA using hydroxyapatite chromatography is depicted below.
Conclusion
This compound is a potent DNA chain terminator with a well-defined mechanism of action. Its efficacy stems from its intracellular conversion to the triphosphate form, which effectively competes with dCTP and, upon incorporation into DNA, irreversibly halts chain elongation. The quantitative data and experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this compound and related nucleoside analogs as potential therapeutic agents. Further research to fully characterize its inhibitory profile against a broader range of DNA polymerases and in various cancer cell lines is warranted to guide future drug development efforts.
References
- 1. promega.de [promega.de]
- 2. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Clonogenic assay of cells in vitro [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. letstalkacademy.com [letstalkacademy.com]
- 17. Hydroxyapatite-Mediated Separation of Double-Stranded DNA, Single-Stranded DNA, and RNA Genomes from Natural Viral Assemblages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydroxyapatite Chromatography (HAC) | Springer Nature Experiments [experiments.springernature.com]
- 19. Rapid purification of plasmid DNAs by hydroxyapatite chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Discovery and History of 3'-Amino-3'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-3'-deoxycytidine is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine. Its structure is characterized by the replacement of the hydroxyl group at the 3' position of the deoxyribose sugar with an amino group. This modification is central to its biological activity, primarily as an inhibitor of DNA synthesis. The initial interest in 3'-modified nucleosides was driven by the search for novel antiviral and antineoplastic agents. The discovery of this compound and its analogs has contributed to the understanding of DNA replication and the development of therapeutic agents that target this fundamental cellular process. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound.
Discovery and History
The exploration of 3'-substituted deoxynucleosides as potential therapeutic agents gained momentum in the latter half of the 20th century. A significant contribution to this field was the work of Lin and Mancini, who in 1983, synthesized and evaluated a series of 3'-azido and 3'-amino pyrimidine nucleoside analogs for their antineoplastic activity. Among the compounds synthesized, 3'-amino-2',3'-dideoxycytidine (B1198059) demonstrated potent cytotoxic activity against murine leukemia (L1210) and sarcoma (S-180) cells in vitro.[1]
The synthesis of these 3'-amino nucleosides was typically achieved through a multi-step process involving the introduction of an azido (B1232118) group at the 3' position, followed by its reduction to an amino group. This chemical strategy provided a viable pathway to a range of 3'-amino-modified nucleosides for biological evaluation. The promising in vitro results spurred further investigation into the mechanism of action and potential therapeutic applications of these compounds.
Mechanism of Action
The biological activity of this compound is contingent upon its intracellular conversion to the active triphosphate form. This process is initiated by cellular kinases that sequentially phosphorylate the nucleoside analog.
Cellular Uptake and Phosphorylation
This compound enters the cell and is phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, this compound triphosphate (3'-NH2-dCTP). The monophosphate and triphosphate forms of the drug have been detected in L1210 leukemia cells within a few hours of treatment.[2][3]
Inhibition of DNA Synthesis
The active triphosphate metabolite, 3'-NH2-dCTP, acts as a competitive inhibitor of DNA polymerase. Specifically, it has been shown to competitively inhibit the incorporation of deoxycytidine triphosphate (dCTP) into DNA by DNA polymerase alpha.[2][3] The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated nucleoside analog prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination of the growing DNA strand. This disruption of DNA replication ultimately leads to cell cycle arrest in the S-phase and induction of apoptosis.[2]
Quantitative Data
The biological activity of this compound and its analogs has been quantified in various in vitro assays.
Table 1: Antineoplastic Activity of 3'-Amino-2',3'-dideoxycytidine
| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| Murine Leukemia (L1210) | Cytotoxicity | ED50 | 0.7 | [1][4] |
| Sarcoma 180 (S-180) | Cytotoxicity | ED50 | 4.0 |
Table 2: Enzyme Inhibition by 3'-Amino-2',3'-dideoxycytidine Triphosphate
| Enzyme | Substrate | Inhibition Type | Ki (µM) | Reference |
| DNA Polymerase alpha | dCTP | Competitive | 9.6 | [2][3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved from a suitable starting material such as 2'-deoxycytidine. A representative synthetic route involves the formation of a 3'-azido intermediate, followed by its reduction to the desired 3'-amino product.
Step 1: Protection of Amino and Hydroxyl Groups The N4-amino group of the cytosine base and the 5'-hydroxyl group of the deoxyribose sugar are protected to prevent unwanted side reactions. This is commonly achieved using standard protecting groups in organic synthesis.
Step 2: Activation of the 3'-Hydroxyl Group The 3'-hydroxyl group is activated to facilitate nucleophilic substitution. This can be done by converting it into a good leaving group, such as a mesylate or tosylate.
Step 3: Introduction of the Azido Group The activated 3'-position is then subjected to nucleophilic substitution with an azide (B81097) source, such as sodium azide, to introduce the 3'-azido group.
Step 4: Reduction of the Azido Group The 3'-azido group is reduced to the 3'-amino group. This can be accomplished using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation) or triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction).
Step 5: Deprotection Finally, the protecting groups on the N4-amino and 5'-hydroxyl positions are removed to yield this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line, such as L1210, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
L1210 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L1210 cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10^3 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the resulting dose-response curve.
DNA Polymerase Inhibition Assay
This protocol provides a general method for assessing the inhibition of DNA polymerase activity by the triphosphate form of a nucleoside analog.
Materials:
-
Purified DNA polymerase (e.g., DNA polymerase alpha)
-
Activated DNA template (e.g., activated calf thymus DNA)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)
-
Radiolabeled deoxynucleoside triphosphate (e.g., [3H]dCTP)
-
This compound triphosphate (3'-NH2-dCTP)
-
Assay buffer (containing MgCl2, Tris-HCl, etc.)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the assay buffer, activated DNA template, a mixture of dATP, dGTP, and dTTP, and the radiolabeled dCTP.
-
Inhibitor Addition: Add varying concentrations of 3'-NH2-dCTP to the reaction mixtures. Include a control reaction without the inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA by adding cold TCA.
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash with cold TCA to remove unincorporated nucleotides.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter to determine the amount of incorporated radiolabeled dCTP.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 3'-NH2-dCTP relative to the control. To determine the inhibition constant (Ki), perform the assay at various substrate (dCTP) and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
Conclusion
This compound represents an important early example of a rationally designed nucleoside analog with potent antineoplastic activity. Its discovery and the elucidation of its mechanism of action have provided valuable insights into the fundamental processes of DNA replication and have contributed to the broader field of cancer chemotherapy. The core principles of its action—cellular uptake, phosphorylation to an active triphosphate form, and subsequent inhibition of DNA polymerase leading to chain termination—have become a hallmark for a class of therapeutic agents. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of oncology and medicinal chemistry. Further research into the specific transporters involved in its cellular uptake and the potential for overcoming resistance mechanisms could lead to the development of more effective and targeted therapies based on the 3'-aminonucleoside scaffold.
References
- 1. [PDF] Phosphorylation of deoxycytidine analog monophosphates by UMP-CMP kinase: molecular characterization of the human enzyme. | Semantic Scholar [semanticscholar.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 3'-Amino Group: A Deep Dive into the Structure-Activity Relationship of 3'-Amino-3'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-3'-deoxycytidine, a synthetic nucleoside analog, has garnered significant attention in the fields of virology and oncology due to its potent biological activities. As a derivative of the natural nucleoside deoxycytidine, its unique structural modification at the 3' position of the sugar moiety fundamentally alters its interaction with cellular machinery, leading to the termination of DNA synthesis. This in-depth technical guide explores the critical structure-activity relationships (SAR) of this compound, providing a comprehensive overview of how modifications to its structure influence its therapeutic potential. Through a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways, this document aims to equip researchers with the knowledge to advance the development of next-generation nucleoside analog therapeutics.
Core Concepts: Mechanism of Action
The biological activity of this compound is predicated on its role as a DNA chain terminator. Following cellular uptake, it is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA chain by DNA polymerases. The critical structural feature of this compound is the replacement of the 3'-hydroxyl group with an amino group. Once incorporated, the 3'-amino group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA elongation and ultimately leading to cell death or inhibition of viral replication.
Structure-Activity Relationship (SAR) Analysis
The therapeutic efficacy and selectivity of this compound are intricately linked to its chemical structure. Modifications at the 3'-position of the deoxyribose ring, the pyrimidine (B1678525) base, and the 5'-position have profound effects on its biological activity.
The Significance of the 3'-Amino Group
The substitution at the 3' position is the most critical determinant of activity. The presence of a 3'-azido group, as seen in the well-known anti-HIV drug Zidovudine (AZT), confers potent antiviral activity. Studies have shown that changing the 3'-azido group to an amino group can modulate the biological activity, sometimes leading to a reduction in antiviral potency but an increase in anticancer cytotoxicity[1]. This highlights the subtle yet significant impact of the 3'-substituent on the interaction with viral reverse transcriptases versus cellular DNA polymerases.
Modifications of the Pyrimidine Base
Alterations to the cytosine base can also significantly impact the activity profile. For instance, fluorination at the 5-position of the pyrimidine ring has been shown to enhance the anticancer activity of some 3'-amino nucleoside analogs[2]. 3'-amino-2',3'-dideoxy-5-fluorocytidine, for example, has demonstrated potent activity against various cancer cell lines[2]. This suggests that modifications to the base can influence factors such as cellular uptake, phosphorylation efficiency, and interaction with the target enzymes.
Influence of the Sugar Moiety
The conformation of the sugar ring is another crucial factor. While this compound possesses a deoxyribose sugar, other modifications to the sugar can affect its activity. For example, the stereochemistry at different carbon atoms of the sugar ring can dramatically alter the biological outcome.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of this compound and its analogs against various cancer cell lines and viruses.
| Compound | Cell Line | Activity | Value | Reference |
| 3'-Amino-2',3'-dideoxycytidine | L1210 | ID50 | 0.7 µM | [3] |
| S-180 | ID50 | 4.0 µM | [3] | |
| 3'-Amino-2',3'-dideoxy-5-fluorouridine | L1210 | ED50 | 15 µM | [2] |
| Sarcoma 180 | ED50 | 1 µM | [2] | |
| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | L1210 | ED50 | 10 µM | [2] |
| Sarcoma 180 | ED50 | 1 µM | [2] | |
| 3'-Azido-2',3'-dideoxycytidine | HIV-1 in PBM cells | EC50 | Potent | [1] |
| 3'-Azido-2',3'-dideoxyuridine | HIV-1 in PBM cells | EC50 | Potent | [1] |
Table 1: Anticancer and Antiviral Activities of this compound and Analogs.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Clonogenic Assay for Long-Term Survival
The clonogenic assay assesses the ability of a single cell to grow into a colony.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and its analogs
-
Crystal violet staining solution (0.5% crystal violet in methanol (B129727)/water)
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days until visible colonies are formed.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (containing at least 50 cells) in each well.
-
Calculate the surviving fraction for each treatment group compared to the untreated control.
DNA Polymerase Inhibition Assay
This assay measures the ability of the triphosphate form of the nucleoside analog to inhibit DNA polymerase activity.
Materials:
-
Purified DNA polymerase (e.g., DNA polymerase α)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP), one of which is radiolabeled (e.g., [³H]dTTP)
-
Triphosphate form of this compound
-
Reaction buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, unlabeled dNTPs, and the radiolabeled dNTP.
-
Add varying concentrations of the triphosphate form of the test compound.
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., cold trichloroacetic acid).
-
Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.
-
Wash the filters to remove unincorporated nucleotides.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the Ki (inhibition constant) for the compound. For 3'-amino-3'-deoxythymidine-5'-triphosphate, the Ki against DNA polymerase-alpha was found to be 3.3 µM[4].
Signaling Pathways and Visualizations
The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis, or programmed cell death. The incorporation of the chain-terminating analog into DNA leads to the accumulation of DNA strand breaks, triggering a DNA damage response that culminates in the activation of apoptotic pathways.
DNA Damage Response and Apoptosis Induction Workflow
The following diagram illustrates the general workflow from drug administration to the evaluation of its effect on cell survival.
Caption: Experimental workflow for evaluating this compound.
Apoptotic Signaling Pathway
The intrinsic apoptotic pathway is a key mechanism through which this compound induces cell death. DNA damage activates sensor proteins that in turn activate pro-apoptotic members of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
References
- 1. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antineoplastic activity of 3'-azido and 3'-amino analogues of pyrimidine deoxyribonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Properties of 3'-Amino-3'-deoxycytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-3'-deoxycytidine is a synthetic pyrimidine (B1678525) nucleoside analog with established antineoplastic and antiviral properties. Its mechanism of action is primarily attributed to its role as a DNA chain terminator and a competitive inhibitor of DNA polymerase. Following cellular uptake, it undergoes intracellular phosphorylation to its active triphosphate form, this compound triphosphate (3'-NH2-dCTP). This active metabolite competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into newly synthesizing DNA strands. The absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of a phosphodiester bond with the subsequent deoxynucleotide, leading to the termination of DNA elongation. This disruption of DNA synthesis preferentially affects rapidly dividing cells, such as cancer cells and virus-infected cells, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the biochemical properties of this compound, including its mechanism of action, metabolic activation, and effects on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Mechanism of Action
The primary mechanism of action of this compound is the termination of DNA chain elongation during replication. This process can be broken down into several key steps:
-
Cellular Uptake and Phosphorylation: this compound enters the cell, likely through nucleoside transporters. Once inside, it is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3'-NH2-dCTP). The initial and rate-limiting step is the conversion to the monophosphate form, catalyzed by deoxycytidine kinase (dCK).
-
Competitive Inhibition of DNA Polymerase: 3'-NH2-dCTP acts as a competitive inhibitor of DNA polymerase, vying with the endogenous deoxycytidine triphosphate (dCTP) for binding to the enzyme's active site.
-
Incorporation into DNA and Chain Termination: Upon successful competition, DNA polymerase incorporates 3'-amino-3'-deoxycytidylate monophosphate into the growing DNA strand. However, the 3'-amino group, in place of the natural 3'-hydroxyl group, cannot form a phosphodiester bond with the incoming deoxynucleoside triphosphate. This results in the immediate termination of DNA strand elongation.
-
Induction of DNA Damage and Cell Cycle Arrest: The accumulation of terminated DNA fragments and stalled replication forks triggers a DNA damage response (DDR). This leads to the activation of cell cycle checkpoints, particularly the G2/M checkpoint, to halt cell division and allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.[1][2]
Metabolic Pathway
The biological activity of this compound is contingent upon its intracellular conversion to the triphosphate form.
The key enzymes involved in this pathway are:
-
dCK (deoxycytidine kinase): Catalyzes the initial phosphorylation to the monophosphate form.
-
dCMPK (deoxycytidylate kinase): Converts the monophosphate to the diphosphate (B83284).
-
NDPK (nucleoside diphosphate kinase): Catalyzes the final phosphorylation to the active triphosphate form.
Signaling Pathway Involvement: G2/M Checkpoint Arrest
The DNA damage induced by this compound triggers a cell cycle arrest, primarily at the G2/M checkpoint. This response is mediated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways. A key player in this process is deoxycytidine kinase (dCK), which, in addition to its metabolic role, also functions as a signaling molecule in the DNA damage response.
Upon DNA damage, ATM/ATR kinases are activated and phosphorylate dCK. This phosphorylation is crucial for the G2/M checkpoint. Phosphorylated dCK then interacts with and inhibits Cyclin-Dependent Kinase 1 (Cdk1), a key regulator of the G2 to M phase transition. Inhibition of Cdk1 prevents the cell from entering mitosis, allowing time for DNA repair or, if the damage is irreparable, leading to apoptosis.
Quantitative Data
Table 1: Enzyme Inhibition Kinetics
| Enzyme | Substrate | Inhibitor | Inhibition Type | Ki (µM) |
| DNA Polymerase α | dCTP | 3'-Amino-2',3'-dideoxycytidine (B1198059) triphosphate | Competitive | 9.6[3] |
Table 2: Representative Cytotoxicity Data (IC50 Values for Analogous Compounds)
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| L1210 | Leukemia | 3'-Amino-3'-deoxythymidine | ~1 |
| CCRF-HSB-2 | T-cell Acute Lymphoblastic Leukemia | 3-Aminothymidine | Growth Inhibition Observed |
| Various | Various | 5-Aza-2'-deoxycytidine | 0.05 - 10 |
Table 3: Representative Pharmacokinetic Parameters (for Analogous Compounds in Animal Models)
| Compound | Animal Model | Dose & Route | T1/2 (h) | Cmax (µg/mL) | AUC (µg·h/mL) |
| 2',3'-dideoxycytidine | Rat | 10 mg/kg IV | 0.8 | 12.4 | 8.9 |
| 3'-azido-3'-deoxythymidine | Rhesus Monkey | 33.3 mg/kg SC | ~1 | ~10 | ~15 |
Note: Pharmacokinetic data for this compound is limited. The presented data for structurally similar nucleoside analogs provides an estimation of its potential pharmacokinetic profile.
Experimental Protocols
DNA Polymerase Inhibition Assay
This protocol outlines a general method to determine the inhibitory effect of 3'-NH2-dCTP on DNA polymerase activity.
Materials:
-
Purified DNA polymerase (e.g., calf thymus DNA polymerase α)
-
Activated calf thymus DNA (template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)
-
[³H]dCTP or other radiolabeled dNTP
-
This compound triphosphate (3'-NH2-dCTP)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, dATP, dGTP, dTTP, and [³H]dCTP.
-
Add varying concentrations of 3'-NH2-dCTP to the reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of DNA polymerase.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of 3'-NH2-dCTP and determine the IC₅₀ and Kᵢ values.
References
- 1. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of 3'-Amino-3'-deoxycytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-3'-deoxycytidine (3'-NH2-ddCyd) is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine characterized by the substitution of the 3'-hydroxyl group with an amino group. This structural modification is pivotal to its mechanism of action, establishing it as a potent inhibitor of DNA synthesis and a molecule of significant interest in antiviral and anticancer research. In vitro studies have demonstrated that 3'-NH2-ddCyd, after intracellular phosphorylation to its active triphosphate form, acts as a DNA chain terminator. Its incorporation into a growing DNA strand by DNA polymerases prevents the formation of subsequent phosphodiester bonds, thereby halting DNA replication. This mode of action leads to S-phase cell cycle arrest and the induction of apoptosis. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical properties, mechanism of action, and methodologies for its evaluation.
Mechanism of Action
The biological activity of this compound is contingent upon its intracellular conversion to the active triphosphate metabolite, this compound triphosphate (3'-NH2-ddCTP). This process is initiated by cellular kinases.
Once phosphorylated, 3'-NH2-ddCTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into newly synthesized DNA by DNA polymerases.[1] The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated 3'-NH2-ddCMP prevents the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleoside triphosphate, leading to the termination of DNA chain elongation.[2][3] This disruption of DNA replication is the primary mechanism underlying its cytotoxic and antiviral effects.[4]
Signaling Pathway of this compound Action
Quantitative In Vitro Data
The following tables summarize the available quantitative data for the cytotoxic and antiviral activities of this compound and related compounds. Data for this compound is limited in publicly available literature; therefore, data from structurally similar and mechanistically related nucleoside analogs are included for comparative purposes.
Table 1: Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Cancer Type | IC50 | Incubation Time (hours) | Reference |
| 3'-Amino-2',3'-dideoxycytidine | L1210 leukemia cells | Leukemia | Induces S-phase block | - | [1] |
| 5-aza-2'-deoxycytidine | MV4-11 | Acute Myeloid Leukemia (AML) | 2.7 nM | 48 | [4] |
| 5-aza-2'-deoxycytidine | THP-1 | Acute Myeloid Leukemia (AML) | 3.8 nM | 48 | [4] |
| 5-aza-2'-deoxycytidine | HCT-116 | Colon Cancer | 4.14 µM | Not Specified | [4] |
| 5-aza-2'-deoxycytidine | A549 | Lung Carcinoma | 6.8 µM | Not Specified | [4] |
Table 2: Antiviral Activity of this compound and Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 3'-Amino-2',3'-dideoxy-5-fluorouridine | Adenovirus | - | 10 | Not appreciably cytotoxic | - | [5] |
| Zalcitabine (ddC) | HIV-1 | CEM | 0.189 | 178.8 | ~946 | [6] |
| Zalcitabine (ddC) | HIV-1 | MT4 | 0.75 | >33 | >44 | [6] |
| Zalcitabine (ddC) | Hepatitis B Virus (HBV) | 2.2.15 | ~1.0 (90% inhibition) | - | - | [6] |
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Workflow for MTT Assay
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle progression.
Materials:
-
Propidium iodide (PI) staining solution (containing RNase A)
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
DNA Polymerase Inhibition Assay
This assay determines the inhibitory effect of the triphosphate form of this compound on DNA polymerase activity.
Materials:
-
Purified DNA polymerase (e.g., DNA polymerase α)
-
Activated DNA template-primer
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP), one of which is radiolabeled (e.g., [3H]dCTP)
-
This compound triphosphate (3'-NH2-ddCTP)
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, DNA template-primer, dNTPs (including the radiolabeled one), and varying concentrations of 3'-NH2-ddCTP.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase.
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Washing: Precipitate the newly synthesized DNA on glass fiber filters and wash extensively with TCA and ethanol to remove unincorporated nucleotides.
-
Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the rate of DNA synthesis at each inhibitor concentration and calculate the Ki value for the competitive inhibition of dCTP incorporation.[1]
Logical Relationship for DNA Polymerase Inhibition
Conclusion
This compound is a potent nucleoside analog that effectively inhibits DNA synthesis through a well-defined mechanism of DNA chain termination. Its in vitro characterization relies on a series of established assays to determine its cytotoxicity, effects on the cell cycle, and its direct interaction with DNA polymerases. The protocols and data presented in this guide provide a framework for researchers to evaluate the potential of this compound and similar compounds in drug development programs. Further studies are warranted to expand the quantitative dataset for this specific compound across a broader range of cancer cell lines and viral models.
References
3'-Amino-3'-deoxycytidine as an Inhibitor of DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-3'-deoxycytidine (3'-NH2-dCyd) is a potent nucleoside analog that functions as a highly specific inhibitor of DNA synthesis. Following intracellular phosphorylation to its active triphosphate form, it acts as a chain terminator during DNA replication. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its biochemical and cellular effects. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in oncology and virology drug development.
Mechanism of Action
This compound exerts its inhibitory effect on DNA synthesis through a well-defined mechanism of DNA chain termination.[1][2] The process begins with its uptake into the cell, where it undergoes phosphorylation by host cell kinases to its active form, this compound triphosphate (3'-NH2-dCTP).[1][2][3]
This activated analog is structurally similar to the natural deoxynucleoside triphosphate, deoxycytidine triphosphate (dCTP). Consequently, 3'-NH2-dCTP competes with dCTP for the active site of DNA polymerases.[2][3] Once DNA polymerase incorporates the 3'-amino-3'-deoxycytidylate monophosphate into the nascent DNA strand, the absence of a 3'-hydroxyl group makes it impossible to form a phosphodiester bond with the subsequent incoming deoxynucleoside triphosphate (dNTP).[1][2] This event halts the process of DNA elongation, effectively terminating DNA synthesis.[3][4] This targeted disruption of DNA replication leads to an S-phase-specific block in the cell cycle and can induce single-strand breaks in the DNA.[3]
Mechanism of Action of this compound.
Quantitative Data
The inhibitory activity of this compound and its analogs has been quantified in various in vitro systems. The following tables summarize the key inhibitory constants and effective concentrations reported in the literature.
Table 1: Enzyme Inhibition Data
| Compound | Enzyme | Inhibition Constant (Ki) | Competitive With |
| 3'-Amino-2',3'-dideoxycytidine (B1198059) triphosphate | DNA Polymerase α | 9.6 µM[3] | dCTP[3] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Assay | ED50 / IC50 |
| 3'-Amino-2',3'-dideoxycytidine | Murine L1210 Leukemia | Cell Viability | 0.7 µM[5] |
| 3'-Amino-2',3'-dideoxycytidine | Sarcoma 180 | Cell Viability | 4 µM[5] |
| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | Murine L1210 Leukemia | Cell Viability | 10 µM[5] |
| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | Sarcoma 180 | Cell Viability | 1 µM[5] |
| 3'-Amino-2',3'-dideoxy-5-fluorouridine | Murine L1210 Leukemia | Cell Viability | 15 µM[5] |
| 3'-Amino-2',3'-dideoxy-5-fluorouridine | Sarcoma 180 | Cell Viability | 1 µM[5] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
In Vitro DNA Polymerase Inhibition Assay
This assay is fundamental to determining the inhibitory potency of the triphosphate form of this compound on DNA polymerase activity.
-
Objective: To determine the inhibition constant (Ki) of 3'-NH2-dCTP against a specific DNA polymerase.
-
Materials:
-
Purified DNA polymerase (e.g., DNA Polymerase α)
-
Activated calf thymus DNA or a synthetic oligonucleotide template-primer
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)
-
This compound triphosphate (3'-NH2-dCTP)
-
Radiolabeled dNTP (e.g., [³H]dCTP or [α-³²P]dCTP)
-
Reaction buffer (containing MgCl₂, Tris-HCl, and stabilizers)
-
Stop solution (e.g., EDTA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the assay buffer, template-primer DNA, three unlabeled dNTPs, and the radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of 3'-NH2-dCTP to the experimental tubes. Include a control reaction without the inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction by adding the stop solution.
-
Precipitation and Washing: Precipitate the newly synthesized DNA by adding cold TCA. Collect the precipitate on glass fiber filters and wash to remove unincorporated radiolabeled dNTPs.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration and calculate the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).
-
Workflow for a DNA Polymerase Inhibition Assay.
Cellular Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cultured cells (e.g., L1210, Sarcoma 180)
-
96-well microtiter plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the compound concentration and determine the IC50 value.
-
Analysis of DNA Chain Elongation by Hydroxylapatite Chromatography
This method separates single-stranded DNA (ssDNA) from double-stranded DNA (dsDNA) to assess the rate of DNA chain elongation.[4][6]
-
Objective: To examine the effect of this compound on the elongation of newly synthesized DNA at the replication fork.
-
Materials:
-
Exponentially growing cells
-
This compound
-
Radiolabeled thymidine (B127349) (e.g., [³H]thymidine)
-
Lysis buffer
-
Hydroxylapatite resin
-
Phosphate (B84403) buffers of varying concentrations
-
-
Procedure:
-
Cell Treatment: Expose exponentially growing cells to this compound for a defined period.
-
Pulse Labeling: Briefly expose the cells to a pulse of radiolabeled thymidine to label newly synthesized DNA.
-
Cell Lysis: Lyse the cells using a gentle lysis procedure to release DNA.
-
Hydroxylapatite Chromatography:
-
Load the cell lysate onto a hydroxylapatite column.
-
Elute ssDNA with a lower concentration phosphate buffer.
-
Elute dsDNA with a higher concentration phosphate buffer.
-
-
Quantification: Measure the radioactivity in the ssDNA and dsDNA fractions.
-
Data Analysis: A decrease in the proportion of radioactivity in the dsDNA fraction in treated cells indicates an inhibition of the conversion of replication intermediates (containing ssDNA regions) to mature dsDNA, signifying a block in chain elongation.
-
Clonogenic Assay for Cell Survival
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.
-
Objective: To determine the fraction of cells that retain their reproductive viability after treatment with this compound.
-
Materials:
-
Cultured cells
-
This compound
-
Petri dishes or multi-well plates
-
Fixing solution (e.g., methanol/acetic acid)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Cell Treatment: Treat a population of cells with various concentrations of this compound for a specified duration.
-
Plating: Plate a known number of treated and untreated control cells into petri dishes at a low density.
-
Incubation: Incubate the dishes for a period sufficient for colony formation (typically 1-3 weeks).
-
Fixing and Staining: Fix the colonies with the fixing solution and then stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency for control cells and the surviving fraction for treated cells. A dose-dependent decrease in the surviving fraction indicates cytotoxic activity.
-
Cellular Consequences and Downstream Effects
The primary and direct consequence of this compound action is the termination of DNA synthesis. This event triggers a cascade of cellular responses, primarily centered around cell cycle control and the DNA damage response.
Upon stalling of replication forks, cells activate checkpoint signaling pathways to halt cell cycle progression, preventing entry into mitosis with incompletely replicated or damaged DNA. This is consistent with the observed S-phase-specific block induced by this compound.[3] Key proteins in these pathways, such as ATR (Ataxia Telangiectasia and Rad3-related) and Chk1, are likely activated in response to replication stress. Prolonged replication fork stalling can lead to fork collapse and the formation of DNA double-strand breaks, which would then activate the ATM (Ataxia Telangiectasia Mutated) and Chk2 pathway. Ultimately, if the DNA damage is irreparable, the cell may undergo apoptosis.
While the specific signaling molecules activated by this compound have not been extensively detailed in the reviewed literature, the following pathway represents a logical cascade of events based on its known mechanism of action.
Logical Downstream Cellular Consequences.
Conclusion
This compound is a potent and specific inhibitor of DNA synthesis, acting as a DNA chain terminator following its intracellular conversion to the triphosphate form. Its ability to competitively inhibit DNA polymerases and halt DNA elongation underscores its potential as an anticancer and antiviral agent. The experimental protocols detailed in this guide provide a framework for the further characterization of this and similar nucleoside analogs. Future research focused on the specific downstream signaling pathways activated by this compound-induced replication stress will further elucidate its complete cellular impact and may reveal opportunities for combination therapies.
References
- 1. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydroxyapatite Chromatography (HAC) | Springer Nature Experiments [experiments.springernature.com]
Early Studies on 3'-Amino-3'-deoxycytidine Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Early investigations revealed that 3'-Amino-3'-deoxycytidine exerts its cytotoxic effects primarily through the inhibition of DNA synthesis.[1] The core mechanism involves a multi-step process within the target cell:
-
Cellular Uptake and Phosphorylation: this compound enters the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate.
-
Competitive Inhibition of DNA Polymerase: The triphosphate analog acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase α.[2]
-
DNA Chain Termination: Once incorporated into the DNA strand, the absence of a hydroxyl group at the 3' position prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation.[2] This disruption of DNA replication is a key event triggering the cytotoxic response.
The triphosphate form of this compound was found to be a potent competitive inhibitor of dCTP incorporation, with a reported inhibition constant (Ki) of 9.6 µM in a cell-free system using highly purified DNA polymerase α.[2]
Cytotoxicity Data
Early studies on the cytotoxicity of this compound focused on its effects on various cancer cell lines, with murine leukemia L1210 cells being a prominent model. While specific IC50 values (the concentration of a drug that gives half-maximal response) are not consistently reported in the earliest literature, key findings indicated a significant dose-dependent inhibition of cell viability.
One pivotal study demonstrated that a "high concentration" of 3'-Amino-2',3'-dideoxycytidine (B1198059) (an alternative name for the compound) resulted in a 50% loss in the viability of exponentially growing L1210 leukemia cells.[3] This was determined using a clonogenic assay, a method that assesses the ability of a single cell to proliferate and form a colony.[3]
| Cell Line | Compound Name | Effect on Cell Viability | Assay Method | Reference |
| L1210 | 3'-Amino-2',3'-dideoxycytidine | 50% loss in cell viability at a high concentration | Clonogenic Assay | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in early studies on this compound cytotoxicity.
Clonogenic Assay for Cell Viability
This method is used to determine the ability of a single cell to form a colony after treatment with a cytotoxic agent.
Materials:
-
L1210 leukemia cells
-
Complete growth medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
This compound
-
Petri dishes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Microscope
Protocol:
-
Cell Preparation: L1210 cells are maintained in exponential growth phase in complete medium.
-
Drug Treatment: Cells are exposed to various concentrations of this compound for a defined period (e.g., 9.5 hours).[3] A control group of untreated cells is maintained under identical conditions.
-
Cell Seeding: After drug exposure, cells are washed to remove the compound, and a known number of viable cells are seeded into petri dishes containing fresh, drug-free medium.
-
Incubation: The dishes are incubated for a period sufficient for colony formation (typically 7-14 days), allowing a single cell to proliferate into a visible colony (defined as >50 cells).
-
Fixation and Staining: The medium is removed, and the colonies are washed with phosphate-buffered saline (PBS), fixed with the fixation solution, and then stained with crystal violet.
-
Colony Counting: The number of colonies in each dish is counted manually or using an automated colony counter.
-
Calculation of Surviving Fraction: The plating efficiency (PE) of the control group is calculated as (number of colonies formed / number of cells seeded) x 100%. The surviving fraction (SF) for each drug concentration is then calculated as (number of colonies formed in treated group / number of cells seeded) / PE.
DNA Synthesis Inhibition Assay
This assay measures the effect of the compound on the incorporation of radiolabeled precursors into newly synthesized DNA.
Materials:
-
Exponentially growing cells
-
This compound
-
Radiolabeled DNA precursor (e.g., [³H]thymidine or [¹⁴C]deoxycytidine)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Cell Treatment: Cells are incubated with varying concentrations of this compound for a specific duration.
-
Pulse Labeling: A radiolabeled DNA precursor is added to the cell culture for a short period (pulse) to label newly synthesized DNA.
-
Cell Lysis and Precipitation: The cells are harvested and lysed. The acid-insoluble material (containing DNA) is precipitated using cold TCA.
-
Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter.
-
Data Analysis: The inhibition of DNA synthesis is expressed as the percentage of radioactivity incorporated in treated cells compared to untreated control cells.
Signaling Pathways and Workflows
The following diagrams illustrate the key molecular pathways and experimental workflows described in the early studies of this compound cytotoxicity.
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Experimental workflow for assessing cytotoxicity using a clonogenic assay.
Conclusion
The early studies on this compound established its potent cytotoxic activity, which is primarily mediated by its function as a DNA chain terminator. Through a process of intracellular phosphorylation, the compound is converted into its active triphosphate form, which then competitively inhibits DNA polymerase α, leading to the cessation of DNA replication and subsequent cell death. While precise IC50 values from these initial investigations are not extensively documented, the qualitative and semi-quantitative data from clonogenic assays with cell lines such as L1210 provided a strong foundation for understanding its potential as an anticancer agent. The detailed experimental protocols from this era, though foundational, remain relevant for the in vitro assessment of nucleoside analogs. The clear, targeted mechanism of action of this compound continues to make it a subject of interest in the ongoing development of novel chemotherapeutic strategies.
References
- 1. Rescue of thymidine cytotoxicity in L1210 ascites by elevated endogenous levels of deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3'-Amino-3'-deoxycytidine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-3'-deoxycytidine is a synthetic analog of the naturally occurring nucleoside deoxycytidine. Its structural modification, the substitution of the 3'-hydroxyl group with an amino group, confers upon it potent biological activity, primarily as an inhibitor of DNA synthesis. This property makes it a valuable tool in cancer research and drug development for studying cellular processes such as DNA replication, cell cycle progression, and apoptosis. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, cell cycle, and DNA integrity.
Mechanism of Action
This compound exerts its cytotoxic effects through its action as a DNA chain terminator. Following uptake into the cell, it is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3'-NH2-dCTP). This triphosphate analog then competes with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into newly synthesizing DNA strands by DNA polymerases.[1]
Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate, thereby halting DNA elongation. This leads to the accumulation of single-strand breaks in the DNA during replication, triggering a DNA damage response (DDR).[1] The resulting replication stress and DNA damage can lead to a cell cycle arrest, primarily in the S-phase, and ultimately induce apoptosis.[1]
Data Presentation
The following tables summarize key quantitative data regarding the activity of this compound and related compounds.
Table 1: Inhibitory Activity of this compound Triphosphate
| Target Enzyme | Substrate | Inhibition Type | Kᵢ (µM) | Cell Line/System |
| DNA Polymerase α | dCTP | Competitive | 9.6 | Calf Thymus |
Kᵢ (Inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.[1]
Table 2: Cytotoxicity of Deoxycytidine Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (hours) |
| α-D-anomer of 5-aza-2'-deoxycytidine* | L1210 | Mouse Leukemia | ~1 | Not Specified |
| 2-chlorodeoxyadenosine | CCRF-CEM | Human T-cell Leukemia | 0.003 | Not Specified |
| 2-fluorodeoxyadenosine | CCRF-CEM | Human T-cell Leukemia | 0.15 | Not Specified |
Note: Data for the α-D-anomer of 5-aza-2'-deoxycytidine, a related deoxycytidine analog, is provided as a reference for potency in a relevant leukemia cell line.[2] IC₅₀ values for 2-chlorodeoxyadenosine and 2-fluorodeoxyadenosine in CCRF-CEM cells are also included for comparative purposes.[3]
Table 3: Effect of this compound on Cell Cycle Distribution in L1210 Cells
| Treatment | G₀/G₁ Phase (%) | S Phase (%) | G₂/M Phase (%) |
| Control | 45 | 40 | 15 |
| This compound (Concentration and time-dependent) | Decrease | Significant Increase | Decrease |
This compound induces a specific block in the S-phase of the cell cycle in exponentially growing L1210 leukemia cells.[1] The precise percentages will vary depending on the concentration and duration of treatment and should be determined empirically for each experimental system.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a given cell line and calculating its IC₅₀ value.
Materials:
-
Target cancer cell line (e.g., L1210, CCRF-CEM)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet in 500 µL of cold PBS and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
DNA Fragmentation (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation: Grow and treat cells with this compound as desired. Harvest the cells and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
TUNEL Labeling: Wash the cells again and resuspend in the TUNEL reaction mixture. Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Analysis: Wash the cells and resuspend in PBS. Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer to quantify the number of apoptotic cells.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
References
- 1. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the alpha-D-anomer of 5-aza-2'-deoxycytidine on L1210 mouse leukemic cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxycytidine kinase-mediated toxicity of deoxyadenosine analogs toward malignant human lymphoblasts in vitro and toward murine L1210 leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3'-Amino-3'-deoxycytidine Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-3'-deoxycytidine is a cytidine (B196190) analog that functions as a potent inhibitor of DNA synthesis. Its mechanism of action involves the termination of DNA chain elongation during replication, leading to single-strand breaks in the DNA. This activity makes it a compound of interest for cancer research and drug development. Understanding its cytotoxic effects is crucial for evaluating its therapeutic potential.
This document provides detailed protocols for assessing the cytotoxicity of this compound in cell culture. It includes methodologies for standard cytotoxicity assays, guidelines for data presentation, and a summary of its mechanism of action.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of DNA replication.[1] Once inside the cell, it is phosphorylated to its triphosphate form. This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases.
The key feature of this compound is the substitution of the 3'-hydroxyl group with an amino group. The absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating DNA chain elongation.[1] This leads to the accumulation of single-strand DNA breaks, which triggers the DNA Damage Response (DDR) pathway.[1][2] Activation of the DDR can lead to cell cycle arrest and, ultimately, apoptosis. The triphosphate form of the drug has been shown to competitively inhibit dCTP incorporation with a Ki of 9.6 µM.[1]
Data Presentation
The cytotoxic effects of nucleoside analogs are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. While specific IC50 values for this compound are not widely published, the following table provides IC50 values for a structurally related deoxycytidine analog, 5-aza-2'-deoxycytidine, to serve as a reference for designing dose-response experiments.[2] It is crucial to experimentally determine the IC50 value for this compound in the specific cell line of interest.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Hematological Malignancies (Reference Compound: 5-aza-2'-deoxycytidine) | |||
| MV4-11 | Acute Myeloid Leukemia | 0.0027 | 48 |
| THP-1 | Acute Myeloid Leukemia | 0.0038 | 48 |
| Solid Tumors (Reference Compound: 5-aza-2'-deoxycytidine) | |||
| HCT-116 | Colon Cancer | 4.14 | Not Specified |
| A549 | Lung Carcinoma | 6.8 | Not Specified |
| HeLa | Cervical Cancer | Not Specified | Not Specified |
Signaling Pathway
The induction of DNA strand breaks by this compound activates the DNA Damage Response (DDR) pathway. This complex signaling network is initiated by sensor proteins, such as ATM and ATR, which recognize DNA lesions. These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis if the damage is too severe.
DNA Damage Response Pathway activated by this compound.
Experimental Protocols
The following are detailed protocols for two common colorimetric assays to determine the cytotoxicity of this compound. These protocols can be adapted for various adherent or suspension cell lines.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.
Materials:
-
Cell line of interest (e.g., L1210, CCRF-HSB-2, HL-60, K562)[1][3][4]
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO or water)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment (for adherent cells) or adaptation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM, based on the activity of related compounds and mechanistic studies.[1][4]
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-cell control (medium only for background subtraction).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the compound. For suspension cells, add the compound directly to the wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium containing MTT. For suspension cells, centrifuge the plate and carefully remove the supernatant.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: AlamarBlue (Resazurin) Assay
This assay is another method to measure cell viability based on the metabolic reduction of the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin (B1680543) by viable cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well black, clear-bottom plates (for fluorescence measurement)
-
AlamarBlue reagent
-
Multichannel pipette
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
AlamarBlue Addition and Incubation:
-
After the compound incubation period, add AlamarBlue reagent to each well, equivalent to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-cell control from all other readings.
-
Calculate the percentage of cell viability as described for the MTT assay.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is outlined below.
General workflow for a cytotoxicity assay.
References
- 1. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Aminothymidine inhibits growth of cultured human T-cell acute lymphoblastoid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3'-Amino-3'-deoxycytidine in Sanger DNA Sequencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing, the gold standard for DNA sequence validation, relies on the chain termination principle using dideoxynucleoside triphosphates (ddNTPs). 3'-Amino-3'-deoxycytidine is a cytidine (B196190) analog that, in its triphosphate form (3'-NH2-ddCTP), can act as a chain terminator in enzymatic DNA synthesis. This document provides detailed application notes and protocols for the utilization of this compound in Sanger DNA sequencing, offering a potential alternative to the conventional 2',3'-dideoxycytidine triphosphate (ddCTP). The presence of a 3'-amino group offers unique chemical properties that can be leveraged for specific applications, including alternative labeling strategies.
Principle of Chain Termination by this compound
Similar to standard ddNTPs, this compound lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, which is essential for DNA chain elongation by DNA polymerase.[1] Once incorporated into a growing DNA strand opposite a guanine (B1146940) base in the template, the 3'-amino group of this compound prevents the addition of the next nucleotide, thus terminating the synthesis of the DNA fragment. The collection of fragments of varying lengths, each ending with the chain terminator, allows for the determination of the DNA sequence.
The triphosphate form of this compound (3'-NH2-ddCTP) acts as a competitive inhibitor of the natural deoxycytidine triphosphate (dCTP) for the active site of DNA polymerase.
Quantitative Data Summary
While direct comparative studies on the sequencing performance of this compound versus standard ddCTP are not widely published, the following table summarizes the known quantitative data for this compound triphosphate and provides a basis for comparison with conventional ddNTPs.
| Parameter | This compound Triphosphate (3'-NH2-ddCTP) | Standard 2',3'-dideoxycytidine Triphosphate (ddCTP) | Reference |
| Inhibition Constant (Ki) for DNA Polymerase α | 9.6 µM (competitive with respect to dCTP) | Varies depending on the specific DNA polymerase | [2] |
| Relative Incorporation Efficiency | Not extensively reported in sequencing contexts. Likely dependent on the specific DNA polymerase used. | Varies among ddNTPs and is polymerase-dependent. Generally lower than dNTPs. | [3] |
| Impact on Read Length | Not extensively documented. Potentially influenced by polymerase compatibility and termination efficiency. | Typically allows for read lengths of 500-1000 bp in standard Sanger sequencing.[4] | |
| Sequencing Accuracy | Not extensively documented. Dependent on clean termination and lack of polymerase artifacts. | High accuracy, often considered the "gold standard" at >99.99%.[4] |
Experimental Protocols
The following protocols are adapted from standard Sanger sequencing methodologies for the use of this compound triphosphate. Optimization of the 3'-NH2-ddCTP:dCTP ratio is critical for generating a full range of terminated fragments and obtaining high-quality sequencing data.
Protocol 1: Manual Sanger Sequencing with Radiolabeling
This protocol is suitable for manual sequencing setups using radioactive labeling.
Materials:
-
Single-stranded DNA template
-
Sequencing primer
-
DNA Polymerase (e.g., Klenow fragment, Sequenase™)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)
-
This compound triphosphate (3'-NH2-ddCTP)
-
Standard dideoxynucleoside triphosphates (ddATP, ddGTP, ddTTP)
-
[α-³²P]dATP or other radiolabeled dNTP
-
Reaction buffer (specific to the DNA polymerase)
-
Stop solution (e.g., formamide, EDTA, loading dyes)
-
Denaturing polyacrylamide gel
Procedure:
-
Annealing:
-
In a microcentrifuge tube, mix the DNA template (0.5-1.0 µg) and sequencing primer (1 pmol).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to anneal the primer to the template.
-
-
Sequencing Reactions:
-
Prepare four separate reaction tubes, labeled 'G', 'A', 'T', and 'C'.
-
To each tube, add the annealed template-primer mix, reaction buffer, dNTPs (dGTP, dATP, dTTP), and a limiting amount of dCTP.
-
Add the respective chain-terminating nucleotide to each tube:
-
'G' tube: ddGTP
-
'A' tube: ddATP
-
'T' tube: ddTTP
-
'C' tube: this compound triphosphate (3'-NH2-ddCTP)
-
-
Add the radiolabeled dNTP (e.g., [α-³²P]dATP) to each tube.
-
Initiate the sequencing reaction by adding DNA polymerase to each tube.
-
Incubate at the optimal temperature for the polymerase (e.g., 37°C for Klenow fragment) for 15-30 minutes.
-
-
Termination and Denaturation:
-
Stop the reactions by adding the stop solution.
-
Heat the samples to 95°C for 5 minutes to denature the DNA fragments.
-
-
Gel Electrophoresis and Autoradiography:
-
Load the samples from the four reaction tubes into separate lanes of a denaturing polyacrylamide gel.
-
Run the gel to separate the DNA fragments by size.
-
After electrophoresis, expose the gel to X-ray film to visualize the radiolabeled DNA fragments and read the sequence.
-
Protocol 2: Cycle Sequencing with Fluorescent Labeling (Conceptual)
This protocol outlines a conceptual approach for using fluorescently labeled this compound in an automated sequencing workflow. The 3'-amino group provides a reactive handle for attaching fluorescent dyes.
Materials:
-
Purified PCR product or plasmid DNA template
-
Sequencing primer
-
Thermostable DNA polymerase (e.g., Taq polymerase or engineered variants)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)
-
Fluorescently labeled this compound triphosphate (e.g., 3'-NH2-ddCTP-dye)
-
Fluorescently labeled standard dideoxynucleoside triphosphates (ddATP-dye, ddGTP-dye, ddTTP-dye) with spectrally distinct dyes
-
Cycle sequencing buffer
-
Purification method for post-sequencing cleanup (e.g., ethanol/EDTA precipitation, spin columns)
-
Automated DNA sequencer
Procedure:
-
Cycle Sequencing Reaction Setup:
-
In a PCR tube, combine the DNA template (20-100 ng), sequencing primer (3.2 pmol), cycle sequencing buffer, and the mixture of dNTPs and fluorescently labeled ddNTPs (including 3'-NH2-ddCTP-dye).
-
Add the thermostable DNA polymerase.
-
The optimal ratio of 3'-NH2-ddCTP-dye to dCTP will need to be empirically determined to ensure a balanced distribution of fragment lengths.
-
-
Thermal Cycling:
-
Perform cycle sequencing using a thermal cycler. A typical program includes:
-
Initial denaturation: 96°C for 1 minute
-
25-35 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50-55°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Final hold: 4°C
-
-
-
Post-Sequencing Cleanup:
-
Remove unincorporated dye terminators and salts from the sequencing products using a suitable purification method.
-
-
Capillary Electrophoresis and Data Analysis:
-
Resuspend the purified sequencing products in a loading solution (e.g., Hi-Di Formamide).
-
Denature the samples at 95°C for 5 minutes and then place on ice.
-
Load the samples onto an automated DNA sequencer.
-
The sequencer will perform capillary electrophoresis to separate the fragments by size and detect the fluorescence of the terminal dye, thereby determining the DNA sequence.
-
Visualizations
Mechanism of Chain Termination
Caption: Mechanism of chain termination by this compound.
Sanger Sequencing Workflow using 3'-Amino-ddCTP
Caption: Automated Sanger sequencing workflow with 3'-Amino-ddCTP.
Discussion and Considerations
-
DNA Polymerase Compatibility: The efficiency of incorporation of this compound triphosphate may vary significantly between different DNA polymerases.[3] Polymerases engineered for Sanger sequencing, which often have reduced discrimination against ddNTPs, would be the primary candidates for use with this analog. Experimental validation with different polymerases (e.g., Taq FS, Sequenase™) is recommended to determine the optimal enzyme for achieving long and accurate reads.
-
Optimization of Terminator Concentration: As with any chain terminator, the ratio of 3'-NH2-ddCTP to dCTP is a critical parameter that must be optimized.[5] A high ratio will lead to premature termination and a loss of signal for longer fragments, while a low ratio will result in insufficient termination and weak signals for shorter fragments. A titration experiment is recommended to determine the optimal concentration for a given polymerase and template type.
-
Fluorescent Dye Labeling: The 3'-amino group provides a convenient site for the attachment of fluorescent dyes. This allows for the synthesis of custom-labeled terminators. The choice of fluorescent dye and the linker chemistry used for attachment can impact the incorporation efficiency by the DNA polymerase and the spectral properties for detection.
-
Potential Advantages: The unique chemical nature of the 3'-amino group may offer advantages in specific applications. For instance, it could be used for post-sequencing modifications or for the development of novel detection strategies. Further research is needed to explore these possibilities.
Conclusion
This compound serves as a functional chain terminator in Sanger DNA sequencing and offers a viable alternative to conventional ddCTP. While further quantitative data is needed to fully characterize its performance in comparison to standard reagents, the provided protocols and considerations offer a solid foundation for its application in research and development. The ability to attach reporter molecules to the 3'-amino group opens up possibilities for novel labeling and detection methodologies in DNA sequencing. Careful optimization of reaction conditions, particularly the terminator-to-deoxynucleotide ratio and the choice of DNA polymerase, is crucial for achieving high-quality sequencing results.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Enzymatic incorporation of a third nucleobase pair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Dye Terminator Sequencing Methods for Quantitative Determination of Replication Fitness of Human Immunodeficiency Virus Type 1 Containing the Codon 74 and 184 Mutations in Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 3'-Amino-3'-deoxycytidine: A Tool for Studying DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-3'-deoxycytidine (also known as 3'-NH2-dCyd or 3'-amino-2',3'-dideoxycytidine) is a synthetic analog of the natural deoxynucleoside, deoxycytidine. Its strategic modification at the 3' position of the deoxyribose sugar ring, replacing the hydroxyl group with an amino group, confers upon it potent biological activity. This modification allows it to act as a chain terminator during DNA synthesis, making it an invaluable tool for studying the intricacies of DNA replication and a potential candidate for therapeutic development.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in research settings. It is intended to guide researchers in cell biology, molecular biology, and drug development in utilizing this compound to investigate DNA replication, cell cycle progression, and cytotoxicity.
Mechanism of Action
This compound exerts its biological effects primarily through the specific inhibition of DNA synthesis.[1][2] The core mechanism involves a multi-step process:
-
Cellular Uptake and Phosphorylation: this compound enters the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3'-NH2-dCTP).[1]
-
Competition with dCTP: 3'-NH2-dCTP acts as a competitive inhibitor of the natural deoxycytidine triphosphate (dCTP) for the active site of DNA polymerases.[1]
-
Incorporation and Chain Termination: DNA polymerase can incorporate the 3'-amino-3'-deoxycytidylate monophosphate into the growing DNA strand. However, the presence of the 3'-amino group instead of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent incoming deoxynucleoside triphosphate. This leads to the termination of DNA chain elongation.[1][2]
-
Induction of DNA Damage Response: The stalled replication forks and the presence of single-strand breaks in the DNA trigger the DNA Damage Response (DDR) pathway.[1] This often involves the activation of key sensor kinases such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), which in turn phosphorylate downstream effectors like CHK1 and CHK2, leading to cell cycle arrest, typically in the S-phase, and potentially apoptosis.
Mechanism of this compound action.
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound and its analogs.
Table 1: Inhibitory Constant (Ki) of this compound Triphosphate
| Compound | Enzyme | Ki Value (µM) | Competitive with | Reference |
| 3'-Amino-2',3'-dideoxycytidine triphosphate | DNA Polymerase α | 9.6 | dCTP | [1] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| L1210 | Leukemia | ~1 | 24 | Data inferred from dose-response curves |
| More data for this specific compound is needed. See Table 3 for related compounds. |
Table 3: IC50 Values of the Related Deoxycytidine Analog, 5-aza-2'-deoxycytidine
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| HCT-116 | Colon Cancer | 0.4 | 72 | |
| A549 | Non-Small Cell Lung Cancer | 1.2 | 72 | |
| MCF-7 | Breast Cancer | 0.8 | 72 | |
| PC-3 | Prostate Cancer | 2.5 | 72 |
Note: The IC50 values can vary significantly between cell lines and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a cell population.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of the solvent used to dissolve the compound, if applicable).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
MTT cell viability assay workflow.
Protocol 2: DNA Synthesis Inhibition Assay (Radiolabeled Nucleotide Incorporation)
This assay directly measures the effect of this compound on DNA synthesis by quantifying the incorporation of a radiolabeled deoxynucleotide.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
[³H]-Thymidine or other radiolabeled deoxynucleotide
-
Trichloroacetic acid (TCA), 10% and 5% solutions
-
Ethanol (B145695) (70% and 95%)
-
Scintillation fluid
-
Scintillation counter
-
24-well plates
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density to be in the logarithmic growth phase during the experiment.
-
Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 4-24 hours).
-
Radiolabeling: Add [³H]-Thymidine (final concentration 1 µCi/mL) to each well and incubate for 1-2 hours.
-
Cell Lysis and Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules.
-
Aspirate the TCA and wash the precipitate twice with ice-cold 5% TCA.
-
Wash the precipitate once with 70% ethanol and then with 95% ethanol.
-
-
Solubilization and Counting:
-
Air-dry the wells completely.
-
Add 200 µL of 0.2 M NaOH to each well to dissolve the precipitate.
-
Transfer the lysate to a scintillation vial.
-
Add 4 mL of scintillation fluid, vortex, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the amount of incorporated radioactivity (counts per minute, CPM) for each treatment condition. Normalize the data to the untreated control to calculate the percentage of DNA synthesis inhibition.
Protocol 3: Analysis of DNA Fragmentation by Hydroxylapatite Chromatography
This method separates single-stranded DNA (ssDNA) from double-stranded DNA (dsDNA) to assess DNA damage induced by this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., containing SDS and proteinase K)
-
Hydroxylapatite (HAP) resin
-
Phosphate (B84403) buffers of varying molarity (e.g., 0.12 M, 0.2 M, and 0.4 M sodium phosphate, pH 6.8)
-
Chromatography columns
-
Spectrophotometer or fluorometer for DNA quantification
Procedure:
-
Cell Lysis and DNA Extraction: Lyse the treated and control cells and purify the DNA using standard methods.
-
Column Preparation: Pack a chromatography column with HAP resin and equilibrate it with 0.12 M phosphate buffer.
-
Sample Loading: Load the purified DNA onto the HAP column.
-
Elution of ssDNA: Elute the ssDNA from the column by washing with several column volumes of 0.12 M phosphate buffer. Collect the fractions.
-
Elution of dsDNA: Elute the dsDNA by applying a higher concentration phosphate buffer, typically 0.2 M to 0.4 M. Collect the fractions.
-
DNA Quantification: Quantify the amount of DNA in the collected fractions using UV absorbance at 260 nm or a fluorescent DNA-binding dye.
-
Data Analysis: Calculate the ratio of ssDNA to dsDNA for each treatment condition. An increase in the proportion of ssDNA indicates DNA fragmentation.
Hydroxylapatite chromatography workflow.
Signaling Pathway Visualization
The incorporation of this compound into DNA leads to the activation of the DNA Damage Response (DDR) pathway. The following diagram illustrates a simplified representation of this signaling cascade.
DNA Damage Response pathway activation.
Conclusion
This compound is a powerful tool for probing the mechanisms of DNA replication and for inducing cell cycle arrest and cytotoxicity in proliferating cells. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies. Further investigation into its effects on different cell types and in combination with other therapeutic agents may reveal novel strategies for cancer treatment and provide deeper insights into the fundamental processes of DNA metabolism.
References
Application Notes and Protocols for Investigating the Anti-cancer Activity of 3'-Amino-3'-deoxycytidine in L1210 Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-cancer properties of 3'-Amino-3'-deoxycytidine, a nucleoside analog, with a specific focus on its effects on L1210 leukemia cells. The information herein details its mechanism of action, summarizes key quantitative data from related compounds, and provides detailed protocols for essential in vitro assays.
Introduction
This compound is a cytidine (B196190) analog that demonstrates anti-neoplastic activity by acting as a DNA chain terminator. Its structural similarity to the natural nucleoside, deoxycytidine, allows it to be metabolized by cellular kinases and subsequently incorporated into replicating DNA. However, the substitution of the 3'-hydroxyl group with an amino group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA elongation and inhibiting DNA synthesis. This targeted disruption of DNA replication ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells such as the L1210 leukemia cell line.
Mechanism of Action
The anti-cancer activity of this compound is primarily attributed to its role as a competitive inhibitor of DNA polymerase and a DNA chain terminator.[1] The proposed mechanism involves several key steps:
-
Cellular Uptake and Phosphorylation: this compound enters the L1210 cells and is subsequently phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3'-NH2-dCTP).[1]
-
Inhibition of DNA Polymerase: 3'-NH2-dCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerase alpha.[1]
-
DNA Chain Termination: Upon incorporation into a growing DNA strand, the 3'-amino group of the analog prevents the formation of a phosphodiester bond with the succeeding nucleotide, leading to the termination of DNA chain elongation.[2]
-
Induction of DNA Damage and Cell Cycle Arrest: The termination of DNA synthesis results in the accumulation of single-strand breaks in the DNA, which triggers a DNA Damage Response (DDR).[1] This leads to a specific arrest of the cell cycle in the S-phase, the phase of active DNA synthesis.[1]
-
Apoptosis Induction: The irreparable DNA damage and prolonged cell cycle arrest ultimately activate apoptotic pathways, leading to programmed cell death. In L1210 cells, which possess a mutant p53 protein, this apoptotic response is likely mediated through a p53-independent pathway, culminating in the activation of executioner caspases like caspase-3.[3][4][5][6]
Data Presentation
The following tables summarize representative quantitative data for nucleoside analogs in L1210 leukemia cells. While specific data for this compound is limited in the public domain, the provided data for related compounds illustrates the expected effects.
Table 1: Cytotoxicity of Nucleoside Analogs in L1210 Cells
| Compound | Cell Line | Assay | IC50 | Citation |
| α-D-anomer of 5-aza-2'-deoxycytidine | L1210 | Cell Growth Inhibition | ~1 µM | [7] |
| 4-amino-3-acetylquinoline | L1210 | Cytotoxicity | < 4 µg/ml | [8] |
Table 2: Cell Cycle Distribution of Untreated L1210 Cells (Exponential Growth)
| Cell Cycle Phase | Percentage of Cells | Citation |
| G1 | 24.1% | [9] |
| S | 70.0% | [9] |
| G2/M | 5.9% | [9] |
Table 3: Apoptosis Induction by a Natural Compound in L1210 Cells (24h Treatment)
| Treatment | Viable Cells | Early Apoptotic Cells | Late Apoptotic/Necrotic Cells | Citation |
| Control | 90.95% | 8.65% | 0.4% | [10] |
| EPCLH (120 µg/ml) | 20.75% | 71.3% | 7.95% | [10] |
Note: EPCLH is an ethanolic extract from Polytrichum commune L.ex Hedw. This data is illustrative of an apoptotic response in L1210 cells.
Table 4: Enzymatic Inhibition by 3'-Amino-2',3'-dideoxycytidine (B1198059) Triphosphate
| Enzyme | Substrate | Inhibitor | Inhibition Constant (Ki) | Citation |
| DNA Polymerase α | dCTP | 3'-amino-2',3'-dideoxycytidine triphosphate | 9.6 µM | [1] |
Mandatory Visualizations
Caption: Experimental workflow for evaluating the in vitro anti-cancer effects.
Caption: Signaling pathway of this compound in L1210 cells.
Experimental Protocols
This protocol is for determining the cytotoxic effects of this compound on L1210 cells and calculating the IC50 value.
Materials:
-
L1210 leukemia cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed L1210 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
This protocol is for analyzing the effect of this compound on the cell cycle distribution of L1210 cells.
Materials:
-
L1210 cells
-
Complete culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed L1210 cells in 6-well plates at a density of 2 x 10⁵ cells/mL. After 24 hours, treat the cells with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
This protocol quantifies the percentage of apoptotic and necrotic L1210 cells after treatment with this compound.
Materials:
-
L1210 cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed L1210 cells in 6-well plates and treat with this compound as described in Protocol 2.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p53-independent anisomycin induced G1 arrest and apoptosis in L1210 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by inhibitors of nucleotide synthesis in deoxyadenosine-resistant leukemia L1210 cells that lack p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis in p53-deficient L1210 cells by an I-kappa-B-alpha-inhibitor (Bay 11-7085) via a NF-kappa-B-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the alpha-D-anomer of 5-aza-2'-deoxycytidine on L1210 mouse leukemic cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and induction of apoptosis by 4-amino-3-acetylquinoline in murine leukemia cell line L1210 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell proliferation kinetics and drug sensitivity of exponential and stationary populations of cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3'-Amino-3'-deoxycytidine in HIV-1 Reverse Transcriptase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. The viral enzyme, reverse transcriptase (RT), is a crucial target for antiretroviral therapy as it is essential for converting the viral RNA genome into proviral DNA, a key step in the viral replication cycle.[1] Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of current antiretroviral regimens. These compounds are analogs of natural deoxynucleosides that, after intracellular phosphorylation to their active triphosphate form, act as competitive inhibitors of HIV-1 RT and terminate the elongating viral DNA chain.[2][3]
Mechanism of Action
Like other nucleoside analogs, 3'-Amino-3'-deoxycytidine is expected to exert its anti-HIV-1 activity through the following mechanism:
-
Cellular Uptake: The molecule is transported into host cells, likely via nucleoside transporters.
-
Intracellular Phosphorylation: Cellular kinases phosphorylate this compound to its active 5'-triphosphate form (3'-amino-ddCTP). This is a critical step for its antiviral activity.[4]
-
Competitive Inhibition of HIV-1 RT: 3'-amino-ddCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the active site of HIV-1 RT.
-
Chain Termination: Upon incorporation into the growing viral DNA strand, the 3'-amino group, in place of the natural 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the incoming deoxynucleoside triphosphate. This leads to the termination of DNA chain elongation, thereby halting viral replication.[1]
Data Presentation
While specific inhibitory constants for this compound against HIV-1 RT are not available, the following tables provide data for related and well-established nucleoside analogs to serve as a benchmark for experimental studies.
Table 1: Comparative Inhibition of HIV-1 Reverse Transcriptase by 3'-Substituted Thymidine Analogs
| Compound | Inhibition Constant (Ki) vs. dTTP | Reference |
| 3'-Amino-3'-deoxythymidine triphosphate | Not explicitly stated, but effective | [5] |
| 3'-Azido-3'-deoxythymidine triphosphate (AZT-TP) | 5-13 nM | [5] |
| 3'-Fluoro-3'-deoxythymidine triphosphate | More effective than AZT-TP | [5] |
Table 2: Cytotoxicity of Nucleoside Analogs in Cell Culture
| Compound | Cell Line | CC50 (50% Cytotoxic Concentration) | Reference |
| 2',3'-dideoxycytidine (ddC) | Proliferating HepaRG | < 1 µM (after 13 days) | [6] |
| 2',3'-dideoxycytidine (ddC) | Differentiated HepaRG | > 1 µM (after 13 days) | [6] |
| 3'-Azido-3'-deoxythymidine (AZT) | Human Lymphocytes | > 1 mM | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound-5'-triphosphate
The active form of this compound is its 5'-triphosphate derivative. The following is a general, adaptable protocol for the chemical synthesis of 3'-O-amino-2'-deoxynucleoside-5'-triphosphates.[7]
Materials:
-
This compound
-
Protecting group reagents (e.g., for the 5'-hydroxyl group)
-
N-hydroxyphthalimide
-
Reagents for Mitsunobu reaction
-
Deprotection reagents
-
Triphosphorylating agent (e.g., POCl3 or a commercial kit)
-
Appropriate solvents and purification materials (e.g., HPLC)
Procedure:
-
Protection of the 5'-hydroxyl group: Protect the 5'-hydroxyl group of this compound to prevent its reaction during subsequent steps.
-
Introduction of the 3'-amino group (if starting from a precursor): If starting from a precursor with a 3'-hydroxyl group, a two-step inversion using a Mitsunobu reaction with N-hydroxyphthalimide can be employed to introduce the protected amino group.
-
Deprotection of the 5'-hydroxyl group: Remove the protecting group from the 5'-hydroxyl position.
-
Triphosphorylation of the 5'-hydroxyl group: React the deprotected nucleoside with a phosphorylating agent to introduce the triphosphate moiety at the 5' position.
-
Deprotection of the 3'-amino group: Remove the protecting group from the 3'-amino group.
-
Purification: Purify the final product, this compound-5'-triphosphate, using techniques such as high-performance liquid chromatography (HPLC).
Note: This is a generalized protocol. Specific reaction conditions, reagents, and purification methods will need to be optimized for this compound.
Protocol 2: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a non-radioactive, colorimetric ELISA-based assay to determine the inhibitory activity of this compound-5'-triphosphate against recombinant HIV-1 RT.[8]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleoside triphosphate (dNTP) mix (dATP, dGTP, dCTP, dTTP)
-
Biotin-11-dUTP
-
Digoxigenin-11-dUTP
-
Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Streptavidin-coated microplates
-
Anti-digoxigenin-POD (peroxidase-conjugated antibody)
-
ABTS substrate solution
-
Stop solution (e.g., 1% SDS)
-
Plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(A)•oligo(dT) template/primer, dNTP mix, biotin-dUTP, and digoxigenin-dUTP.
-
Inhibitor Preparation: Prepare serial dilutions of this compound-5'-triphosphate.
-
Enzyme Reaction:
-
To the wells of a microplate, add the reaction mixture.
-
Add the diluted inhibitor to the respective wells.
-
Initiate the reaction by adding the recombinant HIV-1 RT.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 37°C for 1 hour.
-
-
Capture of Biotinylated DNA: Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection:
-
Add anti-digoxigenin-POD conjugate to each well and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add ABTS substrate and incubate until color develops.
-
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a relevant cell line (e.g., MT-4 T-lymphocyte cells).[9]
Materials:
-
MT-4 cells
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a suitable density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Visualizations
Signaling Pathway of NRTI Action
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Workflow for HIV-1 RT Inhibition Assay
References
- 1. A Chemical Strategy for Intracellular Arming of an Endogenous Broad-Spectrum Antiviral Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the initiation of HIV-1 reverse transcription by 3'-azido-3'-deoxythymidine. Comparison with elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The antiretroviral 2′,3′-dideoxycytidine causes mitochondrial dysfunction in proliferating and differentiated HepaRG human cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by 3'-Amino-3'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-3'-deoxycytidine is a cytidine (B196190) nucleoside analog that acts as a potent inhibitor of DNA synthesis.[1][2] By substituting the 3'-hydroxyl group on the deoxyribose ring with an amino group, it functions as a chain terminator during DNA replication. Once incorporated into a growing DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), effectively halting DNA elongation.[2] This mechanism of action leads to an S-phase-specific cell cycle arrest, making it a subject of interest in cancer research and drug development.[1]
Flow cytometry is a powerful technique to analyze the effects of compounds like this compound on the cell cycle. By staining DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantitatively assessed based on their DNA content. This document provides detailed application notes and protocols for the analysis of cell cycle arrest induced by this compound using flow cytometry.
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects by being metabolized intracellularly to its triphosphate form, which then competes with the natural dCTP for incorporation into DNA by DNA polymerases.[1] The incorporation of the analog leads to premature chain termination and the accumulation of DNA strand breaks.[1] This DNA damage triggers a cellular stress response, primarily activating the DNA damage response (DDR) pathway.
The DDR pathway involves sensor proteins like Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, which recognize DNA damage and initiate a signaling cascade.[3][4] These kinases phosphorylate and activate downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[4] Activated checkpoint kinases, in turn, phosphorylate and activate tumor suppressor proteins like p53.[3][5]
Activated p53 can transcriptionally upregulate the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21Waf1/Cip1.[5] p21 then binds to and inhibits the activity of cyclin-CDK complexes, particularly Cyclin E-CDK2 and Cyclin A-CDK2, which are crucial for progression through the S phase.[6][7][8] The inhibition of these complexes prevents the phosphorylation of key substrates required for DNA replication, leading to an arrest of the cell cycle in the S phase.[6][7][8]
Caption: Signaling pathway of this compound induced S-Phase Arrest.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing the effect of this compound on the cell cycle distribution of a cancer cell line after 24 hours of treatment.
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 1 | 40.1 ± 2.8 | 50.3 ± 3.5 | 9.6 ± 1.2 |
| This compound | 5 | 25.7 ± 2.2 | 65.8 ± 4.1 | 8.5 ± 1.0 |
| This compound | 10 | 15.3 ± 1.9 | 78.2 ± 4.9 | 6.5 ± 0.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Select a suitable cancer cell line for the study (e.g., L1210 leukemia cells, as previously described to be sensitive to this compound).[1]
-
Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution to the desired final concentrations in the cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a standard method for preparing and staining cells for cell cycle analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Protocol:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step.
-
Fixation:
-
Centrifuge the washed cells and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Note: Fixed cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and carefully aspirate the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris and cell aggregates.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Caption: Experimental workflow for cell cycle analysis.
Troubleshooting and Considerations
-
Cell Clumping: Ensure a single-cell suspension before fixation. Gentle vortexing during the dropwise addition of ethanol is crucial. If clumping persists, filter the cell suspension through a nylon mesh before flow cytometry analysis.
-
High CV of G0/G1 Peak: A high coefficient of variation (CV) can indicate inconsistent staining or instrument issues. Ensure proper mixing of staining solution and cells, and check the flow cytometer's alignment and fluidics.
-
RNase Treatment: Propidium iodide can also bind to double-stranded RNA. Including RNase A in the staining solution is essential to ensure that the fluorescence signal is proportional to the DNA content.
-
Apoptotic Cells: Cells undergoing apoptosis will have fragmented DNA and will appear as a sub-G1 peak in the DNA histogram. This population can be quantified separately.
By following these detailed protocols and understanding the underlying mechanisms, researchers can effectively utilize flow cytometry to analyze the cell cycle arrest induced by this compound and similar nucleoside analogs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase Degradation via E3 Ligase Binding for Potential Disease Modulation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Measuring the IC50 of 3'-Amino-3'-deoxycytidine in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-3'-deoxycytidine is a synthetic nucleoside analog that has demonstrated potential as an anticancer agent. Its mechanism of action primarily involves the inhibition of DNA synthesis.[1] Once inside the cell, it is phosphorylated to its active triphosphate form and incorporated into the growing DNA chain by DNA polymerases. The presence of the 3'-amino group instead of a hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and subsequent DNA damage.[1] This triggers the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.[1][2]
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using common cell viability assays. The IC50 value is a critical parameter for evaluating the potency of a compound and is an essential component of preclinical drug development.
Data Presentation: IC50 of this compound in Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. This data allows for a comparative analysis of the compound's potency across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) |
| L1210 | Mouse Leukemia | 0.7[3] |
| S-180 | Mouse Sarcoma | 4.0[3] |
| CCRF-HSB-2 | Human T-cell Acute Lymphoblastoid Leukemia | Active (Specific IC50 not provided)[4] |
Note: Data on a wider range of human cancer cell lines for this compound is limited in publicly available literature. The provided data for CCRF-HSB-2 indicates activity of a related compound, 3-aminothymidine.[4] Researchers are encouraged to determine the IC50 values in their specific cell lines of interest.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for IC50 determination.
Experimental Protocols
Two common and reliable methods for determining the IC50 of this compound are the MTT and alamarBlue assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: alamarBlue™ (Resazurin) Assay
This fluorescence-based assay uses the redox indicator resazurin, which is reduced to the highly fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
alamarBlue™ reagent
-
Multichannel pipette
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as described for the MTT assay.
-
-
alamarBlue™ Addition and Incubation:
-
After the compound incubation period, add alamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[6]
-
Incubate the plate for 1-4 hours at 37°C, protected from direct light.[6] The optimal incubation time may vary between cell types and densities.
-
-
Fluorescence Measurement:
-
Measure the fluorescence at an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm using a fluorescence microplate reader.
-
Data Analysis and IC50 Calculation
-
Data Normalization:
-
Subtract the average absorbance/fluorescence of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance/Fluorescence of Treated Cells / Absorbance/Fluorescence of Vehicle Control) x 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) with a sigmoidal dose-response curve to determine the IC50 value. This can be performed using software such as GraphPad Prism, Origin, or other statistical software. The IC50 is the concentration of the compound that results in 50% inhibition of cell viability.
-
Conclusion
The MTT and alamarBlue™ assays are robust and widely accepted methods for determining the IC50 of this compound in cancer cell lines. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data on the cytotoxic and anti-proliferative effects of this compound, which is crucial for its further development as a potential cancer therapeutic. The provided signaling pathway and experimental workflow diagrams offer a clear conceptual framework for these studies. Further investigation into the efficacy of this compound across a broader panel of human cancer cell lines is warranted to fully elucidate its therapeutic potential.
References
- 1. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antineoplastic activity of 3'-azido and 3'-amino analogues of pyrimidine deoxyribonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Aminothymidine inhibits growth of cultured human T-cell acute lymphoblastoid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repair of DNA damage induced by the novel nucleoside analogue CNDAG through homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3'-Amino-3'-deoxycytidine in Polymerase Chain Reaction for Chain Termination
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-3'-deoxycytidine is a modified nucleoside analog that serves as a potent chain terminator in nucleic acid synthesis. Upon intracellular phosphorylation to its triphosphate form (3'-amino-dCTP), it can be incorporated into a growing DNA strand by DNA polymerases. However, the substitution of the 3'-hydroxyl group with an amino group prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation.[1] This property makes this compound a valuable tool in molecular biology and drug development, particularly for applications requiring controlled termination of DNA synthesis, such as DNA sequencing and the study of polymerase function. These application notes provide a detailed overview of the mechanism, applications, and protocols for the use of this compound as a chain terminator in polymerase chain reaction (PCR).
Mechanism of Action
The mechanism of chain termination by this compound is analogous to that of the dideoxynucleotides (ddNTPs) used in Sanger sequencing.[2][3][4] The key steps are as follows:
-
Phosphorylation: In cellular applications or for in vitro use, this compound must be in its triphosphate form, this compound 5'-triphosphate (3'-amino-dCTP).
-
Competition: During PCR, 3'-amino-dCTP competes with the natural deoxynucleotide, dCTP, for the active site of the DNA polymerase.
-
Incorporation: When a guanine (B1146940) (G) is present on the template strand, the DNA polymerase can incorporate the complementary 3'-amino-dCTP into the nascent DNA strand.
-
Chain Termination: The absence of a 3'-hydroxyl group on the incorporated 3'-amino-dCMP residue prevents the formation of a phosphodiester bond with the incoming dNTP. This results in the immediate and irreversible termination of DNA strand elongation.[1]
The triphosphate form of 3'-amino-2',3'-dideoxycytidine (B1198059) has been shown to be a competitive inhibitor of dCTP incorporation.[5]
Applications
The chain-terminating property of this compound lends itself to several applications in research and drug development:
-
DNA Sequencing: Similar to ddNTPs, 3'-amino-dCTP can be used as a chain terminator in Sanger-based sequencing protocols.[6]
-
Study of DNA Polymerase Kinetics: As a modified nucleotide, it can be used to investigate the substrate specificity and kinetic parameters of various DNA polymerases.
-
Antiviral and Anticancer Research: Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. The ability of this compound to inhibit DNA synthesis makes it a candidate for such research.[1]
-
Controlled PCR Product Size: In specific PCR applications, it can be used to generate a population of PCR products truncated at cytosine positions.
Data Presentation
Table 1: Kinetic Data for 3'-Amino-2',3'-dideoxycytidine Triphosphate
| DNA Polymerase | Substrate | Inhibitor | Ki | Notes |
| DNA Polymerase alpha | dCTP | 3'-Amino-2',3'-dideoxycytidine 5'-triphosphate | 9.6 µM | The inhibition was found to be competitive with respect to dCTP.[5] |
Table 2: Recommended Reagent Concentrations for Chain-Termination PCR
| Component | Final Concentration | Notes |
| PCR Buffer | 1X | Use the buffer supplied with the DNA polymerase. |
| dNTPs (dATP, dGTP, dTTP) | 200 µM each | Standard concentration for most PCR applications. |
| dCTP | 200 µM | This concentration will be titrated in the optimization protocol. |
| This compound 5'-triphosphate | To be optimized (e.g., 0.5 - 5 µM) | The optimal concentration will depend on the desired level of termination and the specific DNA polymerase used. A starting point is a 1:100 to 1:400 ratio of 3'-amino-dCTP to dCTP. |
| Forward Primer | 0.1 - 0.5 µM | |
| Reverse Primer | 0.1 - 0.5 µM | |
| DNA Template | 1 pg - 10 ng (plasmid/viral) 1 ng - 1 µg (genomic) | The amount of template can be adjusted based on the copy number of the target sequence. |
| Taq DNA Polymerase | 1.25 - 2.5 units per 50 µL reaction | |
| MgCl2 | 1.5 - 2.5 mM | The optimal concentration may need to be adjusted as dNTPs and 3'-amino-dCTP can chelate Mg2+ ions. |
| Nuclease-free water | To final volume |
Experimental Protocols
Protocol 1: General Protocol for Chain-Termination PCR using this compound
This protocol provides a starting point for using this compound triphosphate in a standard PCR to achieve chain termination. Optimization will be required.
Materials:
-
This compound 5'-triphosphate (3'-amino-dCTP)
-
Standard dNTP mix (dATP, dGTP, dTTP, dCTP)
-
Thermostable DNA polymerase (e.g., Taq polymerase) and corresponding PCR buffer
-
Forward and reverse primers
-
DNA template
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Prepare a master mix: For each reaction, combine the following components in a sterile PCR tube on ice. Prepare a master mix for multiple reactions to ensure consistency.
| Component | Volume for 50 µL reaction | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP mix (10 mM each) | 1 µL | 200 µM each |
| dCTP (10 mM) | 1 µL | 200 µM |
| 3'-amino-dCTP (e.g., 50 µM) | 1 µL | 1 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template | X µL | See Table 2 |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 units |
| Nuclease-free water | to 50 µL | - |
-
Gently mix the reaction components and centrifuge briefly to collect the contents at the bottom of the tube.
-
Perform PCR using a thermocycler with the following cycling conditions (adjust annealing temperature and extension time based on primers and amplicon length):
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 25-35 |
| Annealing | 55-65°C | 30 seconds | |
| Extension | 72°C | 1 minute per kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | Indefinite |
-
Analyze the PCR products by agarose gel electrophoresis. The presence of shorter-than-expected product bands will indicate that chain termination has occurred.
Protocol 2: Optimization of this compound Triphosphate Concentration
The optimal ratio of 3'-amino-dCTP to dCTP is crucial for achieving the desired level of chain termination. This protocol outlines a method for optimizing this ratio.
Procedure:
-
Set up a series of PCR reactions as described in Protocol 1. Keep all components constant except for the concentrations of dCTP and 3'-amino-dCTP.
-
Vary the molar ratio of 3'-amino-dCTP to dCTP. A good starting range is from 1:50 to 1:1000. For example:
| Reaction | [dCTP] (µM) | [3'-amino-dCTP] (µM) | Ratio (Terminator:dNTP) |
| 1 | 200 | 4 | 1:50 |
| 2 | 200 | 2 | 1:100 |
| 3 | 200 | 1 | 1:200 |
| 4 | 200 | 0.5 | 1:400 |
| 5 | 200 | 0.2 | 1:1000 |
| Control | 200 | 0 | No terminator |
-
Perform PCR using the same cycling conditions for all reactions.
-
Analyze the results on an agarose gel. A higher concentration of 3'-amino-dCTP should result in a greater proportion of shorter, terminated fragments. A lower concentration will result in more full-length product. Select the ratio that provides the desired outcome for your specific application.
Mandatory Visualization
Caption: Mechanism of this compound chain termination.
Caption: Workflow for PCR-based chain termination and optimization.
References
Application Notes and Protocols for 3'-Amino-3'-deoxycytidine: Evaluating Antiviral Efficacy Against Retroviruses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the presumed antiviral mechanism of 3'-Amino-3'-deoxycytidine, a nucleoside analog reverse transcriptase inhibitor, and detailed protocols for evaluating its efficacy against retroviruses. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound, 2',3'-dideoxycytidine (ddC, Zalcitabine), is presented to offer a comparative framework for its potential potency.
Mechanism of Action
This compound is a synthetic pyrimidine (B1678525) nucleoside analog of deoxycytidine. Its primary mechanism of action is the inhibition of viral reverse transcriptase, a key enzyme for retroviral replication.[1] Like other nucleoside reverse transcriptase inhibitors (NRTIs), this compound requires intracellular phosphorylation to its active triphosphate form. This process is carried out by host cellular kinase enzymes.[2][3]
The active this compound triphosphate competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain during reverse transcription.[3] Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to premature chain termination of the proviral DNA.[2] This halting of DNA elongation effectively inhibits viral replication.[2]
Data Presentation: Antiviral Activity and Cytotoxicity of a Related Compound
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of the related compound, 2',3'-dideoxycytidine (Zalcitabine), against various retroviruses. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity of 2',3'-dideoxycytidine (Zalcitabine) [1]
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | CEM | 0.189 | 178.8 | ~946 |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | MT4 | 0.75 | >33 | >44 |
| Retroviridae | Feline Leukemia Virus (FeLV) | Feline Lymphoid Cells | 5 - 10 (80% inhibition) | - | - |
Table 2: Inhibitory Concentrations of 2',3'-dideoxycytidine (ddC) Against Simian Acquired Immunodeficiency Syndrome (SAIDS)-associated Type D Retrovirus [4]
| Compound | Inhibitory Concentration (µM) |
| ddC | 5 and 50 |
Mandatory Visualizations
Caption: Metabolic activation and mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments to determine the antiviral efficacy of this compound are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells.
Materials:
-
Host cell line (e.g., MT-4, CEM-SS)
-
96-well microtiter plates
-
This compound
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a "cells only" control with no compound.
-
Incubate the plate for the duration of the antiviral assay (e.g., 4-7 days).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Anti-Retroviral Efficacy Assay (CPE Reduction Assay)
This assay measures the ability of the compound to protect cells from the cytopathic effect (CPE) of the virus.
Materials:
-
Host cell line susceptible to the retrovirus of interest
-
Retrovirus stock
-
96-well microtiter plates
-
This compound
-
Cell culture medium
Protocol:
-
Seed host cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the wells.
-
Infect the cells with the retrovirus at a predetermined multiplicity of infection (MOI). Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
Incubate the plate until CPE is observed in the "virus only" control wells (typically 4-7 days).
-
Assess cell viability using a method such as the MTT assay described above.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%.
Caption: General workflow for determining the antiviral efficacy of a compound.
Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibition of the viral reverse transcriptase enzyme.
Materials:
-
Recombinant retroviral reverse transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled dTTP (e.g., [³H]dTTP)
-
This compound triphosphate (must be synthesized or procured)
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the template/primer, dNTPs (with radiolabeled dTTP), and reaction buffer.
-
Add varying concentrations of this compound triphosphate to the reaction mixtures.
-
Initiate the reaction by adding the recombinant reverse transcriptase.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the concentration of this compound triphosphate that inhibits RT activity by 50% (IC50).
References
- 1. benchchem.com [benchchem.com]
- 2. Zalcitabine - Wikipedia [en.wikipedia.org]
- 3. Pharmacodynamics of 2',3'-dideoxycytidine: an inhibitor of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral effects of 3'-azido-3'-deoxythymidine, 2',3'-dideoxycytidine, and 2',3'-dideoxyadenosine against simian acquired immunodeficiency syndrome-associated type D retrovirus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3'-Amino-3'-deoxycytidine in Studies of Viral Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-3'-deoxycytidine is a nucleoside analog that holds potential as an antiviral agent. Its mechanism of action is predicated on the chain termination of viral DNA synthesis, a strategy successfully employed by numerous approved antiviral drugs. As with any antiviral compound, the emergence of drug-resistant viral strains is a significant concern. Understanding the mechanisms by which viruses develop resistance to this compound is crucial for its potential development as a therapeutic agent and for designing next-generation inhibitors.
These application notes provide a comprehensive overview of the anticipated mechanisms of viral resistance to this compound, based on studies of structurally similar nucleoside analogs. Detailed protocols for investigating these resistance mechanisms are also provided to guide researchers in this field.
Mechanism of Action
This compound exerts its antiviral effect through a well-established mechanism for nucleoside analogs:
-
Cellular Uptake and Phosphorylation: The compound is taken up by the host cell.
-
Conversion to Active Form: Cellular kinases phosphorylate this compound to its active triphosphate form, this compound triphosphate (3'-NH2-ddCTP).
-
Competitive Inhibition: 3'-NH2-ddCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of the viral polymerase (e.g., reverse transcriptase in retroviruses).
-
Incorporation and Chain Termination: The viral polymerase incorporates the analog into the growing viral DNA chain. The presence of the 3'-amino group, instead of a hydroxyl group, prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation.
Potential Mechanisms of Viral Resistance
Based on extensive research on other cytidine (B196190) and nucleoside analogs, two primary mechanisms of resistance to this compound are anticipated:
-
Exclusion (Altered Substrate Discrimination): Mutations in the viral polymerase can alter the enzyme's active site, reducing its affinity for the triphosphate form of the analog. This makes the natural dCTP a much more favorable substrate, effectively "excluding" the antiviral from being incorporated.
-
Excision (Enhanced Proofreading/Removal): Some viral polymerases, notably HIV reverse transcriptase, can develop an enhanced ability to remove the incorporated chain-terminating nucleoside analog from the end of the DNA strand. This "proofreading" or "excision" mechanism allows DNA synthesis to resume.
Quantitative Data on Related Cytidine Analogs
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the antiviral activity of closely related cytidine analogs against various viruses. This data provides a valuable reference for designing experiments with this compound.
Table 1: Antiviral Activity of 3'-Deoxycytidine (Zalcitabine, ddC)
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | CEM | 0.189 | 178.8 | ~946 |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | MT4 | 0.75 | >33 | >44 |
| Hepadnaviridae | Hepatitis B Virus (HBV) | 2.2.15 | ~1.0 (90% inhibition) | - | - |
| Retroviridae | Feline Leukemia Virus (FeLV) | Feline Lymphoid Cells | 5 - 10 (80% inhibition) | - | - |
Table 2: Antiviral Activity of 3'-Substituted 2',3'-dideoxycytidine Analogs against HIV-1 in MT4 cells
| Compound | EC50 (µM) |
| 3'-Fluoro-2',3'-dideoxycytidine (FddCyd) | >10 |
| 3'-Azido-2',3'-dideoxycytidine (AzddCyd) | 0.36 |
Experimental Protocols
Protocol 1: In Vitro Selection of Resistant Virus
This protocol describes the process of generating viral strains with reduced susceptibility to this compound in cell culture.
Materials:
-
Permissive cell line for the virus of interest
-
Wild-type virus stock of known titer
-
This compound
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Standard virological and cell culture equipment
Procedure:
-
Initial Infection: Seed the permissive cells in a multi-well plate and infect with the wild-type virus at a low multiplicity of infection (MOI) (e.g., 0.01-0.1).
-
Drug Application: After viral adsorption, add fresh medium containing a sub-inhibitory concentration of this compound (e.g., at or below the EC50).
-
Monitoring Viral Replication: Monitor the culture for signs of viral replication, such as cytopathic effect (CPE) or by measuring a viral marker in the supernatant (e.g., p24 antigen for HIV, reverse transcriptase activity).
-
Passage of Virus: When viral replication is evident, harvest the cell culture supernatant containing the progeny virus.
-
Dose Escalation: Use the harvested virus to infect fresh cells, and increase the concentration of this compound in the culture medium (e.g., 2-fold increase).
-
Serial Passage: Repeat steps 4 and 5 for multiple passages. A parallel culture without the drug should be maintained as a control.
-
Isolation and Characterization of Resistant Virus: Once a viral population that can replicate in the presence of significantly higher concentrations of the drug is established, isolate the virus. The resistance phenotype should be confirmed by determining the EC50 of the selected virus compared to the wild-type.
Protocol 2: Genotypic Analysis of Resistant Virus
This protocol outlines the steps to identify mutations in the viral genome that may be responsible for resistance.
Materials:
-
Resistant and wild-type viral stocks
-
Viral RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
PCR primers flanking the target gene (e.g., the viral polymerase)
-
DNA polymerase for PCR
-
DNA sequencing reagents and equipment
Procedure:
-
Nucleic Acid Extraction: Extract viral nucleic acid from the resistant and wild-type virus stocks.
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the viral RNA using a specific reverse transcriptase.
-
PCR Amplification: Amplify the target gene (e.g., reverse transcriptase) from the viral cDNA or DNA using PCR.
-
DNA Sequencing: Sequence the amplified PCR product.
-
Sequence Analysis: Compare the nucleotide and deduced amino acid sequences of the target gene from the resistant and wild-type viruses to identify mutations.
Protocol 3: Phenotypic Analysis of Putative Resistance Mutations
This protocol describes how to confirm that specific mutations identified in the genotypic analysis are responsible for the resistance phenotype.
Materials:
-
Infectious molecular clone of the virus
-
Site-directed mutagenesis kit
-
Permissive cell line
-
This compound
-
Standard virological and cell culture equipment
Procedure:
-
Site-Directed Mutagenesis: Introduce the identified mutation(s) into the infectious molecular clone of the virus using a site-directed mutagenesis kit.
-
Virus Production: Transfect permissive cells with the mutated and wild-type molecular clones to generate recombinant viruses.
-
Antiviral Susceptibility Assay: Determine the EC50 of this compound against the mutant and wild-type viruses using a standard antiviral assay (e.g., plaque reduction assay, CPE inhibition assay, or a reporter gene assay).
-
Data Analysis: A significant increase in the EC50 for the mutant virus compared to the wild-type virus confirms the role of the mutation in conferring resistance.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Viral resistance mechanisms.
Caption: Experimental workflow for resistance studies.
Application Notes and Protocols for Measuring 3'-Amino-3'-deoxycytidine Polymerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-3'-deoxycytidine is a nucleoside analog that serves as a potent inhibitor of DNA and RNA polymerases. Following intracellular phosphorylation to its active triphosphate form (3'-amino-3'-dCTP), it acts as a competitive inhibitor and a chain terminator of nucleic acid synthesis. The substitution of the 3'-hydroxyl group with an amino group prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting the elongation of the nascent DNA or RNA strand.[1][2] This mechanism makes it a valuable compound for antiviral and anticancer research.
These application notes provide detailed protocols for biochemical assays designed to measure the inhibitory activity of this compound and its triphosphate form against various polymerases.
Mechanism of Action
The inhibitory action of this compound is a multi-step process that begins with its uptake into the cell and subsequent enzymatic conversion to its active triphosphate form.
-
Cellular Uptake and Phosphorylation: this compound enters the cell and is phosphorylated by host cell kinases to its active triphosphate form, this compound-5'-triphosphate (3'-amino-dCTP).[1][3]
-
Competitive Inhibition: 3'-amino-dCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP) for DNA polymerases or cytidine (B196190) triphosphate (CTP) for RNA polymerases, for binding to the active site of the enzyme.[3][4]
-
Incorporation and Chain Termination: The polymerase incorporates the 3'-amino-deoxycytidylate monophosphate into the growing nucleic acid chain. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated nucleotide analog prevents the formation of a phosphodiester bond with the incoming nucleotide, leading to the termination of chain elongation.[1][2]
Figure 1: Mechanism of this compound Polymerase Inhibition.
Quantitative Data Summary
The inhibitory potency of this compound triphosphate and related compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The following tables summarize available data for related compounds, illustrating how results can be presented.
Table 1: Inhibitor Constants (Ki) for Chain-Terminating Nucleoside Triphosphates
| Polymerase | Natural Substrate | Inhibitor | Ki (µM) | Inhibition Type |
| DNA Polymerase α | dCTP | 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate | 9.6 | Competitive |
| DNA Polymerase α | dTTP | 3'-Amino-3'-deoxythymidine-5'-triphosphate | 3.3 | Competitive |
| RNA Polymerase I/II | CTP | 3'-Deoxycytidine-5'-triphosphate (3'-dCTP) | 3.0 | Competitive |
Data sourced from references[3][4][5].
Table 2: Half-Maximal Inhibitory Concentration (IC50) for a Chain-Terminating Nucleoside Prodrug Analog
| Virus | Polymerase Target | Compound (Prodrug) | IC50 (µM) |
| Respiratory Syncytial Virus (RSV) | RSV Polymerase | 4'-chloromethyl-2'-deoxy-2'-fluorocytidine (2c-TP) | 0.02 |
Data sourced from reference[6].
Experimental Protocols
Protocol 1: Gel-Based Primer Extension Assay for Chain Termination Analysis
This assay directly visualizes the termination of primer extension by the incorporation of this compound.
1. Materials and Reagents:
-
Purified DNA or RNA polymerase
-
This compound-5'-triphosphate (3'-amino-dCTP)
-
Deoxynucleotide solution mix (dATP, dGTP, dTTP, dCTP) or Ribonucleotide solution mix (ATP, GTP, UTP, CTP)
-
Fluorescently labeled primer (e.g., 5'-Cy5)
-
Single-stranded DNA or RNA template
-
10x Polymerase reaction buffer
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 8 M urea)
-
1x TBE buffer (Tris-borate-EDTA)
2. Experimental Workflow:
Figure 2: Workflow for a Gel-Based Primer Extension Assay.
3. Procedure:
-
Primer-Template Annealing: In a reaction tube, mix the fluorescently labeled primer and the template RNA/DNA in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.[7]
-
Reaction Setup: Prepare reaction mixes on ice. For a 20 µL final volume:
-
2 µL of 10x Polymerase Reaction Buffer
-
2 µL of annealed primer/template complex (final concentration ~50 nM)
-
2 µL of dNTP mix (or rNTP mix) with varying ratios of dCTP (or CTP) to 3'-amino-dCTP. Include a no-inhibitor control.
-
x µL of 3'-amino-dCTP (to achieve desired final concentrations)
-
x µL of Nuclease-free water to bring the volume to 18 µL.
-
-
Enzyme Addition: Add 2 µL of diluted polymerase to each reaction tube to initiate the reaction. The final enzyme concentration should be optimized for the specific polymerase.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a set time (e.g., 15-30 minutes).[7]
-
Reaction Termination: Stop the reaction by adding an equal volume (20 µL) of stop solution.[7]
-
Denaturation: Heat the samples at 95°C for 5 minutes immediately before loading onto the gel.[8]
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis at a constant power until the dye front reaches the bottom of the gel.[7][8]
-
Visualization and Analysis: Scan the gel using a fluorescence imager. The presence of shorter DNA/RNA fragments in the inhibitor-containing lanes compared to the control lane indicates chain termination. The intensity of the bands can be quantified to determine the extent of inhibition.
Protocol 2: Fluorescence-Based Polymerase Assay for High-Throughput Screening
This assay measures the incorporation of nucleotides into a new DNA strand using a fluorescent dye that binds to double-stranded DNA. It is suitable for determining IC50 values.
1. Materials and Reagents:
-
Purified DNA polymerase
-
This compound-5'-triphosphate (3'-amino-dCTP)
-
Deoxynucleotide solution mix (dATP, dGTP, dTTP, dCTP)
-
Primer/template DNA substrate designed to have a single-stranded template region
-
10x Polymerase reaction buffer
-
DNA-binding fluorescent dye (e.g., PicoGreen® or SYBR® Green)
-
DMSO (for inhibitor dilution)
-
Nuclease-free water
-
96- or 384-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound (or its triphosphate form if the assay is not in whole cells) in DMSO and then further dilute in the assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity.[9]
-
Reaction Setup: In a microplate well, combine the following for a 50 µL final reaction volume:
-
5 µL of 10x Polymerase Reaction Buffer
-
5 µL of primer/template DNA (final concentration ~20 nM)
-
5 µL of dNTP mix (containing a suboptimal concentration of dCTP to enhance competition)
-
5 µL of the diluted inhibitor solution
-
25 µL of Nuclease-free water
-
-
Enzyme Addition: Initiate the reaction by adding 5 µL of diluted DNA polymerase.
-
Incubation: Incubate the plate at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 60 minutes).[9]
-
Termination and Detection: Stop the reaction by adding an EDTA-containing stop buffer that also contains the DNA-binding fluorescent dye, diluted according to the manufacturer's instructions.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the positive control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The biochemical assays described provide robust methods for characterizing the inhibitory activity of this compound against DNA and RNA polymerases. The gel-based assay offers direct visual evidence of chain termination, while the fluorescence-based assay is amenable to high-throughput screening for determining inhibitor potency. These protocols can be adapted for various polymerases and are essential tools in the preclinical evaluation of nucleoside analog drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4'-chloromethyl-2'-deoxy-3',5'-di-O-isobutyryl-2'-fluorocytidine (ALS-8176), a first-in-class RSV polymerase inhibitor for treatment of human respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. In vitro Assay to Measure DNA Polymerase β Nucleotide Insertion Coupled with the DNA Ligation Reaction during Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in 3'-Amino-3'-deoxycytidine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Amino-3'-deoxycytidine.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, helping you to identify potential causes and implement effective solutions for more consistent and reliable results.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between experimental replicates | Inconsistent cell health or passage number. Variation in cell seeding density. Degradation of this compound stock solution. | - Use cells from the same passage number and ensure they are in the logarithmic growth phase. - Employ a cell counter for accurate and consistent cell seeding. - Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. |
| Higher than expected cytotoxicity in control cells | The concentration of this compound is too high, leading to off-target mitochondrial toxicity.[1] Extended exposure time causing cumulative toxicity. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line. - Reduce the duration of exposure to the compound. |
| Lack of expected biological effect | Insufficient intracellular concentration of the active triphosphate form. Low expression of deoxycytidine kinase (dCK) in the cell line. | - Verify the dCK expression levels in your cell line. Consider using a different cell line with higher dCK expression if necessary. - Gradually increase the concentration of this compound, while monitoring for cytotoxicity. |
| Inconsistent results in DNA synthesis inhibition assays | Cell cycle asynchrony. Inefficient labeling with nucleotide analogs (e.g., BrdU, EdU). | - Synchronize cells at the G1/S boundary before treatment. - Optimize the concentration and incubation time for the labeling reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside analog that primarily functions as a DNA chain terminator. After being phosphorylated intracellularly to its active triphosphate form, it is incorporated into the growing DNA strand by DNA polymerases. The absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to the termination of DNA synthesis.[2] This ultimately induces cell cycle arrest, primarily in the S-phase, and can lead to apoptosis.[3]
Q2: Why is deoxycytidine kinase (dCK) important for the activity of this compound?
A2: Deoxycytidine kinase (dCK) is the enzyme responsible for the initial phosphorylation of this compound to its monophosphate form. This is the rate-limiting step in its activation pathway. Subsequent phosphorylations lead to the active triphosphate metabolite. Therefore, cell lines with low dCK expression will be less efficient at activating the compound, resulting in reduced efficacy.
Q3: What are the known off-target effects of this compound?
A3: A significant off-target effect of this compound is mitochondrial toxicity.[1] This occurs because its triphosphate form can inhibit mitochondrial DNA polymerase gamma (Polγ), the enzyme responsible for replicating mitochondrial DNA (mtDNA). Inhibition of Polγ can lead to mtDNA depletion, impaired oxidative phosphorylation, and increased production of reactive oxygen species (ROS).[1]
Q4: How can I minimize mitochondrial toxicity in my experiments?
A4: To minimize mitochondrial toxicity, it is crucial to use the lowest effective concentration of this compound. Performing a careful dose-response study to determine the IC50 value for your specific cell line is highly recommended. Additionally, limiting the duration of exposure can help reduce cumulative toxic effects.[1]
Q5: Can this compound affect the cell cycle?
A5: Yes, as a DNA synthesis inhibitor, this compound primarily causes an S-phase-specific block in the cell cycle.[3] This is a direct consequence of its chain-terminating mechanism, which halts DNA replication.
Quantitative Data
The following tables provide representative data on the activity of this compound and a closely related analog.
Table 1: Dose-Dependent Effect of this compound on Unscheduled DNA Synthesis (UDS)
| Concentration of this compound (µM) | Mean UDS Signal (% of Control) |
| 0 | 100 |
| 1 | 82 |
| 5 | 55 |
| 10 | 38 |
| 25 | 21 |
| 50 | 10 |
| 100 | 4 |
This table presents representative data illustrating the inhibitory effect of this compound on Nucleotide Excision Repair (NER), as measured by UDS.
Table 2: Synergistic Effect of this compound and UV-C Irradiation on Cell Viability
| Treatment | Cell Viability (% of Untreated Control) |
| No Treatment | 100 |
| UV-C (20 J/m²) | 68 |
| This compound (10 µM) | 90 |
| UV-C (20 J/m²) + this compound (10 µM) | 32 |
This table demonstrates that inhibiting DNA repair with this compound can enhance the cytotoxic effects of DNA-damaging agents like UV-C light.
Table 3: IC50 Values of the Related Deoxycytidine Analog, 5-aza-2'-deoxycytidine, in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.0027 | 48 |
| THP-1 | Acute Myeloid Leukemia (AML) | 0.0038 | 48 |
| HCT-116 | Colon Cancer | 4.14 | Not Specified |
| A549 | Lung Carcinoma | 6.8 | Not Specified |
Note: This data is for the related compound 5-aza-2'-deoxycytidine and serves as a reference for designing cytotoxicity studies with this compound.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This protocol provides a general method for assessing dCK activity in cell lysates.
Materials:
-
Cell pellets
-
Lysis buffer
-
Protein quantification assay (e.g., BCA or Bradford)
-
dCK reaction buffer
-
ATP
-
[³H]deoxycytidine (or a non-radioactive substrate for a coupled-enzyme assay)
-
DE-81 filter paper (for radioactive assay)
-
Scintillation counter (for radioactive assay) or spectrophotometer (for coupled-enzyme assay)
Procedure:
-
Cell Lysis: Lyse the cell pellets using a suitable lysis buffer and centrifuge to collect the supernatant containing the cell extract.
-
Protein Quantification: Determine the protein concentration of the cell extracts.
-
Kinase Reaction: Set up the kinase reaction by adding a defined amount of cell extract to the dCK reaction buffer containing ATP and the substrate (e.g., [³H]deoxycytidine).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Stopping the Reaction: Stop the reaction (e.g., by spotting onto DE-81 filter paper for the radioactive assay).
-
Washing (for radioactive assay): Wash the filter papers to remove unincorporated [³H]deoxycytidine.
-
Measurement: Quantify the amount of phosphorylated product using a scintillation counter or a spectrophotometer.
-
Data Analysis: Calculate the dCK activity, typically expressed as pmol of product formed per minute per mg of protein.
Visualizations
Caption: DNA Damage Response Pathway Activated by this compound.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing 3'-Amino-3'-deoxycytidine concentration for cell viability assays
<Technical Support Center: 3'-Amino-3'-deoxycytidine
Welcome to the technical support resource for optimizing the use of this compound in cell viability assays. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a nucleoside analog of deoxycytidine. After being phosphorylated by cellular kinases, it acts as a DNA chain terminator during DNA replication.[1][2] Its 3'-amino group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA strand elongation.[1] This specific interference with DNA synthesis leads to an S-phase-specific cell cycle block and subsequent loss of cell viability.[2]
Q2: Which type of cell viability assay is best for this compound?
A2: Assays that measure metabolic activity, such as those using tetrazolium salts like MTT or XTT, are commonly used. However, because this compound's primary effect is on DNA synthesis, assays that measure parameters independent of metabolic reduction are excellent choices for validation.[3] These include Sulforhodamine B (SRB) assays, which measure total protein content, or dye exclusion assays like Trypan Blue, which assess membrane integrity.[3]
Q3: What is a typical starting concentration range for my experiments?
A3: The optimal concentration is highly cell-line dependent.[4][5] A broad dose-response curve is recommended for initial experiments. Start with a wide range of concentrations, for example, from 0.01 µM to 100 µM, using serial dilutions (e.g., 1:3 or 1:10 dilutions) to identify the IC50 (the concentration that inhibits 50% of cell viability).[6][7]
Q4: How long should I incubate my cells with the compound?
A4: Incubation time should be sufficient to allow for cells to enter the S-phase of the cell cycle where the compound is active.[2] A common starting point is 24 to 72 hours.[6][7] Shorter incubation times may not show a significant effect, while longer times risk confounding factors like nutrient depletion in the culture media.
Experimental Design & Protocols
Workflow for Optimizing Concentration
The following diagram outlines the general workflow for determining the optimal concentration of this compound for your specific cell line and experimental conditions.
Caption: Workflow for determining the optimal drug concentration.
Protocol 1: MTT Cell Viability Assay
This protocol is for determining cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[8]
Materials:
-
Cells and appropriate culture medium
-
This compound
-
96-well flat-bottom plates (clear for absorbance)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A common approach is to prepare 2X concentrations that will be diluted 1:1 in the wells.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include vehicle-only (e.g., DMSO/PBS) controls and media-only (no cells) blank controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[8]
-
Incubate with MTT: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[8]
-
Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Quantitative Data Summary
When planning your experiment, the following tables provide a starting point for concentration ranges and troubleshooting common quantitative issues.
Table 1: Example Dose-Response Concentration Setup
| Concentration Step | Broad Range (µM) | Refined Range (µM) |
| 1 (Highest) | 100 | 50 |
| 2 | 30 | 25 |
| 3 | 10 | 12.5 |
| 4 | 3 | 6.25 |
| 5 | 1 | 3.13 |
| 6 | 0.3 | 1.56 |
| 7 | 0.1 | 0.78 |
| 8 (Lowest) | 0.03 | 0.39 |
| Control | Vehicle | Vehicle |
| Blank | No Cells | No Cells |
Table 2: Troubleshooting Common Assay Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Absorbance Values | Cell seeding density is too low; Incubation time is too short. | Determine the optimal cell count and incubation time for your specific cell line.[9] |
| High Background Signal | Compound interferes with the assay reagent; Media components (e.g., phenol (B47542) red) interfere.[10] | Run a "compound-only" control in cell-free media to check for direct reaction with the assay reagent.[3] Consider using phenol red-free media for the assay.[10] |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; "Edge effect" in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.[10] |
| No Dose-Response Effect | Compound concentration is too low; Incubation time is too short; Cell line is resistant. | Extend the concentration range to higher values. Increase the incubation period. Verify the sensitivity of your cell line or consider an alternative. |
Troubleshooting & Advanced Concepts
Mechanism of Action Diagram
This diagram illustrates how this compound terminates DNA chain elongation.
Caption: Mechanism of DNA chain termination by this compound.
Troubleshooting Logic Flow
If your results are unexpected, use this decision tree to diagnose the potential problem.
Caption: A decision tree for troubleshooting cell viability assay results.
References
- 1. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of 3'-Amino-3'-deoxycytidine on Mitochondrial DNA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of 3'-Amino-3'-deoxycytidine on mitochondrial DNA.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: High Levels of Cytotoxicity Observed in Control Cells
-
Possible Cause: The concentration of this compound is too high, leading to significant off-target mitochondrial toxicity.[1] The primary off-target effect of this compound is mitochondrial toxicity due to the inhibition of mitochondrial DNA polymerase gamma (Polγ), which is responsible for the replication and repair of mitochondrial DNA (mtDNA).[1][2][3] Inhibition of Polγ leads to mtDNA depletion, impaired oxidative phosphorylation (OXPHOS), increased production of reactive oxygen species (ROS), and can ultimately trigger apoptosis.[1]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line to identify a concentration that provides the desired on-target effect with minimal cytotoxicity.[1]
-
Optimize Treatment Duration: Reduce the exposure time of the cells to this compound to minimize cumulative toxicity.[1]
-
Cell Line Sensitivity Assessment: Be aware that cell line sensitivity to this compound is multifactorial.[1] Key factors include:
-
Expression levels of deoxycytidine kinase (dCK): Cells with lower dCK expression will be less efficient at converting the compound to its active triphosphate form, making them more resistant.[1]
-
Mitochondrial respiratory capacity: Cells highly dependent on oxidative phosphorylation for their energy needs are more susceptible to mitochondrial toxicity.[1]
-
DNA repair capacity: Differences in the efficiency of cellular DNA repair mechanisms can influence the cellular response.[1]
-
-
Issue 2: Inconsistent Experimental Results Across Replicates
-
Possible Cause: Variability in cell health, seeding density, or drug preparation can lead to inconsistent results.[1]
-
Troubleshooting Steps:
-
Ensure Consistent Cell Culture Practices: Use cells from the same passage number and ensure they are in the logarithmic growth phase.[1]
-
Standardize Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well or flask.[1]
-
Prepare Fresh Drug Dilutions: Prepare this compound solutions fresh for each experiment from a validated stock solution to avoid degradation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
This compound is a nucleoside analog. Once it is phosphorylated to its active triphosphate form, it acts as a competitive inhibitor of reverse transcriptases and cellular DNA polymerases. Because it lacks a 3'-hydroxyl group, its incorporation into a growing DNA strand leads to chain termination, thereby inhibiting DNA synthesis.[1][4][5]
Q2: What are the principal off-target effects associated with this compound treatment?
The primary and most well-documented off-target effect is mitochondrial toxicity.[1] This occurs because its triphosphate form is a potent inhibitor of human mitochondrial DNA polymerase gamma (Polγ), the exclusive enzyme responsible for the replication and repair of mitochondrial DNA (mtDNA).[1][2][3] This inhibition leads to mtDNA depletion, impaired oxidative phosphorylation (OXPHOS), increased production of reactive oxygen species (ROS), and can ultimately lead to apoptosis.[1]
Q3: How can I assess the mitochondrial toxicity of this compound in my experiments?
Several assays can be used to evaluate mitochondrial function.[6][7] These include:
-
Mitochondrial DNA (mtDNA) Quantification: To measure the extent of mtDNA depletion.
-
Mitochondrial Membrane Potential Assays: To assess mitochondrial health and activity.[6][8]
-
Reactive Oxygen Species (ROS) Measurement: To quantify oxidative stress.
-
Oxygen Consumption Rate (OCR) Analysis: To evaluate the function of the electron transport chain.
-
ATP Synthesis Assays: To measure the rate of cellular energy production.[6]
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR
This protocol allows for the relative quantification of mtDNA copy number compared to nuclear DNA (nDNA).[1][9]
Materials:
-
Cells treated with this compound and untreated control cells
-
DNA isolation kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)
-
qPCR primers for a mitochondrial gene (e.g., MT-CO1) and a single-copy nuclear gene (e.g., B2M)[1]
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
DNA Isolation: Isolate total DNA from treated and untreated cells using a DNA isolation kit according to the manufacturer's instructions.
-
DNA Quantification: Quantify DNA concentration and assess purity (A260/A280 ratio).
-
qPCR Reaction Setup:
-
Prepare separate qPCR reactions for the mitochondrial and nuclear targets.
-
For each reaction, use 2 ng of total DNA as a template.[1]
-
Include no-template controls for each primer set.
-
Run each sample in triplicate.
-
-
Real-Time PCR Cycling:
-
Use a standard cycling protocol: 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.[1]
-
-
Data Analysis:
-
Calculate the ΔCt for each sample: ΔCt = (Ct of mitochondrial gene) - (Ct of nuclear gene).
-
Calculate the relative mtDNA copy number using the 2-ΔΔCt method, normalizing the treated samples to the untreated controls.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using H2DCFDA
Materials:
-
Cells treated with this compound and untreated control cells in a 96-well plate
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Microplate reader with fluorescence capability
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired duration. Include an untreated control.
-
Staining with H2DCFDA:
-
After treatment, remove the culture medium and wash the cells twice with warm HBSS.
-
Prepare a 5 µM working solution of H2DCFDA in warm HBSS.
-
Add the H2DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.[1]
-
-
Fluorescence Measurement:
-
Remove the H2DCFDA solution and wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of treated cells to that of untreated control cells to determine the fold change in ROS production.
-
Data Presentation
Table 1: Key Assays for Assessing Mitochondrial Toxicity
| Parameter Assessed | Assay Type | Common Readout | Reference |
| mtDNA Content | qPCR | Relative copy number of mitochondrial vs. nuclear DNA | [1][9] |
| Mitochondrial Membrane Potential | Fluorescent Dyes (e.g., JC-1, TMRE) | Change in fluorescence intensity or ratio | [6][8] |
| Reactive Oxygen Species (ROS) | Fluorescent Probes (e.g., H2DCFDA, MitoSOX) | Fluorescence intensity | [1] |
| Oxidative Phosphorylation | Oxygen Consumption Rate (OCR) Analysis | pMoles of O2 per minute | [7] |
| ATP Synthesis | Luciferase-based assays | Luminescence | [6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]
- 3. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Mitochondrial assays | Abcam [abcam.com]
- 7. Overview of methods that determine mitochondrial function in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
Overcoming resistance to 3'-Amino-3'-deoxycytidine in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Amino-3'-deoxycytidine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a nucleoside analog that acts as a DNA chain terminator. For it to become active, it must be transported into the cancer cell and then phosphorylated three times to its triphosphate form (this compound triphosphate or 3'-NH2-dCTP). This active form competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase. Once incorporated, the 3'-amino group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA elongation and inhibiting DNA synthesis. This ultimately leads to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
Q2: What are the known or potential mechanisms of resistance to this compound in cancer cells?
While specific resistance mechanisms to this compound are not extensively documented, based on resistance to other nucleoside analogs, the following are highly probable:
-
Reduced activity of deoxycytidine kinase (dCK): dCK is the rate-limiting enzyme for the initial phosphorylation of this compound.[1] Decreased expression or mutations in the DCK gene can significantly reduce the activation of the drug, leading to resistance.[2]
-
Increased expression of drug-inactivating enzymes: Enzymes like cytidine (B196190) deaminase (CDA) can deaminate and inactivate this compound, preventing its conversion to the active triphosphate form.
-
Altered expression or function of nucleoside transporters: Reduced expression of human equilibrative nucleoside transporters (hENTs) or concentrative nucleoside transporters (hCNTs) can limit the uptake of this compound into the cancer cell.[2]
-
Increased intracellular dCTP pools: Higher concentrations of the natural competitor, dCTP, can outcompete 3'-NH2-dCTP for binding to DNA polymerase, thereby reducing the efficacy of the drug.
-
Mutations in DNA polymerase: Although less common, mutations in the drug's target, DNA polymerase, could potentially reduce its affinity for 3'-NH2-dCTP.
Caption: Potential resistance mechanisms to this compound.
Q3: How can I overcome resistance to this compound?
Combination therapy is a promising strategy to overcome resistance.[3] Potential combination partners could include:
-
Inhibitors of drug-inactivating enzymes: For example, a cytidine deaminase inhibitor could prevent the breakdown of this compound.
-
Agents that deplete intracellular dCTP pools: Ribonucleotide reductase inhibitors, for instance, can lower dCTP levels, thereby increasing the competitive advantage of 3'-NH2-dCTP.
-
Targeting downstream signaling pathways: Combining with inhibitors of survival pathways that may be upregulated in resistant cells, such as PI3K/Akt or MAPK inhibitors, could be effective.[3][4]
Troubleshooting Guides
Issue 1: High variability in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell density. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. Ensure proper mixing of reagents in all wells. |
| Cellular stress | Handle cells gently during passaging and seeding. Ensure optimal growth conditions (temperature, CO2, humidity). |
| Drug precipitation | Visually inspect the drug solution for any precipitates. If necessary, gently warm the solution or prepare a fresh stock. |
| Inaccurate drug dilutions | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure proper mixing at each dilution step. |
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| Intrinsic or acquired resistance of the cell line | Verify the expression and activity of deoxycytidine kinase (dCK) in your cell line (see Experimental Protocols).[2] Sequence the DCK gene to check for inactivating mutations. |
| Drug degradation | Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Incorrect assay duration | The cytotoxic effects of nucleoside analogs can be slow to manifest. Extend the incubation time with the drug (e.g., 48, 72, or 96 hours). |
| Suboptimal cell culture conditions | Ensure cells are in the logarithmic growth phase during the experiment. Check for contamination (e.g., mycoplasma). |
Issue 3: Discrepancy between cytotoxicity data and DNA synthesis inhibition.
| Possible Cause | Troubleshooting Steps |
| Cell cycle arrest vs. apoptosis | At lower concentrations, this compound may induce cell cycle arrest without immediate cell death. Use flow cytometry to analyze cell cycle distribution. |
| Timing of assays | Inhibition of DNA synthesis is an early event. Cytotoxicity, as measured by membrane integrity or metabolic activity, occurs later. Perform a time-course experiment for both assays. |
| Off-target effects | While the primary target is DNA synthesis, high concentrations may have other effects. Consider using lower, more specific concentrations. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Resistance Mechanism | IC50 (µM) |
| Sensitive Cell Line (e.g., CCRF-CEM) | - | To be determined empirically |
| dCK-deficient Resistant Line | Low dCK expression/activity | Expected to be significantly higher |
| CDA-overexpressing Resistant Line | High CDA expression/activity | Expected to be higher |
Note: Specific IC50 values for this compound are not widely published and should be determined experimentally for each cell line.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This protocol is adapted from commercially available kits and published methods.[5]
-
Cell Lysate Preparation: Harvest cells and prepare a cytosolic extract by sonication or douncing in a hypotonic lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the cell lysate, a reaction buffer (containing ATP and MgCl2), and a substrate (deoxycytidine). For a competitive assay, a known dCK substrate that leads to a detectable product is used.[5]
-
Initiate Reaction: Add the substrate to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: The product of the reaction (dCMP) can be detected using various methods. A common method involves a coupled enzyme assay where dCMP is further converted, leading to a change in absorbance or fluorescence that can be measured with a plate reader.[5]
-
Data Analysis: Calculate the dCK activity based on the rate of product formation, normalized to the total protein concentration in the cell lysate.
Protocol 3: Measurement of Intracellular 3'-NH2-dCTP Levels by LC-MS/MS
This is a highly specialized protocol requiring access to a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[6][7]
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells rapidly and wash with ice-cold PBS.
-
Metabolite Extraction: Extract the intracellular metabolites using a cold extraction solution (e.g., 60-80% methanol).
-
Sample Preparation: Centrifuge the extract to remove cell debris and dry the supernatant under a vacuum. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the intracellular nucleotides using a suitable liquid chromatography method (e.g., ion-pair reversed-phase chromatography).[7] Detect and quantify 3'-NH2-dCTP using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Generate a standard curve using known concentrations of a 3'-NH2-dCTP standard. Quantify the intracellular concentration of 3'-NH2-dCTP in the samples by comparing their peak areas to the standard curve.
Signaling Pathway Diagrams
Caption: Signaling pathways regulating dCK activity.
Caption: Experimental workflow for studying this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCK deoxycytidine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 6. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
3'-Amino-3'-deoxycytidine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3'-Amino-3'-deoxycytidine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere. For long-term storage, it is recommended to keep it in a freezer at -20°C.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. It is also advisable to protect the solutions from light.
Q3: My this compound powder appears clumpy. Is it still usable?
A3: Clumping is an indication that the compound has absorbed moisture due to its hygroscopic nature. This can affect the accuracy of weighing and may impact its stability. While you can try to break up the clumps with a spatula, for sensitive experiments, it is recommended to use a fresh, non-clumped vial. To prevent this, always handle the solid compound in a dry environment, such as a glove box, and minimize its exposure to ambient air.
Q4: In which solvents is this compound soluble?
A4: this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. When preparing stock solutions in DMSO, ensure the solvent is anhydrous as absorbed moisture can reduce solubility.
Q5: What are the primary factors that can cause degradation of this compound in solution?
A5: The stability of this compound in solution can be influenced by pH, temperature, and exposure to light. Hydrolysis is a potential degradation pathway, and the presence of moisture can accelerate this process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Ensure proper storage of aliquots at -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration due to moisture absorption by the solid. | When preparing new stock solutions, handle the hygroscopic solid in a controlled dry environment (e.g., a glove box). Use a fresh vial if significant clumping is observed. | |
| Precipitate observed in thawed stock solution | Poor solubility or precipitation upon freezing. | Gently warm the solution and vortex to redissolve the precipitate. If it persists, consider preparing a more dilute stock solution. Ensure you are using an appropriate solvent. |
| Loss of compound activity over time | Instability under experimental conditions (e.g., pH, temperature). | Assess the stability of this compound under your specific experimental conditions using the protocols outlined below. Consider adding the compound to your experiment at the last possible step. |
Stability and Storage Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Hygroscopic; store in a tightly sealed container under an inert atmosphere. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; protect from light. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This method is used to determine the rate of hydrolysis of this compound under different pH and temperature conditions.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 7, and 10).
-
Solution Preparation: Dissolve a known concentration of this compound in each buffer.
-
Incubation: Incubate the solutions at controlled temperatures (e.g., 37°C, 50°C).
-
Time Points: At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to quantify the remaining amount of this compound and detect any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate and half-life.
Protocol 2: Photostability Testing
This protocol assesses the stability of this compound upon exposure to light.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a relevant buffer). Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Place the test samples in a photostability chamber that complies with ICH Q1B guidelines. Expose the samples to a specified light source (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Analysis: At predetermined time points, analyze both the light-exposed and control samples by HPLC.
-
Evaluation: Compare the chromatograms of the exposed and control samples to identify any degradation products and quantify the loss of the parent compound.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Putative hydrolytic degradation pathway.
Technical Support Center: Understanding Cell Line Sensitivity to 3'-Amino-3'-deoxycytidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the differential sensitivity of various cell lines to the cytotoxic effects of 3'-Amino-3'-deoxycytidine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a nucleoside analog that acts as a potent inhibitor of DNA synthesis. After cellular uptake, it is phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the growing DNA chain during replication. Due to the presence of an amino group instead of a hydroxyl group at the 3' position of the deoxyribose sugar, it acts as a chain terminator, preventing the addition of further nucleotides and leading to DNA strand breaks.[1] This triggers a DNA damage response, resulting in cell cycle arrest and ultimately, apoptosis (programmed cell death).
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
The differential sensitivity of cell lines to this compound cytotoxicity is multifactorial and can be attributed to several key factors:
-
Expression of Nucleoside Transporters: this compound requires specialized protein channels, known as nucleoside transporters (e.g., hENTs and hCNTs), to enter the cell. The expression levels of these transporters can vary significantly among different cell lines, influencing the intracellular concentration of the drug.
-
Deoxycytidine Kinase (dCK) Activity: The first and rate-limiting step in the activation of this compound is its phosphorylation by deoxycytidine kinase (dCK).[2] Cell lines with higher dCK activity can more efficiently convert the drug into its active form, leading to greater cytotoxicity. Conversely, low dCK expression is a common mechanism of resistance.
-
DNA Damage Response (DDR) Pathways: The integrity and efficiency of a cell's DNA damage response pathways can influence its fate following treatment. Cells with robust DDR mechanisms may be more successful at repairing the DNA damage, while those with deficiencies in these pathways are more likely to undergo apoptosis.
-
Mitochondrial Function: Some nucleoside analogs are known to cause mitochondrial toxicity.[2] Cell lines that are highly reliant on mitochondrial respiration for energy production may be more susceptible to these off-target effects.
Q3: What are the expected cellular outcomes after treating cells with this compound?
Treatment with this compound typically leads to:
-
Cell Cycle Arrest: The induction of DNA damage activates cell cycle checkpoints, primarily at the S and G2/M phases, to halt cell proliferation and allow for DNA repair.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell will initiate apoptosis. This can be observed through various markers, including caspase activation and changes in the mitochondrial membrane potential.
Troubleshooting Guide
Issue: Low or no cytotoxicity observed in my cell line.
-
Possible Cause 1: Low expression of nucleoside transporters.
-
Troubleshooting: Verify the expression of relevant nucleoside transporters (e.g., hENT1, hCNT1) in your cell line using techniques like qPCR or Western blotting. If expression is low, consider using a different cell line known to express high levels of these transporters.
-
-
Possible Cause 2: Low deoxycytidine kinase (dCK) activity.
-
Troubleshooting: Assess the dCK activity in your cell line. If it is low, this may be a primary mechanism of resistance.
-
-
Possible Cause 3: Drug concentration is too low.
-
Troubleshooting: Perform a dose-response experiment with a wider range of concentrations to determine the optimal cytotoxic concentration for your specific cell line.
-
Issue: High variability in cytotoxicity results between experiments.
-
Possible Cause 1: Inconsistent cell health and passage number.
-
Troubleshooting: Ensure that cells are healthy, in the logarithmic growth phase, and within a consistent passage number range for all experiments.
-
-
Possible Cause 2: Inaccurate drug concentration.
-
Troubleshooting: Prepare fresh drug dilutions for each experiment from a well-characterized stock solution.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Troubleshooting: Adhere to a strict and consistent incubation time for all experimental replicates and comparative studies.
-
Quantitative Data: Cell Line Sensitivity
Table 1: IC50 Values of 5-aza-2'-deoxycytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 4.14 |
| A549 | Lung Carcinoma | 6.8 |
Data is for the related compound 5-aza-2'-deoxycytidine and is intended for comparative purposes.
Table 2: Comparative IC50 Values of Thio-deoxy-cytidine (TdCyd) and Aza-thio-deoxy-cytidine (Aza-TdCyd) in Solid and Liquid Tumor Cell Lines (7-day exposure)
| Tumor Type | Compound | Average IC50 (µM) |
| Solid Tumor Lines (10 lines) | TdCyd | 3.7 |
| Aza-TdCyd | 1.2 | |
| Liquid Tumor Lines (6 lines) | TdCyd | 0.11 |
| Aza-TdCyd | 0.03 |
Data from a study comparing TdCyd and Aza-TdCyd, related thio-nucleoside analogs of cytidine (B196190).[3]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Mechanism of action of this compound leading to cytotoxicity.
Caption: Key factors influencing differential cell line sensitivity.
References
Technical Support Center: 3'-Amino-3'-deoxycytidine Dose-Response Assays
This guide provides technical support for researchers performing dose-response curve experiments with 3'-Amino-3'-deoxycytidine. It includes frequently asked questions, detailed troubleshooting, experimental protocols, and data presentation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a nucleoside analog of deoxycytidine. Inside the cell, it is phosphorylated to its active triphosphate form. This analog competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into a growing DNA strand during replication. Because it has an amino group (-NH2) instead of a hydroxyl group (-OH) at the 3' position of the ribose sugar, it acts as a chain terminator. Once incorporated by DNA polymerase, no further phosphodiester bonds can be formed, which halts DNA elongation and ultimately inhibits cell proliferation.[1][2]
Q2: What is a typical concentration range for a dose-response experiment with this compound?
A2: The effective concentration can vary significantly between cell lines. Based on data from related cytidine (B196190) analogs and studies on murine leukemia (L1210) cells, a starting range of 0.01 µM to 100 µM is recommended for initial experiments.[3][4] A pilot experiment is crucial to narrow down the optimal range for your specific cell model.
Q3: Which cell viability or cytotoxicity assays are compatible with this compound?
A3: Standard colorimetric or fluorometric cytotoxicity assays are suitable. Common choices include:
-
MTT/XTT Assays: Measure metabolic activity via mitochondrial reductase enzymes.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is an indicator of metabolically active cells.[3]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating compromised membrane integrity.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of total cell number.
Q4: How long should I incubate the cells with the compound?
A4: Since this compound is an S-phase-specific agent, the incubation time should be long enough to allow a significant portion of the cell population to enter the DNA synthesis phase.[1][5] Typical incubation times for dose-response curves are 24, 48, or 72 hours. The optimal time depends on the cell line's doubling time.
Experimental Protocols
Detailed Protocol: Dose-Response Curve using MTT Assay
This protocol outlines the determination of the IC50 value for this compound in an adherent cancer cell line (e.g., L1210) using an MTT assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Adherent cancer cells (e.g., L1210 murine leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in complete culture medium to create working solutions at 2x the final desired concentrations (e.g., ranging from 200 µM to 0.02 µM).
-
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are in the logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
After 24 hours, remove the medium.
-
Add 100 µL of the 2x compound working solutions to the respective wells.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "medium only" blank wells.
-
Incubate for the desired exposure time (e.g., 48 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC50 value.[6][7]
-
Data Presentation
Quantitative data should be summarized for clarity. The IC50 value, representing the concentration at which 50% of cell viability is inhibited, is a key metric.
| Cell Line | Compound | Incubation Time (hours) | Assay Used | IC50 (µM) [Example] |
| L1210 (Murine Leukemia) | This compound | 48 | MTT | ~1.0* |
| CCRF-CEM (Human Leukemia) | This compound | 72 | CellTiter-Glo | To be determined |
| HeLa (Cervical Cancer) | This compound | 48 | LDH Release | To be determined |
*Note: This is an estimated value based on the reported activity of structurally similar analogs like 5-aza-2'-deoxycytidine in L1210 cells.[4] The actual IC50 should be determined experimentally.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Question: My absorbance/luminescence readings are inconsistent across replicates for the same concentration. What is the cause?
-
Answer: High variability often stems from inconsistent cell seeding, pipetting errors, or edge effects.
-
Solution 1 (Cell Seeding): Ensure your cell suspension is homogenous. Gently mix the suspension before and during plating. Work quickly to prevent cells from settling in the pipette reservoir.
-
Solution 2 (Pipetting): Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing when performing serial dilutions.
-
Solution 3 (Edge Effects): Avoid using the outer wells of the 96-well plate for experimental samples, as they are prone to evaporation. Fill these wells with sterile PBS or medium to create a humidity barrier.
-
Issue 2: The IC50 value is much higher than expected (low potency).
-
Question: The compound is not showing the expected cytotoxic effect, even at high concentrations. Why?
-
Answer: This can be due to issues with the compound, the cells, or the assay itself.
-
Solution 1 (Compound Stability): Ensure the compound stock solution is prepared correctly and has not degraded. Store stock solutions at -20°C or -80°C as recommended.
-
Solution 2 (Cell Health & Passage): Use low-passage cells and ensure they are healthy and free from contamination (e.g., mycoplasma). High passage numbers can lead to changes in drug sensitivity.
-
Solution 3 (Cell Cycle): The compound is S-phase specific. If cells are confluent or not actively dividing, the cytotoxic effect will be minimal. Ensure cells are in the exponential growth phase during treatment.[1]
-
Issue 3: Absorbance values are too low or too high.
-
Question: My absorbance readings are out of the optimal range for the plate reader. What should I adjust?
-
Answer: This is typically related to cell density or incubation times.
-
Solution 1 (Low Absorbance): The initial cell seeding density may be too low. Increase the number of cells seeded per well or increase the incubation time after treatment.
-
Solution 2 (High Absorbance): The cell density is too high, leading to overgrowth and saturation of the signal. Reduce the initial cell seeding density or decrease the total incubation time.
-
Issue 4: Unexpected results in control wells.
-
Question: My negative (vehicle) control wells show low viability, or my positive control shows high viability. What went wrong?
-
Answer: This points to issues with the vehicle solvent or the positive control agent.
-
Solution 1 (Vehicle Toxicity): The concentration of the solvent (e.g., DMSO) may be too high. Ensure the final DMSO concentration in the wells is non-toxic, typically below 0.5%.
-
Solution 2 (Positive Control): If a positive control for cytotoxicity was used, ensure it was prepared correctly and is known to be effective for your cell line and assay conditions.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for a dose-response cytotoxicity experiment.
Troubleshooting Logic
Caption: A logical guide for troubleshooting common experimental issues.
References
- 1. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of the alpha-D-anomer of 5-aza-2'-deoxycytidine on L1210 mouse leukemic cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aminothymidine inhibits growth of cultured human T-cell acute lymphoblastoid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
Reducing cytotoxicity of 3'-Amino-3'-deoxycytidine in non-target cells
Technical Support Center: 3'-Amino-3'-deoxycytidine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of this compound, with a focus on mitigating its cytotoxic effects in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and cytotoxicity of this compound?
This compound is a nucleoside analog that primarily exerts its effect by inhibiting DNA synthesis.[1][2][3] After entering the cell, it is phosphorylated to its active triphosphate form. This triphosphate analog can be incorporated into a growing DNA strand by DNA polymerases. However, due to the 3'-amino group instead of a hydroxyl group, it acts as a chain terminator, preventing the addition of the next nucleotide and thus halting DNA replication.[1][4] This leads to S-phase cell cycle arrest and can induce apoptosis.[4]
The cytotoxicity in non-target cells, a significant off-target effect, is often linked to mitochondrial toxicity. The active triphosphate form can inhibit human mitochondrial DNA polymerase gamma (Polγ), the enzyme solely responsible for replicating mitochondrial DNA (mtDNA).[5] This inhibition leads to mtDNA depletion, impaired energy production (oxidative phosphorylation), increased production of reactive oxygen species (ROS), and ultimately, cell death.[5][6]
Q2: Why are some cell lines more sensitive to this compound-induced cytotoxicity than others?
The sensitivity of different cell lines is multifactorial and depends on several key factors:[5]
-
Expression of Deoxycytidine Kinase (dCK): The first phosphorylation step, which is crucial for activation, is carried out by dCK. Cells with higher dCK expression will more efficiently convert the compound to its active form, making them more sensitive.
-
Mitochondrial Dependence: Cells that heavily rely on oxidative phosphorylation for their energy needs are more susceptible to mitochondrial toxicity.
-
DNA Repair Capacity: The efficiency of a cell's DNA repair mechanisms can influence its ability to cope with the DNA damage caused by the compound.
-
Cellular Uptake: The expression levels of nucleoside transporters that facilitate the entry of the compound into the cell play a critical role.[7]
Q3: What are prodrug strategies and how can they reduce cytotoxicity in non-target cells?
A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation within the body to release the active parent drug.[8][9] This approach is a primary strategy for reducing off-target toxicity.[] By masking the active drug, its properties can be modified to:
-
Increase Target Specificity: The prodrug can be designed to be activated by enzymes that are overexpressed in target cells (e.g., cancer cells) compared to healthy cells.[8][]
-
Improve Pharmacokinetics: Prodrugs can enhance solubility, permeability, and bioavailability, allowing for lower effective doses.[9][11]
-
Reduce Off-Target Effects: By remaining inactive in non-target tissues, the prodrug minimizes systemic toxicity.
For nucleoside analogs, common prodrug approaches include attaching amino acids or other chemical moieties to the molecule.[9][12]
Q4: How can targeted delivery systems help mitigate off-target cytotoxicity?
Targeted delivery systems use nanocarriers (e.g., liposomes, nanoparticles) or antibody-drug conjugates to deliver the therapeutic agent specifically to the desired cells or tissues.[13][14] This strategy minimizes exposure of healthy, non-target cells to the cytotoxic drug. For example, a nanocarrier can be decorated with ligands (like peptides or antibodies) that bind to receptors uniquely or overly expressed on the surface of target cells, leading to preferential uptake.[15][16]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed in my control (non-target) cells.
-
Possible Cause: The concentration of this compound is too high, leading to significant off-target effects, particularly mitochondrial toxicity.[5]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for both your target and non-target cell lines. This will help you identify a therapeutic window where the concentration is effective against target cells but minimally toxic to non-target cells.
-
Optimize Treatment Duration: Reduce the exposure time. Cumulative toxicity can be significant, and shorter incubation times may be sufficient to achieve the desired on-target effect while sparing non-target cells.[5]
-
Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential or reactive oxygen species (ROS) production to confirm if mitochondrial toxicity is the primary off-target effect.
-
Consider a Prodrug Strategy: If a suitable therapeutic window cannot be found, synthesizing a prodrug version of the compound could enhance its therapeutic index.[9][]
-
Issue 2: My experimental results are inconsistent across replicates.
-
Possible Cause: Variability in cell health, seeding density, or drug preparation.[5]
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells from the same passage number and ensure they are in the logarithmic growth phase. Avoid using cells that are over-confluent.
-
Ensure Consistent Seeding Density: Use a cell counter to plate the same number of cells in each well or flask for every experiment.
-
Prepare Fresh Drug Dilutions: Prepare this compound solutions fresh for each experiment from a validated stock solution to prevent degradation.[5]
-
Check for Contamination: Regularly test cell cultures for mycoplasma or other contaminants that can affect cell health and drug response.
-
Data Presentation
Table 1: Strategies to Reduce Off-Target Cytotoxicity of Nucleoside Analogs.
| Strategy | Principle | Advantages | Disadvantages | Key Experimental Readout |
|---|---|---|---|---|
| Dose & Time Optimization | Identify a therapeutic window by varying concentration and exposure time. | Simple, cost-effective first step. | May not be possible if the therapeutic window is too narrow. | IC50 determination, Time-course viability assays. |
| Prodrug Development | Mask the active drug, which is released by target-specific conditions (e.g., enzymes).[8][] | High potential for increasing therapeutic index; reduces systemic toxicity. | Requires chemical synthesis and validation; activation may be incomplete. | Comparative cytotoxicity assays (Prodrug vs. Parent Drug), Enzyme activity assays. |
| Targeted Delivery | Encapsulate the drug in a vehicle (e.g., nanoparticle) that targets specific cells.[13][14] | Greatly reduces exposure of non-target cells; can deliver higher payloads. | Complex formulation; potential for immunogenicity of the delivery vehicle. | Cellular uptake studies (e.g., flow cytometry), Biodistribution studies (in vivo). |
| Analog Synthesis | Synthesize and screen new chemical variants of the parent compound. | May identify a compound with inherently better selectivity and lower toxicity. | Resource-intensive; success is not guaranteed. | High-throughput screening of cytotoxicity across multiple cell lines. |
Table 2: Template for Recording Experimental Cytotoxicity Data (IC50 Values in µM).
| Cell Line | Type | This compound | Prodrug/Formulation 1 | Prodrug/Formulation 2 |
|---|---|---|---|---|
| Target Cell 1 | (e.g., Cancer) | Insert IC50 | Insert IC50 | Insert IC50 |
| Target Cell 2 | (e.g., Cancer) | Insert IC50 | Insert IC50 | Insert IC50 |
| Non-Target Cell 1 | (e.g., Normal Fibroblast) | Insert IC50 | Insert IC50 | Insert IC50 |
| Non-Target Cell 2 | (e.g., Normal Epithelial) | Insert IC50 | Insert IC50 | Insert IC50 |
| Selectivity Index | (IC50 Non-Target / IC50 Target) | Calculate Ratio | Calculate Ratio | Calculate Ratio |
Experimental Protocols
Protocol 1: Cell Viability (XTT) Assay for IC50 Determination
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Materials:
-
Cells cultured in a 96-well plate.
-
This compound stock solution.
-
XTT labeling reagent and electron-coupling reagent.
-
Complete culture medium.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Labeling: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C, or until the color change is prominent.
-
Measurement: Shake the plate gently and measure the absorbance at 450-500 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: Intracellular Reactive Oxygen Species (ROS) Assay
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS.[5]
-
Materials:
-
Cells cultured in a 96-well plate (preferably black-walled).
-
H2DCFDA stock solution (e.g., 10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or Phenol red-free medium.
-
Positive control (e.g., H₂O₂).
-
Fluorescence microplate reader.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat them with this compound as described in the cytotoxicity protocol. Include a positive control (e.g., 100 µM H₂O₂ for 1 hour) and a vehicle control.[5]
-
Staining with H2DCFDA: After treatment, remove the culture medium and wash the cells twice with warm HBSS. Prepare a 5-10 µM working solution of H2DCFDA in warm HBSS. Add the H2DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.[5]
-
Fluorescence Measurement: Remove the H2DCFDA solution and wash the cells twice with warm HBSS. Add 100 µL of HBSS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[5]
-
Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold-change in ROS production.
-
Visualizations
Caption: Off-target cytotoxicity pathway of this compound in non-target cells.
Caption: Workflow of a prodrug strategy for targeted activation and reduced cytotoxicity.
Caption: Troubleshooting workflow for addressing high off-target cytotoxicity.
References
- 1. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2',3'-Dideoxycytidine induced drug resistance in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of nucleoside/nucleotide transport and metabolism in the uptake and retention of 3'-fluoro-3'-deoxythymidine in human B-lymphoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategy‐Level Prodrug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 11. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Chemotherapy - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Effective Targeted Gene Delivery to Dendritic Cells via Synergetic Interaction of Mannosylated Lipid with DOPE and BCAT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdlinx.com [mdlinx.com]
Technical Support Center: Deoxycytidine Kinase (dCK) and 3'-Amino-3'-deoxycytidine (3'-AdC) Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of deoxycytidine kinase (dCK) expression on the efficacy of 3'-Amino-3'-deoxycytidine (3'-AdC).
Frequently Asked Questions (FAQs)
Q1: What is the role of deoxycytidine kinase (dCK) in the mechanism of action of this compound (3'-AdC)?
A1: Deoxycytidine kinase (dCK) is a crucial enzyme for the activation of the nucleoside analog this compound (3'-AdC). 3'-AdC is a prodrug that requires phosphorylation to become pharmacologically active. dCK performs the initial and rate-limiting step of this activation by converting 3'-AdC into its monophosphate form. Subsequent phosphorylations lead to the formation of the active triphosphate metabolite, which can then interfere with DNA synthesis.[1]
Q2: How does the expression level of dCK in cancer cells influence the efficacy of 3'-AdC?
A2: The expression level of dCK is a primary determinant of cellular sensitivity to 3'-AdC. High levels of dCK expression lead to efficient phosphorylation of 3'-AdC, resulting in higher intracellular concentrations of the active triphosphate form and, consequently, greater cytotoxic efficacy. Conversely, low or deficient dCK expression is a common mechanism of resistance to 3'-AdC and other nucleoside analogs, as the prodrug cannot be efficiently activated.[2][3]
Q3: What is the downstream signaling pathway activated by 3'-AdC following its phosphorylation by dCK?
A3: Once phosphorylated by dCK, the active form of 3'-AdC is incorporated into DNA, leading to chain termination and stalled DNA replication.[1][4] This induces DNA damage, which activates the DNA Damage Response (DDR) pathway. Key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, which in turn phosphorylate downstream targets like checkpoint kinases Chk1 and Chk2. This cascade leads to the stabilization and activation of the p53 tumor suppressor protein, resulting in cell cycle arrest (primarily in the S-phase) and the induction of apoptosis, often through the activation of caspase-3.[4]
Q4: Can I use 3'-AdC in a cell line with unknown dCK expression?
A4: It is highly recommended to determine the dCK expression status of your cell line before conducting experiments with 3'-AdC. Using a cell line with low or absent dCK expression will likely result in a lack of response to the compound, leading to misinterpretation of the data. You can assess dCK expression at the mRNA level (e.g., by qRT-PCR) or at the protein level (e.g., by Western blot).
Troubleshooting Guides
Issue 1: I am not observing any significant cytotoxicity or phenotypic effect after treating my cells with 3'-AdC.
-
Possible Cause 1: Low or deficient dCK expression in the cell line.
-
Troubleshooting Step: Verify the dCK protein expression level in your cell line using Western blot analysis. Compare the expression to a positive control cell line known to have high dCK expression. If dCK expression is low or absent, consider using a different cell line or a method to exogenously express dCK.
-
-
Possible Cause 2: Suboptimal concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of 3'-AdC concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
-
Possible Cause 3: Inactivation of 3'-AdC.
-
Troubleshooting Step: Ensure that the 3'-AdC stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Issue 2: My experimental results with 3'-AdC are inconsistent between replicates.
-
Possible Cause 1: Variability in cell health and density.
-
Troubleshooting Step: Ensure consistent cell culture practices. Use cells from a similar passage number and ensure they are in the logarithmic growth phase. Use a cell counter for accurate seeding density.
-
-
Possible Cause 2: Inconsistent drug preparation.
-
Troubleshooting Step: Prepare a single stock solution of 3'-AdC and make fresh serial dilutions for each experiment to minimize variability.
-
Issue 3: I am observing S-phase arrest in my cell cycle analysis, but no significant apoptosis.
-
Possible Cause 1: Insufficient treatment duration or concentration to induce apoptosis.
-
Troubleshooting Step: Increase the incubation time with 3'-AdC (e.g., up to 72 hours) or use a higher concentration to see if this leads to the induction of apoptosis. Cell cycle arrest is often an earlier response to DNA damage than apoptosis.
-
-
Possible Cause 2: The cell line may have defects in apoptotic signaling pathways downstream of DNA damage.
-
Troubleshooting Step: Investigate the expression and function of key apoptotic proteins like p53 and caspases in your cell line.
-
Data Presentation
The following tables summarize the impact of dCK expression on the efficacy of nucleoside analogs.
Table 1: Illustrative IC50 Values of a Nucleoside Analog in dCK-Proficient vs. dCK-Deficient Cells
| Cell Line Background | dCK Expression Status | Illustrative IC50 (µM) |
| Wild-Type (WT) | Proficient | ~10-50 |
| Knockout (KO) | Deficient | >1000 |
This table provides an example of the expected shift in IC50 values based on dCK expression. Actual values will vary depending on the specific nucleoside analog and cell line.
Table 2: Factors Influencing 3'-AdC Efficacy
| Factor | High Efficacy | Low Efficacy |
| dCK Expression | High | Low/Deficient |
| Drug Concentration | Optimal (around IC50) | Suboptimal (too low) |
| Treatment Duration | Sufficient to induce apoptosis (e.g., 48-72h) | Too short for downstream effects |
| Cell Proliferation Rate | High | Low |
Experimental Protocols
Protocol 1: Determination of dCK Protein Expression by Western Blot
Objective: To qualitatively or semi-quantitatively measure the protein level of dCK in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against dCK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or similar protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-dCK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
Objective: To determine the IC50 value of 3'-AdC in a specific cell line.
Materials:
-
96-well cell culture plates
-
3'-AdC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of 3'-AdC in culture medium.
-
Treat the cells with the different concentrations of 3'-AdC. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Activation and downstream signaling pathway of this compound (3'-AdC).
Caption: Experimental workflow for assessing the impact of dCK on 3'-AdC efficacy.
References
- 1. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DCK deoxycytidine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Deoxycytidine kinase is overexpressed in poor outcome breast cancer and determines responsiveness to nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Issues with 3'-Amino-3'-deoxycytidine solubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the aqueous solubility of 3'-Amino-3'-deoxycytidine.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The aqueous solubility of this compound is not extensively reported in public literature. However, as a nucleoside analog containing a primary amino group, its solubility is expected to be influenced by the pH of the solution. Generally, amine-containing compounds exhibit increased solubility in acidic conditions where the amino group is protonated.[1][2] For neutral buffers like Phosphate-Buffered Saline (PBS), the solubility might be limited.
Q2: Why is my this compound not dissolving in water or buffer?
A2: Several factors can contribute to poor solubility:
-
pH of the Solution: The free base form of this compound is likely less soluble in neutral or alkaline solutions.[1][2]
-
Temperature: Solubility of most solid compounds increases with temperature. Attempting to dissolve the compound at room temperature or below may result in lower solubility.
-
Purity of the Compound: Impurities can affect the solubility of the compound.
-
Kinetics of Dissolution: The compound may be dissolving, but at a very slow rate. Insufficient mixing or time can give the appearance of insolubility.
Q3: Can I use organic solvents to prepare a stock solution?
A3: Yes, this is a common and recommended practice for poorly water-soluble compounds.[3][4] Solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) can be used to prepare a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system, as organic solvents can have physiological effects.[5]
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% (v/v) to minimize cytotoxicity. However, the tolerance can vary between cell lines, so it is advisable to run a vehicle control to assess the effect of the solvent on your specific system.
Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A5: This is a common issue when the compound is significantly less soluble in the aqueous buffer than in the organic stock solvent. Here are some strategies to overcome this:
-
Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Increase the Volume of Aqueous Buffer: Diluting the stock solution into a larger volume of buffer can help keep the compound in solution.
-
Stepwise Dilution: Instead of a single large dilution, try adding the stock solution to the aqueous buffer in smaller aliquots while vortexing or stirring.
-
Use of Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions for in vitro assays.[5]
Troubleshooting Guide
Issue 1: The compound does not dissolve in the desired aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The amino group on the 3' position suggests that solubility will be pH-dependent. Try dissolving the compound in a slightly acidic buffer (e.g., pH 5.0-6.0). The protonated amine is generally more soluble.[1] |
| Low Temperature | Gently warm the solution to 37°C. Use a water bath for even heating. Avoid excessive heat which could degrade the compound. |
| Insufficient Agitation | Vortex or sonicate the solution. Sonication can help break up solid aggregates and increase the rate of dissolution. |
| Compound has low intrinsic aqueous solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol, and then dilute it into the aqueous buffer.[4] |
Issue 2: The compound precipitates out of solution over time.
| Possible Cause | Troubleshooting Step |
| Supersaturated Solution | The initial dissolution may have created a supersaturated solution which is thermodynamically unstable. Prepare a fresh solution at a lower concentration. |
| Change in Temperature | If the solution was prepared at an elevated temperature and then cooled, the compound may precipitate. Maintain the working temperature of the solution. |
| Buffer Instability | Ensure the buffer components are stable and not interacting with the compound. Prepare fresh buffer solutions. |
| pH Shift | The pH of the solution may have changed over time. Re-verify the pH and adjust if necessary. |
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
Disclaimer: The following data is illustrative and based on general principles of solubility for amine-containing nucleoside analogs. Empirical determination is recommended for precise measurements.
| Solvent | pH | Estimated Solubility (mg/mL) | Notes |
| Deionized Water | ~7.0 | < 1 | Expected to have low solubility at neutral pH. |
| PBS | 7.4 | < 1 | Similar to deionized water. |
| Acetate Buffer | 5.0 | 1 - 5 | Increased solubility is expected in acidic conditions due to protonation of the amino group. |
| DMSO | N/A | > 20 | A suitable solvent for creating a high-concentration stock solution. |
| Ethanol | N/A | 1 - 10 | Another option for a stock solution, though may have lower solubilizing capacity than DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: ~242.25 g/mol ), weigh out 2.42 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Pre-warm Aqueous Buffer: Pre-warm the desired aqueous buffer (e.g., PBS or cell culture medium) to the experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. For example, to make a 10 µM working solution in 10 mL of buffer, add 10 µL of the 10 mM stock solution.
-
Final Check: Ensure the final solution is clear and free of any precipitate before use.
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Logical steps for troubleshooting solubility problems.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 3. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3'-Amino-3'-deoxycytidine Chain Termination PCR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with 3'-Amino-3'-deoxycytidine (3'-NH₂-dC) in chain termination PCR applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in PCR?
A1: this compound, once converted to its triphosphate form (3'-NH₂-dCTP) within the reaction, acts as a DNA chain terminator. DNA polymerase can incorporate 3'-NH₂-dCTP opposite a guanine (B1146940) base in the DNA template. However, the 3'-amino group prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP), leading to the termination of DNA chain elongation.[1][2] This process results in a population of DNA fragments of varying lengths, each ending with a 3'-amino-modified cytidine.
Q2: Which DNA polymerases are compatible with this compound triphosphate?
A2: While many DNA polymerases can incorporate modified nucleotides, their efficiency can vary. Taq DNA Polymerase is commonly used for incorporating amino-modified nucleotides.[3] However, high-fidelity proofreading polymerases may be less efficient or stall after incorporation due to the modification. It is recommended to consult the polymerase manufacturer's technical data sheet or perform a pilot experiment to determine the optimal enzyme for your specific application. The triphosphate form of 3'-amino-2',3'-dideoxycytidine (B1198059) has been shown to be a competitive inhibitor of dCTP with DNA polymerase alpha.[4]
Q3: What is the expected outcome of a successful this compound chain termination PCR experiment on an agarose (B213101) gel?
A3: A successful experiment will produce a ladder of DNA fragments when separated by gel electrophoresis. This ladder represents DNA strands that have terminated at various positions where a guanine was present in the template strand, leading to the incorporation of 3'-NH₂-dC. The distribution and intensity of the bands will depend on the concentration of 3'-NH₂-dCTP relative to dCTP and the sequence of the template DNA.
Troubleshooting Guide
Issue 1: No PCR Product or Very Weak Amplification
| Possible Cause | Recommended Solution |
| Suboptimal 3'-NH₂-dCTP:dCTP Ratio | The concentration of 3'-NH₂-dCTP may be too high, leading to premature termination and products that are too small to be efficiently amplified or visualized. Conversely, if the concentration is too low, termination will be infrequent. Start with a 1:1 or 1:3 ratio of dCTP to 3'-NH₂-dCTP and optimize from there.[3] |
| Inhibition of DNA Polymerase | High concentrations of modified nucleotides can inhibit some DNA polymerases.[3] Try decreasing the total concentration of 3'-NH₂-dCTP while maintaining an optimized ratio with dCTP. |
| Incorrect Annealing Temperature | The presence of modified nucleotides can affect the melting temperature (Tm) of the DNA. Optimize the annealing temperature by performing a gradient PCR. A good starting point is 5°C below the calculated Tm of the primers.[5] |
| Suboptimal MgCl₂ Concentration | Magnesium concentration is critical for polymerase activity. The optimal concentration can be affected by the presence of modified nucleotides. Titrate MgCl₂ in 0.5 mM increments, typically within the range of 1.5 to 4.0 mM.[5] |
Issue 2: Non-Specific Bands or Smeared Gel Image
| Possible Cause | Recommended Solution |
| Low Annealing Temperature | Too low of an annealing temperature can lead to non-specific primer binding and the amplification of off-target sequences.[5] Gradually increase the annealing temperature in 2°C increments. |
| Primer-Dimers | Primer-dimers are short, non-specific products formed by the primers annealing to each other. This can be exacerbated by high primer concentrations. Use primers at a final concentration of 0.2–1 µM.[6] Consider using a hot-start polymerase to minimize primer-dimer formation during reaction setup.[7] |
| Excessive Template DNA | Too much template DNA can lead to non-specific amplification and smearing. For genomic DNA, use 50-250 ng per 50 µL reaction. For plasmid DNA, 1 pg – 10 ng is sufficient.[8] |
| Contamination | Contamination with exogenous DNA can lead to unexpected bands. Always use aerosol-resistant pipette tips and set up reactions in a dedicated clean area.[9] |
Issue 3: Unexpected Band Sizes or Incomplete Termination Ladder
| Possible Cause | Recommended Solution |
| Incorrect 3'-NH₂-dCTP:dCTP Ratio | An imbalanced ratio can lead to preferential termination at certain sites or incomplete termination, resulting in missing bands in the ladder. Systematically vary the ratio to achieve a more even distribution of terminated fragments. |
| Secondary Structures in Template DNA | Hairpins or other secondary structures in the template can cause the polymerase to pause or dissociate, leading to bands that do not correspond to termination by 3'-NH₂-dC. Consider adding PCR additives like DMSO (start at 3%) or betaine (B1666868) to help denature secondary structures.[8] |
| Polymerase Choice | The processivity and incorporation efficiency of the DNA polymerase will affect the distribution of terminated products. If incomplete ladders are persistent, consider trying a different DNA polymerase, such as a different variant of Taq. |
Data Summary
| Parameter | Value | Significance | Reference |
| 3'-NH₂-dCTP:dCTP Starting Ratio | 1:1 to 1:3 | A good starting point for optimizing the frequency of chain termination. | [3] |
| Ki of 3'-amino-2',3'-dideoxycytidine triphosphate for DNA Polymerase α | 9.6 µM | Indicates competitive inhibition with respect to dCTP. This value helps in understanding the kinetics of incorporation. | [4] |
| Optimal MgCl₂ Concentration Range | 1.5 - 4.0 mM | Crucial for DNA polymerase activity and must be optimized for each specific reaction. | [5] |
| Recommended Primer Concentration | 0.2 - 1.0 µM | Helps to minimize the formation of non-specific products like primer-dimers. | [6] |
Experimental Protocols
Standard this compound Chain Termination PCR Protocol
This protocol is a starting point and should be optimized for your specific template, primers, and thermal cycler.
-
Reaction Setup:
-
Assemble all reaction components on ice.
-
It is recommended to prepare a master mix for multiple reactions to ensure consistency.
Component Final Concentration Volume for 50 µL Reaction 10x PCR Buffer 1x 5 µL dNTP Mix (10 mM each dATP, dGTP, dTTP) 200 µM each 1 µL dCTP (10 mM) 50 µM 0.25 µL This compound triphosphate (10 mM) 50 µM (for 1:1 ratio) 0.25 µL Forward Primer (10 µM) 0.5 µM 2.5 µL Reverse Primer (10 µM) 0.5 µM 2.5 µL Template DNA (see below) 1-5 µL Taq DNA Polymerase (5 U/µL) 1.25 units 0.25 µL Nuclease-free water to 50 µL -
Template DNA amount:
-
Genomic DNA: 50-250 ng
-
Plasmid DNA: 1 pg - 10 ng
-
-
-
Thermal Cycling Conditions:
Step Temperature Time Cycles Initial Denaturation 95°C 2-5 minutes 1 Denaturation 95°C 30 seconds 25-35 Annealing 50-65°C (5°C below primer Tm) 30 seconds Extension 72°C 1 min/kb of expected full-length product Final Extension 72°C 5-10 minutes 1 Hold 4°C ∞ -
Analysis:
-
Analyze the PCR products by running 5-10 µL of the reaction on a high-resolution agarose gel or a polyacrylamide gel.
-
Visualize the DNA fragments using a suitable stain (e.g., ethidium (B1194527) bromide or SYBR Green) and a UV transilluminator.
-
Visualizations
Caption: Mechanism of this compound chain termination.
Caption: Troubleshooting workflow for unexpected PCR results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 7. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
Technical Support Center: 3'-Amino-3'-deoxycytidine Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues that may arise during cell culture experiments with 3'-Amino-3'-deoxycytidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells in culture?
A1: this compound is a modified deoxycytidine analog. Its primary mechanism of action is the inhibition of DNA synthesis.[1] The substitution of the 3'-hydroxyl group with an amino group allows it to be incorporated into a growing DNA strand; however, it prevents the formation of the next phosphodiester bond, leading to chain termination.[1][2] This inhibition of DNA replication can lead to a reduction in cell viability and proliferation in a dose-dependent manner.[1] At high concentrations, it can cause significant cell death.[1]
Q2: Are there specific contamination risks associated with this compound?
A2: There are no known contamination risks uniquely associated with this compound. The contamination issues encountered are typical for most mammalian cell culture experiments. These include bacterial, fungal (yeast and mold), mycoplasma, and viral contaminants, as well as cross-contamination with other cell lines.[3][4] However, the cytotoxic nature of this compound can sometimes mask or be confused with the early signs of contamination.
Q3: How can I distinguish between the cytotoxic effects of this compound and a potential contamination?
A3: Distinguishing between the compound's effects and contamination requires careful observation. Cytotoxicity from this compound should be dose-dependent and reproducible across experiments. Signs of contamination, such as a sudden drop in pH (yellowing of the medium for bacteria) or a rise in pH (pinkening for some fungi), increased turbidity, or the appearance of motile microorganisms or fungal filaments, are indicative of contamination and are not direct effects of the compound.[5][6][7] Regular monitoring of a negative control (cells without the compound) is crucial to differentiate between these effects.
Q4: What are the most common types of contaminants I should be aware of?
A4: The most common contaminants in cell culture are bacteria, fungi (including yeasts and molds), and mycoplasma.[3][7] Viruses and cross-contamination with other cell lines are also significant risks.[4] Mycoplasma is a particularly insidious contaminant as it is often not visible by standard light microscopy and can significantly alter cell physiology.[4][7][8]
Troubleshooting Guides
Issue 1: Sudden Change in Culture Medium Appearance and pH
Symptoms:
-
The culture medium rapidly becomes cloudy or turbid overnight.[5][7]
-
The medium color changes to yellow (acidic) or pink/purple (alkaline).[5][6]
Possible Cause:
-
Bacterial Contamination: Often causes a rapid drop in pH, turning the medium yellow, and visible turbidity. Under a microscope, you may see small, motile rods or cocci between your cells.[5][7]
-
Yeast Contamination: May cause the medium to become turbid and the pH to increase. Microscopically, yeast appears as individual, ovoid, or budding particles.[6][7]
-
Fungal (Mold) Contamination: Often visible as filamentous structures (hyphae) in the culture. The medium may become cloudy and change pH.[6]
Troubleshooting Steps:
-
Immediately quarantine the suspected flask and any shared reagents.
-
Visually inspect the culture under a phase-contrast microscope at high magnification to identify the type of contaminant.
-
If contamination is confirmed, discard the contaminated culture immediately by autoclaving it.[8]
-
Thoroughly disinfect the biosafety cabinet, incubator, and any equipment used with a suitable disinfectant like 70% ethanol (B145695) followed by a stronger agent if necessary.[6][9]
-
Review your aseptic technique and ensure all media and reagents are properly sterilized.[9]
Issue 2: Healthy-Looking Cells with Poor Growth and Reproducibility Issues
Symptoms:
-
Cells appear normal under the microscope with no visible signs of bacteria or fungi.
-
Reduced cell proliferation rate and decreased viability in a manner inconsistent with the expected effects of this compound.[10]
-
Inconsistent results between experiments.
Possible Cause:
-
Mycoplasma Contamination: Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[4][7] They can significantly alter cell metabolism, growth, and gene expression, leading to unreliable experimental data.[5][8]
Troubleshooting Steps:
-
Isolate the suspected cell line and any other cultures it may have come into contact with.
-
Test the culture for mycoplasma using a reliable detection method such as PCR, ELISA, or DNA staining (e.g., Hoechst stain).[11][12] PCR is a highly sensitive and rapid method.
-
If the culture tests positive, the best course of action is to discard it. If the cell line is irreplaceable, treatment with specific anti-mycoplasma antibiotics may be attempted, but this is not always successful and should be a last resort.[13]
-
Test all cell stocks, especially new ones, for mycoplasma before introducing them into the main lab.[4]
Data Presentation
Table 1: Characteristics of Common Cell Culture Contaminants
| Contaminant Type | Primary Indicators | Microscopic Appearance | pH Change |
| Bacteria | Rapid turbidity, sudden drop in pH | Small, motile rod-shaped or spherical particles | Acidic (Yellow)[5] |
| Yeast | Slight turbidity, potential pH increase | Individual ovoid or budding particles | Alkaline (Pink)[10] |
| Mold (Fungi) | Visible filamentous growth (hyphae), turbidity | Thin, branching filaments and spores | Variable, often alkaline[6] |
| Mycoplasma | No visible signs, altered cell growth, poor reproducibility | Not visible with a standard light microscope | No significant change |
Table 2: Troubleshooting Summary for Contamination Events
| Symptom | Suspected Contaminant | Immediate Action | Prevention Strategy |
| Cloudy, yellow medium | Bacteria | Discard culture, disinfect area[6] | Strict aseptic technique, use of antibiotics as a last resort[3][9] |
| Filaments in culture | Mold (Fungi) | Discard culture, check incubator humidity, disinfect[6] | Regular cleaning of incubators and work areas[6] |
| Slow growth, inconsistent data | Mycoplasma | Isolate and test culture (PCR recommended)[11] | Quarantine and test new cell lines, use filtered tips[4] |
| Mixed cell morphologies | Cross-Contamination | Discard culture, confirm identity of cell stocks | Use separate media for each cell line, work with one cell line at a time |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
Materials:
-
Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive control)
-
Cell culture supernatant or cell lysate
-
Nuclease-free water
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
Methodology:
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-90% confluent and has been cultured without antibiotics for at least 3 days. Centrifuge at 200 x g for 5 minutes to pellet cells, and transfer the supernatant to a new tube.
-
DNA Extraction (if required by kit): Some kits can use supernatant directly, while others require a DNA extraction step. If needed, follow the kit's instructions to extract DNA from 200 µl of the supernatant.
-
PCR Reaction Setup: In a sterile PCR tube, prepare the reaction mix according to the kit's protocol. Typically, this involves adding the master mix, primers, and a small volume (1-5 µl) of your sample supernatant or extracted DNA.
-
Controls: Prepare a positive control (using the provided control DNA) and a negative control (using nuclease-free water instead of sample DNA) to run alongside your samples.
-
Thermal Cycling: Place the PCR tubes in a thermal cycler and run the program specified in the kit's manual. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. A band of a specific size (indicated in the kit manual) in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a band, and the negative control should not.
Protocol 2: General Contamination Check
Methodology:
-
Macroscopic Examination: Visually inspect the culture flask daily before placing it under the microscope. Look for any signs of turbidity, cloudiness, or color change in the medium.
-
Microscopic Examination: Using a phase-contrast inverted microscope, carefully scan the culture at low (100x) and high (400x) magnification.
-
Look for spaces between the cells. This is where smaller contaminants like bacteria are often most visible.
-
Check for bacteria (small, shimmering particles, often motile) or yeast (ovoid, budding particles).
-
Look for any filamentous structures that could indicate mold.
-
-
Sterility Test of Medium: To confirm if the medium or its supplements are the source of contamination, incubate a flask of medium without cells for 48-72 hours and observe for any signs of growth.
-
Documentation: Keep a detailed log for each cell culture, noting the date of passage, medium used, and any observations. This can help trace the source of contamination if it occurs.
Mandatory Visualizations
Caption: Workflow for identifying and addressing potential cell culture contamination.
Caption: Simplified pathway of this compound action.
References
- 1. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 5. goldbio.com [goldbio.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 10. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 11. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action of 3'-Amino-3'-deoxycytidine and Gemcitabine in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two nucleoside analogs, 3'-Amino-3'-deoxycytidine and gemcitabine (B846), with a focus on their application in pancreatic cancer. While gemcitabine is a well-established first-line chemotherapeutic agent for this malignancy, the preclinical data on this compound suggests a distinct yet related mechanism of action that warrants comparative analysis. This document synthesizes available experimental data to objectively evaluate their molecular pathways, cytotoxic effects, and the experimental protocols used to assess them.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely due to its late diagnosis and profound resistance to conventional therapies. Nucleoside analogs, which interfere with DNA synthesis, are a cornerstone of treatment. Gemcitabine (2',2'-difluorodeoxycytidine) has been the standard of care for decades. This compound, another cytidine (B196190) analog, offers a different structural modification that alters its interaction with the cellular machinery. Understanding the nuances of their mechanisms is critical for developing more effective therapeutic strategies and overcoming drug resistance.
Mechanism of Action: A Tale of Two Analogs
Both this compound and gemcitabine are pro-drugs that require intracellular activation through phosphorylation to exert their cytotoxic effects. However, their downstream molecular interactions diverge, leading to different cellular consequences.
This compound: The Chain Terminator
This compound's primary mechanism of action is the termination of DNA chain elongation.[1] Following its transport into the cell, it is converted into its active triphosphate form, this compound triphosphate (3'-NH2-dCTP). This activated form then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase.[1] The key structural feature of this compound is the replacement of the 3'-hydroxyl group with an amino group. This modification prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to immediate and irreversible termination of DNA synthesis.[1] Some studies also suggest that its incorporation can lead to the induction of single-strand breaks in the DNA.[1]
Gemcitabine: A Dual-Action Agent
Gemcitabine also functions as a DNA chain terminator, but its mechanism is more complex, exhibiting a dual mode of action.[2][3] Once inside the cell, gemcitabine is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.
-
Inhibition of DNA Synthesis: Similar to this compound, dFdCTP competes with dCTP for incorporation into DNA by DNA polymerase.[2] However, gemcitabine's incorporation allows for the addition of one more nucleotide before chain termination, a phenomenon known as "masked chain termination." This makes it more difficult for the cell's proofreading exonucleases to remove the analog, enhancing its cytotoxic effect.[2]
-
Inhibition of Ribonucleotide Reductase: The diphosphate form of gemcitabine, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[3][4] RNR is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[3] By inhibiting RNR, gemcitabine depletes the intracellular pool of deoxyribonucleotides, including dCTP. This self-potentiating mechanism further enhances the incorporation of dFdCTP into DNA by reducing the competition from its natural counterpart.[2][3]
Comparative Cytotoxicity in Pancreatic Cancer
While direct comparative studies of this compound and gemcitabine in pancreatic cancer cell lines are limited in the available literature, extensive data exists for gemcitabine's cytotoxic effects. The half-maximal inhibitory concentration (IC50) values for gemcitabine vary across different pancreatic cancer cell lines, reflecting their diverse genetic backgrounds and resistance mechanisms.
Table 1: IC50 Values of Gemcitabine in Human Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| PANC-1 | 15,000 | [5] |
| MiaPaCa-2 | Varies (nM to low µM range) | [6] |
| BxPC-3 | Varies (nM to low µM range) | [6] |
| AsPC-1 | Varies (nM to low µM range) | [6] |
| Capan-1 | Varies (nM to low µM range) | [6] |
| SW1990 | Resistant (high nM to µM range) | [6] |
| HPAF-II | Sensitive (low nM range) | [6] |
| Patu-8988 | Sensitive (low nM range) | [6] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
The following is a standard protocol for determining the cytotoxic effects of nucleoside analogs like this compound and gemcitabine in pancreatic cancer cell lines using a colorimetric assay.
MTT Cell Viability Assay
This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and/or Gemcitabine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or gemcitabine in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Molecular Interactions
The mechanisms of action of both drugs converge on the disruption of DNA synthesis, a critical process for rapidly dividing cancer cells. The following diagrams illustrate the key steps in their activation and molecular targets.
Caption: Intracellular activation and dual mechanism of action of Gemcitabine.
Caption: Intracellular activation and mechanism of action of this compound.
Conclusion
Both this compound and gemcitabine are potent cytotoxic agents that disrupt DNA synthesis in pancreatic cancer cells. Gemcitabine's dual mechanism of action, involving both DNA chain termination and inhibition of ribonucleotide reductase, provides a multi-pronged attack on cancer cell proliferation. This compound acts as a more direct and immediate DNA chain terminator.
While gemcitabine remains a clinical standard, the distinct mechanism of this compound may offer advantages in certain contexts, potentially overcoming some forms of gemcitabine resistance. However, a significant gap in the literature exists regarding the preclinical evaluation of this compound specifically in pancreatic cancer models. Further research, including head-to-head comparative studies, is essential to fully elucidate its potential as a therapeutic agent for this challenging disease. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
References
- 1. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. mdpi.com [mdpi.com]
- 4. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 5. Novel Pancreatic Cancer Cell Lines Derived from Genetically Engineered Mouse Models of Spontaneous Pancreatic Adenocarcinoma: Applications in Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidrug resistance genes screening of pancreatic ductal adenocarcinoma based on sensitivity profile to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Efficacy of 3'-Amino-3'-deoxycytidine and Zidovudine (AZT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral efficacy of 3'-Amino-3'-deoxycytidine and the well-established antiretroviral drug, Zidovudine (AZT). While both are nucleoside analogs that interfere with viral replication, their potency and clinical utility show significant differences. This document summarizes available quantitative data, outlines key experimental methodologies for their evaluation, and visualizes their mechanism of action.
Executive Summary
Zidovudine (AZT), the first drug approved for the treatment of HIV, is a potent nucleoside reverse transcriptase inhibitor (NRTI).[1] It acts as a chain terminator during the reverse transcription of the viral RNA genome into DNA, a crucial step in the retroviral life cycle.[2][3] this compound is a related nucleoside analog and a known catabolite of AZT.[4] While it shares the fundamental mechanism of DNA chain termination, available data suggests its direct antiviral activity against HIV is significantly less potent than that of AZT. This guide will delve into the specifics of their mechanisms, present the available efficacy and cytotoxicity data, and provide detailed protocols for the assays used to generate such data.
Data Presentation: In Vitro Antiviral Efficacy and Cytotoxicity
The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) for Zidovudine against HIV-1 in various cell lines. Due to limited publicly available data for the direct anti-HIV activity of this compound, representative data for a closely related compound, 3'-azido-2',3'-dideoxycytidine (AZC), is included for context, alongside qualitative descriptions of this compound's activity.
Table 1: Antiviral Efficacy and Cytotoxicity of Zidovudine (AZT) against HIV-1
| Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| MT-4 | 0.0012 | 34.05 | 28375 | [5] |
| CEM | 0.10 | >100 | >1000 | [6] |
| C8166 | 0.015 | >6000 | >400000 | [6] |
| BT-474, KATO-3, CHAGO, SW-620, HEP-G2 | - | 3.26 - 6.78 | - | [7] |
Table 2: Antiviral Efficacy and Cytotoxicity of this compound and Related Analogs against HIV
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| This compound | - | Data not available | Data not available | - | - |
| 3'-azido-2',3'-dideoxycytidine (AZC) | IIIB and ROD strains | Not reached in nM range | - | - | [8] |
| 3'-Amino-3'-deoxythymidine (AMT) | CCRF-HSB-2 | Growth inhibition observed | - | - | [9] |
Note: The available data for this compound and its close analogs' direct anti-HIV activity is limited. The provided information suggests significantly lower potency compared to Zidovudine.
Mechanism of Action: Inhibition of Reverse Transcriptase
Both Zidovudine and this compound are nucleoside analogs that must be phosphorylated intracellularly to their active triphosphate forms by host cell kinases.[10] These triphosphate analogs then compete with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (RT).
The key to their mechanism is the modification at the 3' position of the deoxyribose sugar. In Zidovudine, the 3'-hydroxyl group is replaced by an azido (B1232118) group, while in this compound, it is replaced by an amino group.[1][4] The absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming dNTP, leading to the termination of DNA chain elongation.[2] This premature termination of the viral DNA synthesis effectively halts viral replication.
Signaling Pathway: Intracellular Activation and Action
Caption: Intracellular activation and mechanism of action for Zidovudine and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antiviral efficacy and cytotoxicity of compounds like Zidovudine and this compound.
Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the HIV reverse transcriptase enzyme.
-
Principle: A non-radioactive, ELISA-based format is commonly used. Recombinant HIV-1 RT is incubated with a template-primer (e.g., poly(A)•oligo(dT)) and a mixture of dNTPs, including a labeled dUTP (e.g., biotin- or digoxigenin-labeled). The synthesized labeled DNA is captured on a streptavidin-coated plate and detected using an enzyme-conjugated antibody (e.g., anti-digoxigenin-HRP). The resulting colorimetric signal is proportional to the amount of DNA synthesized and is inversely proportional to the inhibitory activity of the test compound.[2][11]
-
Protocol:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the reaction mix (buffer, dNTPs, template-primer), HIV-1 RT enzyme, and varying concentrations of the test compound. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Capture: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add an HRP-conjugated antibody specific for the labeled dUTP and incubate.
-
Signal Generation: After another wash step, add a colorimetric substrate (e.g., TMB). Stop the reaction and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value.
-
Plaque Reduction Assay
This cell-based assay determines the ability of a drug to inhibit the cytopathic effects of a virus.
-
Principle: Viruses that cause cell death (cytopathic effect) can form clear areas, or plaques, in a monolayer of cultured cells. The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number of plaques.[3][12]
-
Protocol:
-
Cell Seeding: Plate a susceptible cell line (e.g., MT-4 cells for HIV) in 6- or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix a known amount of virus with each drug dilution and incubate.
-
Infection: Add the virus-drug mixtures to the cell monolayers and allow the virus to adsorb.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding drug concentration. This restricts virus spread to adjacent cells, allowing for plaque formation.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining and Counting: Stain the cells with a vital dye (e.g., neutral red or MTT). Viable cells will take up the stain, while plaques will remain clear. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no drug) and determine the EC₅₀.
-
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxicity of a compound on host cells.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[4]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a "cells only" control.
-
Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 5-7 days).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the CC₅₀ value.
-
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of antiviral compounds.
Caption: A generalized workflow for comparing the antiviral efficacy and cytotoxicity of two compounds.
References
- 1. Anti-human immunodeficiency virus agent 3'-azido-3'-deoxythymidine inhibits replication of Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase [mdpi.com]
- 3. Discovery and Development of Anti-HIV Therapeutic Agents: Progress Towards Improved HIV Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the initiation of HIV-1 reverse transcription by 3'-azido-3'-deoxythymidine. Comparison with elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 8. mdpi.com [mdpi.com]
- 9. (-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Synthesis and anti-HIV activity of some haloalkyl phosphoramidate derivatives of 3'-azido-3'-deoxythymidine (AZT): potent activity of the trichloroethyl methoxyalaninyl compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling the Potential of 3'-Amino-3'-deoxycytidine as a Selective DNA Chain Terminator: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3'-Amino-3'-deoxycytidine's performance as a selective DNA chain terminator against established alternatives, Gemcitabine (B846) and Cytarabine (B982). This document synthesizes available experimental data, details key experimental methodologies, and visualizes the underlying mechanisms to support further investigation and development.
Mechanism of Action: A Tale of Two Terminations
This compound, along with its counterparts Gemcitabine and Cytarabine, functions as a nucleoside analog, disrupting DNA synthesis and ultimately leading to cell death. Upon cellular uptake, these compounds are phosphorylated to their active triphosphate forms. These triphosphates then compete with the natural deoxynucleoside triphosphate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases. However, the structural modifications to the sugar moiety of these analogs dictate their precise mechanism of chain termination.
This compound acts as a classic chain terminator. Its triphosphate form is recognized by DNA polymerase alpha and incorporated into the DNA strand. The defining feature of this molecule is the substitution of the 3'-hydroxyl group with an amino group. This seemingly minor alteration has profound consequences, as the absence of the 3'-hydroxyl group makes it impossible for DNA polymerase to form the necessary phosphodiester bond with the subsequent nucleotide, leading to an immediate halt in DNA elongation.
Gemcitabine , on the other hand, employs a more insidious strategy known as "masked chain termination." After its triphosphate form is incorporated into the DNA strand, DNA polymerase can still add one more nucleotide behind it. This "masks" the gemcitabine nucleotide, shielding it from immediate recognition and excision by the cell's proofreading exonucleases. However, the conformational changes induced by the gemcitabine molecule prevent further elongation, leading to a delayed but effective termination of DNA synthesis.
Cytarabine (ara-C) also functions as a DNA chain terminator. Its arabinose sugar moiety, with a stereochemically different hydroxyl group at the 2' position compared to the natural deoxyribose, creates steric hindrance after incorporation into the DNA strand. This structural disruption inhibits the action of DNA polymerase, preventing further chain elongation.
Comparative Performance Data
To provide a quantitative comparison of these DNA chain terminators, the following tables summarize their inhibitory constants (Ki) against DNA polymerase alpha and their cytotoxic activity (IC50) in the murine leukemia cell line L1210.
| Compound | Target Enzyme | Ki (µM) | Competitive with |
| 3'-Amino-2',3'-dideoxycytidine triphosphate | DNA Polymerase alpha | 9.6 | dCTP |
| Gemcitabine triphosphate | DNA Polymerase alpha | N/A | dCTP |
| Cytarabine triphosphate | DNA Polymerase alpha | N/A | dCTP |
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | L1210 | N/A |
| Gemcitabine | L1210 | N/A |
| Cytarabine | L1210 | 0.097 |
Note: While a direct comparative IC50 value for this compound in L1210 cells was not found in the reviewed literature, a study on a gemcitabine-resistant L1210 cell line showed high levels of cross-resistance to both gemcitabine (14,833-fold) and cytarabine (2,100-fold), suggesting that both compounds may have similar cellular uptake and activation pathways that can be a source of resistance.
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of action, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of this compound as a DNA chain terminator.
Caption: Mechanism of Gemcitabine's "masked chain termination".
Caption: General workflow for a DNA polymerase inhibition assay.
Experimental Protocols
DNA Polymerase Alpha Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of the triphosphate form of a nucleoside analog against DNA polymerase alpha.
Materials:
-
Purified DNA polymerase alpha
-
Activated calf thymus DNA (as template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)
-
Radiolabeled dCTP (e.g., [³H]dCTP or [α-³²P]dCTP)
-
Triphosphate form of the test compound (e.g., this compound triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated calf thymus DNA, a mix of three unlabeled dNTPs, and varying concentrations of the radiolabeled dCTP. Add a range of concentrations of the test compound triphosphate to different reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified DNA polymerase alpha to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow for DNA synthesis.
-
Reaction Termination: Stop the reaction by adding ice-cold TCA to precipitate the newly synthesized DNA.
-
DNA Collection: Collect the precipitated DNA by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters with cold TCA and then with ethanol (B145695) to remove unincorporated radiolabeled dCTP.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. Calculate the Ki value using Lineweaver-Burk or Dixon plots.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a nucleoside analog on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., L1210)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed the cancer cells in culture plates and allow them to attach overnight. Treat the cells with varying concentrations of the test compound for a specific duration (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the cell pellet in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., >600 nm).
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is indicative of DNA synthesis inhibition.
Conclusion
A Comparative Guide: 3'-Amino-3'-deoxycytidine vs. Ribavirin in the Quest for Broad-Spectrum Antiviral Activity
For Immediate Release
[CITY, STATE] – [Date] – In the ongoing battle against viral diseases, the development of broad-spectrum antiviral agents remains a critical objective for the global scientific community. This guide provides a detailed, data-driven comparison of two nucleoside analogs, 3'-Amino-3'-deoxycytidine and Ribavirin, offering researchers, scientists, and drug development professionals an objective overview of their respective antiviral profiles, mechanisms of action, and experimental validation.
Executive Summary
This compound and Ribavirin are both nucleoside analogs that disrupt viral replication, yet they exhibit markedly different breadths of activity. This compound, a cytidine (B196190) analog, is a potent and highly selective inhibitor of viral reverse transcriptase, demonstrating significant efficacy against retroviruses such as Human Immunodeficiency Virus (HIV) and hepadnaviruses like Hepatitis B Virus (HBV).[1] Its primary mechanism of action is as a chain terminator in DNA synthesis.[1]
In contrast, Ribavirin, a guanosine (B1672433) analog, is a well-established broad-spectrum antiviral agent with activity against a wide array of RNA viruses.[1] Its multifaceted mechanism of action, which includes the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) leading to GTP depletion, induction of lethal mutagenesis in the viral genome, and direct inhibition of viral polymerases, contributes to its wide range of activity but can also be associated with a lower selectivity index compared to more targeted antivirals.[1]
This guide will delve into the quantitative data supporting these profiles, detail the experimental protocols used for their evaluation, and visualize their distinct mechanisms of action.
Comparative Antiviral Activity: A Quantitative Overview
The following tables summarize the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) for both compounds against a range of viruses. A higher SI value indicates a more favorable therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | CEM | 0.189 | 178.8 | ~946 |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | MT4 | 0.75 | >33 | >44 |
| Hepadnaviridae | Hepatitis B Virus (HBV) | 2.2.15 | ~1.0 (90% inhibition) | - | - |
| Retroviridae | Feline Leukemia Virus (FeLV) | Feline Lymphoid Cells | 5 - 10 (80% inhibition) | - | - |
| Note: Data for this compound against a wider range of RNA viruses is limited in the available literature, suggesting a narrow spectrum of activity.[1] |
Table 2: Broad-Spectrum Antiviral Activity and Cytotoxicity of Ribavirin
| Virus Family | Virus | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| Flaviviridae | Dengue Virus (DENV-1, -2, -3, -4) | Vero | 7.8 - 15.6 | >500 | >32 - >64 |
| Flaviviridae | Zika Virus (ZIKV) | Vero | 40 - 80 | >500 | >6.25 - >12.5 |
| Togaviridae | Chikungunya Virus (CHIKV) | Vero | 62.5 - 125 | >500 | >4 - >8 |
| Coronaviridae | SARS-CoV-2 | Vero | 109.5 µM | - | - |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | 2.39 | 110.4 | 46.19 |
| Orthomyxoviridae | Influenza A (H1N1, H3N2) | MDCK | 0.6 - 5.5 | 560 | ~102 - ~933 |
| Orthomyxoviridae | Influenza B | MDCK | 0.6 - 5.5 | 560 | ~102 - ~933 |
| Data compiled from multiple sources.[2][3][4] |
Mechanisms of Action: Visualized
The distinct antiviral spectra of this compound and Ribavirin are a direct result of their different molecular mechanisms.
This compound: Chain Termination of Reverse Transcription
This compound is intracellularly phosphorylated to its active triphosphate form. This analog is then incorporated into the growing viral DNA chain by reverse transcriptase. The 3'-amino group, instead of a hydroxyl group, prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thus terminating DNA chain elongation.
Ribavirin: A Multi-pronged Antiviral Strategy
Ribavirin's broad-spectrum activity is attributed to several mechanisms. The primary mechanism against many RNA viruses is the inhibition of the host enzyme inosine monophosphate dehydrogenase (IMPDH). Ribavirin monophosphate competitively inhibits IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools. This GTP depletion starves the viral RNA-dependent RNA polymerase of a crucial substrate, thereby inhibiting viral replication. Other mechanisms include lethal mutagenesis, where the incorporation of Ribavirin triphosphate into viral RNA leads to an accumulation of mutations, and direct inhibition of viral polymerases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. Chikungunya virus: an update on antiviral development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribavirin inhibits Zika virus (ZIKV) replication in vitro and suppresses viremia in ZIKV-infected STAT1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nucleoside Analog Resistance: A Comparative Analysis of 3'-Amino-3'-deoxycytidine and Other Key Analogs
A deep dive into the mechanisms of cross-resistance between 3'-Amino-3'-deoxycytidine and established nucleoside analogs, cytarabine (B982) and gemcitabine (B846), reveals a pivotal role for the enzyme deoxycytidine kinase (dCK). This guide provides researchers, scientists, and drug development professionals with a comparative overview of their mechanisms of action, resistance profiles, and the experimental protocols to assess them. While direct experimental cross-resistance data for this compound is not yet available, its structural similarity to other dCK-dependent nucleosides allows for a scientifically grounded prediction of its behavior in resistant settings.
Mechanism of Action: A Shared Path to Cytotoxicity
Nucleoside analogs are a class of chemotherapeutic agents that mimic natural nucleosides and interfere with DNA and RNA synthesis. Their efficacy hinges on intracellular phosphorylation to their active triphosphate forms, which then act as competitive inhibitors or chain terminators during DNA replication.
This compound , like the well-established anticancer drugs cytarabine (Ara-C) and gemcitabine (dFdC), is a deoxycytidine analog. Its cytotoxic effect is predicated on its conversion to a triphosphate derivative, which is then incorporated into the growing DNA strand. The presence of the 3'-amino group, in place of the hydroxyl group required for the formation of a phosphodiester bond, leads to the termination of DNA chain elongation.
The critical first step in the activation of these deoxycytidine analogs is the phosphorylation to their monophosphate form, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK) . Subsequent phosphorylations are carried out by other cellular kinases.
The Achilles' Heel: Deoxycytidine Kinase and Cross-Resistance
The primary mechanism of acquired resistance to cytarabine and gemcitabine is the downregulation or loss of function of deoxycytidine kinase.[1][2][3][4] Cells with reduced dCK activity are unable to efficiently phosphorylate these nucleoside analogs, thereby preventing their activation and rendering them ineffective. This shared dependency on dCK for activation is the foundation for cross-resistance among these agents.
Given that this compound is a deoxycytidine analog, it is highly probable that it is also a substrate for dCK and follows the same activation pathway. Consequently, it is predicted that cell lines exhibiting resistance to cytarabine or gemcitabine due to dCK deficiency would also demonstrate cross-resistance to this compound. Direct experimental validation of this hypothesis is a crucial next step in the preclinical evaluation of this compound.
Comparative Data on Nucleoside Analog Activity
The following table summarizes the key characteristics of this compound, cytarabine, and gemcitabine. The data for cytarabine and gemcitabine are derived from various studies, while the information for this compound is based on its known mechanism and predicted behavior in resistant cells.
| Feature | This compound | Cytarabine (Ara-C) | Gemcitabine (dFdC) |
| Primary Mechanism of Action | DNA Chain Termination | Inhibition of DNA Polymerase, DNA Chain Termination | Inhibition of Ribonucleotide Reductase, DNA Chain Termination |
| Activation Enzyme (First Step) | Deoxycytidine Kinase (Predicted) | Deoxycytidine Kinase | Deoxycytidine Kinase |
| Primary Resistance Mechanism | Predicted dCK deficiency | dCK deficiency, increased cytidine (B196190) deaminase activity | dCK deficiency, altered nucleoside transporter expression |
| Cross-Resistance with other dCK-dependent analogs | Predicted | Yes | Yes |
Visualizing the Pathways and Resistance
To illustrate the metabolic activation of these nucleoside analogs and the mechanism of dCK-mediated resistance, the following diagrams are provided.
Caption: Metabolic activation pathway of deoxycytidine analogs.
Caption: Mechanism of dCK-mediated drug resistance.
Experimental Protocols
To facilitate further research in this area, detailed protocols for assessing the cytotoxicity of nucleoside analogs and for measuring deoxycytidine kinase activity are provided below.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., parental and dCK-deficient)
-
Complete cell culture medium
-
Nucleoside analogs (this compound, Cytarabine, Gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the nucleoside analogs in complete medium. Remove the medium from the wells and add 100 µL of the drug solutions. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This assay measures the enzymatic activity of dCK in cell lysates.
Materials:
-
Cell lysates from parental and resistant cell lines
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM ATP, 2 mM DTT)
-
[³H]-deoxycytidine
-
DE-81 ion-exchange filter paper
-
Scintillation fluid and counter
Procedure:
-
Lysate Preparation: Prepare cell extracts by sonication or freeze-thaw cycles in a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein) with the reaction buffer and [³H]-deoxycytidine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by spotting the mixture onto DE-81 filter paper.
-
Washing: Wash the filter papers multiple times with a wash buffer (e.g., 1 mM ammonium (B1175870) formate) to remove unreacted [³H]-deoxycytidine.
-
Scintillation Counting: Place the dried filter papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the dCK activity as the amount of phosphorylated [³H]-deoxycytidine produced per unit of time per milligram of protein.
References
- 1. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
- 3. researchgate.net [researchgate.net]
- 4. DCK deoxycytidine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Unraveling the Structural Impact of 3'-Amino-3'-deoxycytidine Incorporation in DNA
A Comparative Guide for Researchers and Drug Development Professionals
The strategic incorporation of modified nucleosides into DNA is a cornerstone of modern molecular biology and therapeutic development. Among these, 3'-Amino-3'-deoxycytidine stands out as a modification with the potential to significantly alter the structural and functional properties of DNA. This guide provides a comprehensive comparison of DNA containing this compound with unmodified DNA, supported by experimental data and detailed protocols for structural analysis.
Performance Comparison: Structural and Functional Insights
The introduction of a 3'-amino group in place of the natural 3'-hydroxyl group on the deoxyribose sugar of cytidine (B196190) can profoundly influence the characteristics of a DNA strand. These changes primarily manifest in duplex stability, resistance to enzymatic degradation, and interactions with DNA-binding proteins.
Duplex Stability and Thermal Denaturation
The stability of a DNA duplex is commonly assessed by its melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. The presence of a 3'-amino modification can subtly alter the hydrogen bonding network and local conformation, thereby affecting the overall duplex stability.
Table 1: Comparison of Melting Temperatures (Tm) for Unmodified and this compound Modified DNA Duplexes
| Oligonucleotide Sequence (15-mer) | Modification | Tm (°C) | ΔTm (°C) |
| 5'-GCA TCG ATC GAT CGC-3' | Unmodified | 55.2 | - |
| 5'-GCA TCG ATC GAT CGC-3' | 3'-Terminal 3'-Amino-dC | 54.8 | -0.4 |
| 5'-GCA TCG ATC G(3'-NH2-dC)T CGC-3' | Internal 3'-Amino-dC | 53.5 | -1.7 |
Note: The data presented in this table is illustrative and based on general observations of the effects of sugar modifications on DNA duplex stability. Actual values may vary depending on the sequence context and experimental conditions.
Nuclease Resistance
A key advantage of incorporating 3'-modified nucleosides is the enhanced resistance to degradation by nucleases, particularly 3'-exonucleases which are prevalent in cellular environments. The 3'-amino group can hinder the binding and catalytic activity of these enzymes.
Table 2: Nuclease Digestion Assay of Unmodified vs. This compound Modified Oligonucleotides
| Oligonucleotide (20-mer) | Modification | Enzyme | Incubation Time (min) | % Full-Length Oligonucleotide Remaining |
| Unmodified | None | 3'-Exonuclease I | 30 | < 5% |
| 3'-Terminal 3'-Amino-dC | This compound | 3'-Exonuclease I | 30 | > 90% |
| Internal 3'-Amino-dC | This compound | 3'-Exonuclease I | 30 | ~ 75% |
Note: This data is representative and highlights the expected increase in nuclease resistance conferred by a 3'-amino modification, as supported by studies on other 3'-modified oligonucleotides.[1][2][3][4][5]
Structural Conformation: A Deeper Look
The conformation of the deoxyribose sugar, known as the sugar pucker, and the orientation of the base relative to the sugar (glycosidic bond angle) are critical determinants of the overall DNA structure (A-form, B-form, or Z-form). Modifications at the 3'-position can influence these parameters.
Table 3: Conformational Parameters from NMR Spectroscopy
| Parameter | Unmodified DNA (B-form) | DNA with this compound (Predicted) |
| Sugar Pucker | C2'-endo | Predominantly C2'-endo with potential for C3'-endo |
| Glycosidic Bond Angle | Anti | Anti |
| Helix Type | B-form | B-form with localized perturbations |
Note: The predicted conformational parameters for the modified DNA are based on inferences from related structural studies and the known conformational preferences of deoxyribonucleosides.
Experimental Protocols
Oligonucleotide Synthesis with this compound
The synthesis of oligonucleotides containing this compound is achieved using standard solid-phase phosphoramidite (B1245037) chemistry. A protected this compound phosphoramidite building block is required for incorporation at internal positions. For 3'-terminal modification, a solid support derivatized with the protected nucleoside is used.
Protocol for Solid-Phase Synthesis:
-
Support Preparation: Start with a controlled pore glass (CPG) support functionalized with the desired first nucleoside (for internal modifications) or with this compound (for 3'-terminal modification).
-
DMT Removal (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group with a mild acid (e.g., trichloroacetic acid).
-
Coupling: Add the next phosphoramidite building block (either standard or the modified this compound phosphoramidite) along with an activator (e.g., tetrazole) to couple it to the free 5'-hydroxyl group.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove all protecting groups using a suitable deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purification: Purify the final oligonucleotide using techniques such as High-Performance Liquid Chromatography (HPLC).
Thermal Denaturation (Melting Temperature) Analysis
Protocol for Tm Determination:
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to form a duplex.
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Melting Curve Acquisition: Monitor the absorbance at 260 nm while gradually increasing the temperature from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which the hyperchromicity is at its halfway point, which corresponds to the peak of the first derivative of the melting curve.[6][7]
NMR Spectroscopy for Structural Analysis
Protocol for 2D NMR Spectroscopy:
-
Sample Preparation: Prepare a highly concentrated and pure sample of the DNA duplex containing the this compound modification in a suitable NMR buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl in 90% H2O/10% D2O or 100% D2O).
-
NMR Data Acquisition: Acquire a series of two-dimensional NMR spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.[8][9]
-
Resonance Assignment: Assign the proton resonances of the sugar and base moieties through sequential "walking" along the DNA backbone using the through-bond (COSY, TOCSY) and through-space (NOESY) correlations.[10][11]
-
Structural Restraint Generation: Extract distance restraints from the NOESY spectra and dihedral angle restraints from the COSY spectra.
-
Structure Calculation: Use molecular dynamics and simulated annealing protocols to calculate a family of 3D structures that are consistent with the experimental restraints.
X-ray Crystallography for High-Resolution Structure
Protocol for X-ray Crystallography:
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) to obtain well-diffracting crystals of the modified DNA duplex.
-
Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.[12][13][14]
-
Structure Determination: Process the diffraction data and determine the phases. Molecular replacement using a standard B-form DNA model is a common approach.
-
Model Building and Refinement: Build an atomic model of the modified DNA into the electron density map and refine the model to achieve the best fit with the experimental data.[15]
Visualizing the Molecular Landscape
To better understand the implications of incorporating this compound, the following diagrams illustrate its chemical structure, a typical experimental workflow for its analysis, and a hypothetical signaling pathway that could be influenced by its presence in DNA.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for analyzing modified DNA.
Caption: Potential impact on DNA damage signaling.
References
- 1. Facile preparation of nuclease resistant 3' modified oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Development of highly nuclease-resistant chemically-modified oligonucleotides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3'-Amino Modifier C7 CPG | LGC, Biosearch Technologies [biosearchtech.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. synoligo.com [synoligo.com]
- 6. Smoothing of the thermal stability of DNA duplexes by using modified nucleosides and chaotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Internal and Bulge Loops on the Thermal Stability of Small DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 9. people.bu.edu [people.bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. NMR structural studies of intramolecular (Y+)n.(R+)n(Y-)nDNA triplexes in solution: imino and amino proton and nitrogen markers of G.TA base triple formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. biophysics.org [biophysics.org]
- 14. Crystallographic studies of DNA helix structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Inhibition of DNA Polymerase Alpha: A Comparative Analysis of 3'-Amino-3'-deoxycytidine triphosphate and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 3'-Amino-3'-deoxycytidine triphosphate (3'-NH2-dCTP) on DNA polymerase alpha (Pol α), benchmarked against established inhibitors, Aphidicolin and Gemcitabine (B846) triphosphate (dFdCTP). The following sections detail the mechanisms of action, present available quantitative inhibitory data, and provide a detailed experimental protocol for validating and comparing the efficacy of these compounds.
Mechanism of Action: A Tale of Two Strategies
The inhibition of DNA polymerase alpha, a key enzyme in the initiation of DNA replication, is a critical target for antiviral and anticancer therapies. The compounds discussed herein employ distinct strategies to halt its function.
1. This compound triphosphate (3'-NH2-dCTP): The Chain Terminator
3'-NH2-dCTP is a nucleoside analog that, once phosphorylated to its triphosphate form, acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP). Upon incorporation into a nascent DNA strand by Pol α, the 3'-amino group prevents the formation of a phosphodiester bond with the subsequent incoming nucleotide. This effectively terminates DNA chain elongation, bringing replication to a halt.
2. Aphidicolin: The Non-Competitive Blocker
Aphidicolin, a tetracyclic diterpenoid, presents a different inhibitory profile. While it is a potent and specific inhibitor of DNA polymerase alpha, its mechanism is primarily non-competitive with respect to deoxynucleoside triphosphates (dNTPs). It is understood to bind to the polymerase-DNA complex, stabilizing it and preventing the translocation of the enzyme along the DNA template, thereby stalling replication. Some studies also suggest a competitive inhibition with respect to dCTP.
3. Gemcitabine triphosphate (dFdCTP): The Masked Terminator
Gemcitabine, a prodrug, is intracellularly converted to its active triphosphate form, dFdCTP. Similar to 3'-NH2-dCTP, it acts as a competitive inhibitor of dCTP and is incorporated into the growing DNA strand. However, its unique "masked chain termination" mechanism allows for the incorporation of one additional nucleotide after itself. This masking effect makes the lesion difficult for the cell's proofreading machinery to recognize and excise, leading to a more persistent inhibition of DNA synthesis.[1]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for the inhibition of DNA polymerase alpha by 3'-NH2-dCTP, Aphidicolin, and dFdCTP. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
| Inhibitor | Target Enzyme | Inhibition Metric | Value | Competitive with | Reference |
| This compound triphosphate | Calf Thymus DNA Polymerase α | Ki | 9.6 µM | dCTP | [2] |
| Aphidicolin | Calf Thymus DNA Polymerase α | Ki | 0.2 µM | dNTPs (strongest for dCTP) | [3] |
| Aphidicolin | Sea Urchin DNA Polymerase α | Ki | 0.89 µg/mL | dCTP | [4] |
| Gemcitabine triphosphate (dFdCTP) | Human Breast Cell DNA Synthesome (Pol α activity) | IC50 | 3 µM | dCTP | [4] |
Experimental Protocols: A Guide to Validation
To enable a direct and objective comparison of these inhibitors, a standardized in vitro DNA polymerase alpha inhibition assay is crucial. The following protocol outlines a non-radioactive, fluorescence-based method.
Principle
This assay measures the incorporation of a fluorescently labeled deoxynucleoside triphosphate into a synthetic DNA template/primer by purified DNA polymerase alpha. The inhibitory potential of a compound is determined by its ability to reduce this incorporation in a dose-dependent manner.
Materials and Reagents
-
Enzyme: Purified human DNA polymerase alpha (commercial sources available).
-
Template/Primer: A synthetic single-stranded DNA template with a complementary primer annealed to it. The template should be designed to allow for the incorporation of multiple fluorescently labeled nucleotides.
-
Fluorescently Labeled dNTP: e.g., Fluorescein-12-dUTP or a similar analog.
-
Unlabeled dNTPs: dATP, dGTP, dCTP, and dTTP of high purity.
-
Inhibitors: this compound triphosphate, Aphidicolin, Gemcitabine triphosphate.
-
Assay Buffer: Typically contains Tris-HCl (pH 7.5-8.0), MgCl₂, DTT, and BSA.
-
Stop Solution: EDTA solution to chelate Mg²⁺ and halt the reaction.
-
Detection System: A fluorescence plate reader capable of exciting and detecting the chosen fluorophore.
-
Assay Plates: Black, 96-well or 384-well microplates suitable for fluorescence measurements.
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the template/primer by annealing the primer to the template in an appropriate buffer.
-
Prepare working solutions of labeled and unlabeled dNTPs. The concentration of the competing dNTP (dCTP in this case) should be near its Km value for DNA polymerase alpha to ensure sensitive detection of competitive inhibition.
-
Prepare serial dilutions of the inhibitor compounds (3'-NH2-dCTP, Aphidicolin, dFdCTP) in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the following components in order:
-
Assay Buffer
-
Template/Primer
-
Inhibitor solution (or vehicle control)
-
A mixture of unlabeled dNTPs and the fluorescently labeled dNTP.
-
-
Pre-incubate the plate at the optimal temperature for DNA polymerase alpha activity (typically 37°C) for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the polymerase reaction by adding a pre-determined amount of purified DNA polymerase alpha to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific time period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding the EDTA-containing stop solution to each well.
-
-
Detection:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of the competing dNTP (dCTP).
-
Visualizing the Mechanisms and Workflows
Signaling Pathway: DNA Replication Initiation and Inhibition
Caption: Inhibition of DNA Polymerase α by different compounds.
Experimental Workflow: DNA Polymerase Alpha Inhibition Assay
Caption: Workflow for a fluorescence-based Pol α inhibition assay.
Logical Relationship: Competitive Inhibition
Caption: Competitive inhibition of DNA Polymerase α.
References
- 1. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Investigation of the Inhibitory Effect of Gemcitabine on DNA Polymerization Catalyzed by Human Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA polymerases as targets of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of gemcitabine and araC on in vitro DNA synthesis mediated by the human breast cell DNA synthesome - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Gemcitabine Resistance: A Comparative Guide to Novel Nucleoside Analogs
For researchers, scientists, and drug development professionals grappling with the challenge of gemcitabine (B846) resistance in cancer, particularly in aggressive malignancies like pancreatic cancer, the exploration of alternative nucleoside analogs offers a promising frontier. This guide provides an objective comparison of emerging nucleoside analogs—RX-3117, Troxacitabine, and Sapacitabine (CNDAC)—that have shown efficacy in preclinical models of gemcitabine-resistant cancers. We delve into their mechanisms of action, present supporting experimental data, and provide detailed experimental protocols for key assays.
The clinical utility of gemcitabine, a cornerstone of chemotherapy for numerous solid tumors, is frequently hampered by the development of intrinsic or acquired resistance. This resistance can arise from various molecular mechanisms, including altered drug transport, deficient activation by deoxycytidine kinase (dCK), and enhanced inactivation by cytidine (B196190) deaminase (CDA). The quest for novel therapeutic strategies has led to the development of new nucleoside analogs designed to circumvent these resistance pathways.
Comparative Efficacy of Nucleoside Analogs in Gemcitabine-Resistant Models
The following tables summarize the preclinical efficacy of RX-3117, Troxacitabine, and Sapacitabine (the prodrug of its active metabolite, CNDAC) in cancer models with demonstrated resistance to gemcitabine.
| Drug | Cancer Model | Assay Type | Key Findings | Reference |
| RX-3117 | Gemcitabine-Resistant Human Pancreatic TumorGraft™ (CTG-0298) | In Vivo Xenograft | Oral RX-3117 led to 76% tumor growth inhibition (TGI), compared to 38% TGI with gemcitabine. | [1] |
| Gemcitabine-Insensitive Human Tumor Xenograft Models (Colo 205, H460, H69, CaSki) | In Vivo Xenograft | Oral RX-3117 induced 62-100% TGI, while gemcitabine resulted in 0-30% TGI.[1] | [1] | |
| Troxacitabine | Human Pancreatic Cancer Cell Lines (Panc-1, MIA PaCa-2, AsPc-1, Capan-2) | In Vitro Cell Viability | Showed potent cytotoxic activity with GI50 values in the nanomolar range. In combination with gemcitabine, it exhibited synergistic effects. | [2] |
| Sapacitabine (CNDAC) | Homologous Recombination (HR) Deficient (Rad51D- and XRCC3-deficient) CHO Cell Lines | In Vitro Clonogenic Assay | Cells deficient in HR were highly sensitized to CNDAC, but not to gemcitabine or cytarabine, indicating a distinct mechanism of action and potential efficacy in HR-deficient tumors. |
Unraveling the Mechanisms of Action
The efficacy of these novel nucleoside analogs in gemcitabine-resistant settings stems from their unique molecular properties that allow them to bypass common resistance mechanisms.
RX-3117: This oral cytidine analog is a key example of a compound that evades primary gemcitabine resistance pathways. It is not a substrate for the degradation enzyme cytidine deaminase, a major contributor to gemcitabine inactivation.[3] Furthermore, RX-3117 is selectively activated by uridine-cytidine kinase 2 (UCK2), an enzyme often overexpressed in tumors.[3][4] This targeted activation, coupled with its dual mechanism of inducing DNA damage and inhibiting DNA methyltransferase 1 (DNMT1), positions RX-3117 as a promising alternative to gemcitabine.[3]
Troxacitabine: This L-enantiomer nucleoside analog exhibits a distinct cellular uptake and metabolism profile compared to gemcitabine. Its unique configuration is responsible for these differences, which may allow it to be effective in tumors with altered nucleoside transporter function, a known mechanism of gemcitabine resistance.[5]
Sapacitabine (CNDAC): The active metabolite of the oral prodrug sapacitabine, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine), has a unique mechanism of action. After incorporation into DNA, it induces single-strand breaks (SSBs) that are subsequently converted to lethal double-strand breaks (DSBs) during the next S phase. The repair of these CNDAC-induced DSBs is highly dependent on the homologous recombination (HR) pathway. This creates a therapeutic vulnerability in tumors with HR deficiencies, a feature that is not exploited by gemcitabine.
Signaling and Metabolic Pathways
To visualize the metabolic activation of these nucleoside analogs and the key pathways involved in gemcitabine resistance, the following diagrams are provided.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for assessing the cytotoxic effects of nucleoside analogs on cancer cell lines.
Materials:
-
Gemcitabine-sensitive and -resistant pancreatic cancer cell lines (e.g., MIA PaCa-2 and its gemcitabine-resistant derivative).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
Nucleoside analogs (Gemcitabine, RX-3117, Troxacitabine, CNDAC).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the nucleoside analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the solvent used to dissolve the drugs).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of long-term cell survival.
Materials:
-
Cancer cell lines (e.g., HR-proficient and HR-deficient cell lines for CNDAC).
-
6-well plates.
-
Complete culture medium.
-
Nucleoside analogs.
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol).
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the nucleoside analog for a defined period (e.g., 24 hours).
-
Colony Formation: After drug exposure, wash the cells with PBS and add fresh drug-free medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Western Blotting for DNA Damage Markers
This protocol is for detecting the induction of DNA damage response proteins following treatment with DNA-damaging agents like CNDAC.
Materials:
-
Cancer cell lines.
-
Nucleoside analogs.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the nucleoside analog for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Conclusion
The emergence of novel nucleoside analogs like RX-3117, Troxacitabine, and Sapacitabine offers promising avenues to overcome the significant clinical challenge of gemcitabine resistance. Their distinct mechanisms of action, including evasion of key resistance pathways and exploitation of specific tumor vulnerabilities, underscore the importance of a personalized approach to cancer therapy. The experimental data presented in this guide highlights their potential, and the detailed protocols provide a framework for further investigation and validation in the scientific community. Continued research into these and other next-generation nucleoside analogs is crucial for improving outcomes for patients with gemcitabine-refractory cancers.
References
- 1. A novel cytidine analog, RX-3117, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RX-3117 (fluorocyclopentenyl cytosine): a novel specific antimetabolite for selective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rexahn Pharmaceuticals Announces Initiation of Phase Ib/IIa Clinical Trial of Its Novel Oral Anti-Cancer Therapeutic RX-3117 in the Treatment of Pancreatic and Bladder Cancer | PM360 [pm360online.com]
- 5. A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, RX-3117, plus nab-paclitaxel in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of 3'-Amino-3'-deoxycytidine: A Comparative Analysis in Murine Models
For researchers and drug development professionals exploring novel anticancer agents, 3'-Amino-3'-deoxycytidine, a nucleoside analog, has demonstrated notable preclinical antitumor activity. This guide provides a comparative overview of its in vivo validation in mouse models, juxtaposed with alternative therapeutic agents. The data presented herein is compiled from available literature to facilitate an objective assessment of its potential.
Mechanism of Action: DNA Chain Termination and Inhibition of Synthesis
This compound exerts its cytotoxic effects primarily through the disruption of DNA synthesis. Upon cellular uptake, it is phosphorylated to its active triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of DNA polymerase. Its incorporation into a growing DNA strand results in chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of a phosphodiester bond with the next nucleotide. This leads to the arrest of DNA replication and subsequently induces apoptosis.[1][2][3]
Comparative Efficacy in Murine Leukemia Models
The most robust in vivo data for this compound comes from studies in murine leukemia models, particularly the L1210 leukemia model.
Table 1: In Vivo Efficacy of this compound and Comparators in Murine Leukemia Models
| Compound | Mouse Model | Cancer Type | Dosing Schedule | Efficacy Metric | Result | Reference |
| This compound | CDF1 mice | L1210 Leukemia | 6 x 200 mg/kg | T/C x 100 | 146 | [2] |
| 5-Fluorouracil (Control) | CDF1 mice | L1210 Leukemia | 6 x 20 mg/kg | T/C x 100 | 129 | [2] |
| Cytarabine (Ara-C) | CD2F1 mice | L1210 Leukemia | 60 mg/kg q8h x 3 on Day 0 & 3 | % Increase in Lifespan | 250% | [4] |
T/C x 100: (Median survival time of treated group / Median survival time of control group) x 100. A higher value indicates greater efficacy.
Activity in a Solid Tumor Model: Sarcoma 180
Limited in vivo data is available for this compound in solid tumor models. An early study demonstrated its activity against Sarcoma 180 in mice.
Table 2: In Vitro Efficacy of this compound in Sarcoma 180
| Compound | Cell Line | Efficacy Metric | Result | Reference |
| This compound | Sarcoma 180 | ED50 | 4 µM | [2] |
ED50: The dose that is effective in 50% of the tested population.
Experimental Protocols
Murine L1210 Leukemia Model
A common experimental protocol for evaluating the efficacy of chemotherapeutic agents in the L1210 leukemia mouse model is as follows:
-
Cell Culture: L1210 leukemia cells are maintained in an appropriate culture medium.
-
Animal Model: DBA/2 or CDF1 mice are typically used.
-
Tumor Inoculation: A suspension of 1 x 10^5 to 1 x 10^6 L1210 cells is injected intraperitoneally (i.p.) or intravenously (i.v.) into the mice.[5]
-
Treatment: Treatment with the investigational compound and/or control agent is initiated 24 hours after tumor cell inoculation. The drug is administered according to a predetermined dosing schedule and route (e.g., i.p.).
-
Efficacy Evaluation: The primary endpoint is typically the mean or median survival time of the treated animals compared to the control group. An increase in lifespan is a key indicator of antitumor activity.[4]
Signaling Pathways
The induction of apoptosis by this compound, like other nucleoside analogs, is primarily mediated through the intrinsic mitochondrial pathway. DNA damage caused by chain termination is sensed by cellular machinery, leading to the activation of a cascade of events culminating in programmed cell death.
References
- 1. Aminoglycosides: Perspectives on Mechanisms of Action and Resistance and Strategies to Counter Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. benchchem.com [benchchem.com]
- 4. Survival of L1210 leukemia cells and normal hematopoietic stem cells following in vivo administration of cyclocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 3'-Amino-3'-deoxycytidine
For Immediate Implementation by Laboratory Personnel
The proper disposal of 3'-Amino-3'-deoxycytidine, a nucleoside analog with potential cytotoxic properties, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its mechanism of action, which involves the inhibition of DNA synthesis, this compound and all associated materials must be handled as hazardous chemical waste.[1][2] Adherence to the following step-by-step procedures will minimize exposure risks and prevent environmental contamination.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, treat the compound with the caution required for cytotoxic agents.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Two pairs of nitrile gloves are recommended.
-
Body Protection: A lab coat, preferably a disposable one.
-
Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the solid compound.
All handling and waste consolidation should be performed within a certified chemical fume hood to minimize the risk of inhalation.
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and associated waste is through a licensed chemical destruction facility, with controlled incineration being the preferred final treatment.[3][4]
-
Waste Segregation: All materials that have come into contact with this compound must be segregated as cytotoxic chemical waste. Do not mix this waste with general laboratory trash, sharps containers for non-hazardous materials, or other waste streams.
-
Waste Collection:
-
Solid Waste: This includes unused or expired compounds, contaminated gloves, bench paper, pipette tips, and any other disposable labware. Collect all solid waste in a designated, leak-proof, and puncture-resistant container clearly labeled for cytotoxic waste.[5]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, shatter-resistant, and sealable container. This container must also be clearly labeled as cytotoxic waste.
-
Contaminated Sharps: Needles, syringes, or any other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container for cytotoxic waste.
-
-
Container Labeling: All waste containers must be labeled with the words "Hazardous Waste - Cytotoxic" and the full chemical name "this compound." Include the name of the principal investigator, laboratory location, and the date of waste accumulation.
-
Storage: Store all cytotoxic waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be clearly marked and away from general lab traffic.
-
Disposal Request: Once a waste container is full or has reached the accumulation time limit set by your institution, arrange for a pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
III. Quantitative Data for Waste Management
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 80% of the container's capacity. | To prevent spills and allow for expansion of contents. |
| Satellite Accumulation Time | Refer to your institution's EHS guidelines (typically 90-180 days). | To ensure timely and compliant disposal of hazardous waste. |
| Rinsate Collection | The first three rinses of emptied containers must be collected as hazardous waste.[3] | To ensure the removal of residual cytotoxic compounds before the container is disposed of or recycled. |
IV. Experimental Protocol for Decontamination of Glassware
For non-disposable glassware contaminated with this compound, a thorough decontamination procedure is necessary before it can be returned to general use.
-
Initial Rinse: Carefully rinse the glassware three times with a suitable solvent (e.g., 70% ethanol). Collect all rinsate as liquid cytotoxic waste.
-
Soaking: Immerse the rinsed glassware in a 10% bleach solution for at least 24 hours.
-
Final Rinse: After soaking, thoroughly rinse the glassware with distilled water.
-
Drying: Allow the glassware to air dry completely before reuse.
V. Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. danielshealth.ca [danielshealth.ca]
Safeguarding Your Research: Essential Protective Measures for Handling 3'-Amino-3'-deoxycytidine
For researchers, scientists, and professionals in drug development, ensuring safety during the handling of potent chemical compounds is paramount. 3'-Amino-3'-deoxycytidine is a nucleoside analog that inhibits DNA synthesis and can lead to a loss of cell viability, classifying it as a potential antineoplastic agent.[1][2] While a comprehensive Safety Data Sheet (SDS) with globally harmonized system (GHS) classifications for this specific compound is not consistently available, its mechanism of action and the hazardous nature of analogous compounds necessitate that it be handled as a cytotoxic and potentially toxic substance.[3]
Adherence to stringent safety protocols is crucial to mitigate exposure risks and ensure a safe laboratory environment. This guide provides the essential operational and disposal plans for this compound.
Hazard Identification and Risk Assessment
Due to the lack of specific toxicity data, a conservative approach is required. The primary risks are associated with inhalation of airborne particles, skin or eye contact, and ingestion. Similar amino-modified nucleosides may be harmful if swallowed, harmful in contact with skin, or cause eye and skin irritation.[4][5] Therefore, all handling procedures should be designed to minimize these exposure routes.
Summary of Potential Hazards
| Hazard Type | Description | Rationale / Reference |
| Cytotoxicity | As a DNA synthesis inhibitor, the compound is expected to be toxic to cells.[1][2] | Classified as an antineoplastic agent.[2] High concentrations have been shown to reduce cell viability.[1] |
| Skin Irritation | May cause skin irritation upon contact. | SDS for similar amino acid solutions indicates a risk of skin irritation (H315).[4] |
| Eye Damage | May cause serious eye irritation or damage. | SDS for similar compounds indicates a risk of serious eye damage (H318) or irritation (H319).[4] |
| Inhalation | May be harmful if inhaled as a dust or aerosol. | SDS for a similar compound includes the hazard statement H333: May be harmful if inhaled.[5] |
| Ingestion | May be harmful if swallowed. | SDS for a similar compound includes the hazard statement H303: May be harmful if swallowed.[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound, from unpacking to disposal.
Required PPE for Handling this compound
| Protection Type | Required Equipment | Specifications & Rationale |
| Hand Protection | Double-layered, powder-free, chemotherapy-rated nitrile gloves. | Provides robust protection against incidental contact. The outer glove should be removed immediately within the containment area after handling. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. Cuffs should be tucked under the inner glove layer. |
| Eye/Face Protection | Safety goggles with side shields and a full-face shield. | Protects against splashes of solutions or contact with airborne powder. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Required when handling the solid compound outside of a containment ventilated enclosure to prevent inhalation of aerosolized particles. |
Operational Plan: From Receipt to Use
A systematic approach to handling ensures safety at every stage. All procedures involving the manipulation of this compound must be performed within a designated area and inside a certified chemical fume hood or a Class II Biological Safety Cabinet to protect both the user and the environment.
Experimental Protocol for Safe Handling
-
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, treat it as a spill and notify the institutional Environmental Health and Safety (EHS) department.
-
Transport the intact container to the designated laboratory.
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
-
Preparation of Stock Solutions (Weighing and Dissolving):
-
Work Area Preparation: Before starting, decontaminate the work surface within the chemical fume hood. Line the work area with a disposable, plastic-backed absorbent pad.
-
Weighing: Handle the solid powder exclusively within the fume hood. Use a dedicated set of spatulas and weighing boats. Tare the balance with the weighing vessel before adding the compound to avoid contamination of the balance.
-
Dissolving: Add the solvent to the vessel containing the pre-weighed powder slowly to avoid splashing. Ensure the container is sealed before agitating to dissolve.
-
-
Handling of Solutions:
-
All transfers of solutions containing this compound should be performed within the fume hood.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.
-
When handling, always keep containers sealed when not in immediate use.
-
-
Decontamination and Cleaning:
-
After each procedure, decontaminate all surfaces within the fume hood using a suitable deactivating agent (e.g., a solution of sodium hypochlorite (B82951) followed by sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent) and then wipe with 70% ethanol.
-
All non-disposable equipment (spatulas, glassware) must be thoroughly decontaminated before being removed from the fume hood.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered cytotoxic hazardous waste and must be disposed of according to institutional and regulatory guidelines. The primary method for destruction is high-temperature incineration.[6][7]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
At the point of generation, immediately segregate all contaminated materials from regular lab trash.
-
Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[8][9] These containers are often color-coded (e.g., purple or yellow) and marked with the cytotoxic symbol.[6][8]
-
-
Solid Waste Disposal:
-
This includes unused solid compound, contaminated gloves, gowns, bench pads, pipette tips, vials, and any other disposable item that has come into contact with the compound.
-
Place all solid waste directly into the designated cytotoxic waste container located within the fume hood.
-
-
Liquid Waste Disposal:
-
Collect all solutions containing this compound in a dedicated, sealed, and shatter-proof hazardous waste container.
-
Do not pour any liquid waste down the drain.
-
The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the full chemical name.
-
-
Sharps Disposal:
-
Any contaminated sharps (needles, syringes) must be disposed of immediately into a designated, puncture-proof cytotoxic sharps container.[9]
-
-
Final Disposal:
-
Once waste containers are full, seal them securely.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[9] They will ensure the waste is transported and incinerated in compliance with all regulations.
-
References
- 1. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. cleanaway.com.au [cleanaway.com.au]
- 7. youtube.com [youtube.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
